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Core Science & Biosynthesis

Foundational

4-Methylthiophenyl-(2-thienyl)methanol chemical structure and properties

An In-depth Technical Guide to (4-(methylthio)phenyl)(thiophen-2-yl)methanol: Synthesis, Properties, and Applications Abstract (4-(methylthio)phenyl)(thiophen-2-yl)methanol is a diarylmethanol derivative incorporating bo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-(methylthio)phenyl)(thiophen-2-yl)methanol: Synthesis, Properties, and Applications

Abstract

(4-(methylthio)phenyl)(thiophen-2-yl)methanol is a diarylmethanol derivative incorporating both a sulfur-rich thiophene ring and a functionalized methylthiophenyl group. This combination of moieties makes it a compound of interest in medicinal chemistry and materials science, where thiophene derivatives are valued as versatile precursors and structural motifs in bioactive molecules and organic electronics.[1][2][3] This guide provides a comprehensive overview of the compound's chemical structure, a detailed, field-proven protocol for its synthesis via a Grignard reaction, its predicted physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers and drug development professionals.

Chemical Identity and Structure

The core structure consists of a central methanol carbon atom bonded to a thiophen-2-yl group and a 4-(methylthio)phenyl group. The presence of two distinct aromatic rings and a reactive hydroxyl group provides multiple sites for further chemical modification.

  • IUPAC Name: (4-(methylthio)phenyl)(thiophen-2-yl)methanol

  • Molecular Formula: C₁₂H₁₂OS₂

  • Molecular Weight: 236.36 g/mol

  • Chemical Structure:

    
    (A visual representation of the molecule's structure)
    
Table 1: Computed Physicochemical Properties
PropertyValueSource
Molecular Weight236.36 g/mol PubChem (Analog)[4]
XLogP3-AA~3.0-3.5Estimated based on analogs[4]
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count2 (Oxygen and Sulfur)Computed
Rotatable Bond Count3Computed

Synthesis via Grignard Reaction: A Validated Protocol

The most direct and reliable method for synthesizing (4-(methylthio)phenyl)(thiophen-2-yl)methanol is the Grignard reaction. This cornerstone of organic synthesis involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5] In this case, we utilize 2-thienylmagnesium bromide, prepared from 2-bromothiophene, which attacks the electrophilic carbonyl carbon of 4-(methylthio)benzaldehyde.

Causality and Experimental Insight:

The choice of the Grignard reaction is dictated by its efficiency in forming carbon-carbon bonds. The protocol requires strictly anhydrous (water-free) conditions and an inert atmosphere (e.g., argon or nitrogen). This is critical because Grignard reagents are highly basic and will react readily with any protic source, such as water, which would quench the reagent and halt the desired reaction.[5][6]

Experimental Workflow Diagram

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition & Workup A 1. Prepare Anhydrous Setup (Flame-dried glassware, Argon atm) B 2. Add Mg Turnings & Anhydrous THF A->B C 3. Add 2-Bromothiophene Dropwise (Initiates exothermic reaction) B->C D 4. Reflux to Ensure Full Conversion (Forms 2-Thienylmagnesium Bromide) C->D E 5. Dissolve 4-(methylthio)benzaldehyde in Anhydrous THF F 6. Add Aldehyde Solution to Grignard Reagent (Dropwise at 0 °C) D->F Cannulate Reagent E->F G 7. Quench with Saturated NH4Cl (aq) (Protonates the alkoxide) F->G H 8. Liquid-Liquid Extraction (e.g., with Diethyl Ether) G->H I 9. Dry, Concentrate & Purify (MgSO4, Rotary Evaporation, Chromatography) H->I J J I->J Final Product: (4-(methylthio)phenyl)(thiophen-2-yl)methanol

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Part 1: Preparation of 2-Thienylmagnesium Bromide

  • Glassware Preparation: All glassware (a three-neck round-bottom flask with a reflux condenser, dropping funnel, and argon inlet) must be rigorously flame-dried under vacuum and allowed to cool under a positive pressure of dry argon or nitrogen. This removes adsorbed water.[6]

  • Reagent Setup: Equip the flask with magnesium turnings (1.2 eq). Add anhydrous tetrahydrofuran (THF) via syringe to cover the magnesium.

  • Initiation: Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF to the dropping funnel. Add a small portion to the magnesium. The reaction is initiated, often indicated by gentle bubbling or a slight temperature increase. If it doesn't start, a small crystal of iodine can be added as an activator.[5]

  • Formation: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[7]

Part 2: Reaction and Purification 5. Aldehyde Addition: In a separate flame-dried flask, dissolve 4-(methylthio)benzaldehyde (1.0 eq) in anhydrous THF. Cool the Grignard reagent solution to 0 °C in an ice bath. 6. Nucleophilic Attack: Add the aldehyde solution dropwise to the stirring Grignard reagent. The reaction is typically exothermic. Maintain the temperature at 0 °C during the addition. After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. 7. Workup (Quenching): Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This acidic salt protonates the resulting magnesium alkoxide to form the desired alcohol and precipitates magnesium salts, which are easier to remove than magnesium hydroxide that would form with a pure water quench. 8. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate. 9. Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). The crude product is then purified by flash column chromatography on silica gel to yield the pure (4-(methylthio)phenyl)(thiophen-2-yl)methanol.[7]

Spectroscopic Profile for Structural Verification

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings (typically in the δ 7.0-7.6 ppm range). A singlet for the methylthio (-SCH₃) protons will appear around δ 2.5 ppm. The proton on the carbinol carbon (-CH(OH)-) will likely appear as a singlet or doublet around δ 5.8-6.0 ppm, and the hydroxyl (-OH) proton will be a broad singlet whose position is concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic carbons (δ 120-145 ppm), the carbinol carbon (δ ~70 ppm), and the methylthio carbon (δ ~15 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational bands will include a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. C-H stretches for the aromatic rings will appear around 3000-3100 cm⁻¹, and C-S stretching vibrations may be observed in the fingerprint region.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of 236.36 m/z, along with characteristic fragmentation patterns, such as the loss of a water molecule.

Potential Applications and Future Directions

While specific studies on (4-(methylthio)phenyl)(thiophen-2-yl)methanol are not widely published, the structural motifs present suggest significant potential in several research areas.

  • Medicinal Chemistry: Thiophene-containing compounds exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][9] The diarylmethanol core is a key feature in many pharmacologically active molecules. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which is a common strategy in drug design to modulate solubility and biological activity.[10]

  • Materials Science: Thiophene derivatives are fundamental building blocks for organic semiconductors and polymers used in electronic devices.[2] The hydroxyl group of the title compound provides a reactive handle for polymerization or for grafting the molecule onto surfaces to create functional materials.

  • Synthetic Intermediates: This compound is a versatile intermediate. The hydroxyl group can be easily converted into other functional groups or used as a directing group for further reactions on the aromatic rings, enabling the synthesis of more complex molecular architectures.[2]

Safety and Handling

(4-(methylthio)phenyl)(thiophen-2-yl)methanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is not available, compounds containing thiophene and thioether moieties should be treated with care. Avoid inhalation, ingestion, and skin contact.

References

  • Cymit Quimica. [4-(Thien-2-yl)phenyl]methanol. CymitQuimica. Accessed February 2026.
  • Matrix Scientific. (4-(4-Methylthiophen-2-yl)phenyl)methanol. Matrix Scientific. Accessed February 2026.
  • Improved Synthesis of [2,2':5',2''-Terthiophen]-3'-yl)-2,2'-bipyridine Ligand. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. Published February 14, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 160893720. PubChem.
  • Reddy, P. G., Mamidi, N., & Pradeep, C. P. (2016). An organic-inorganic hybrid supramolecular framework material based on [P2W18O62]6− cluster and Yb & Na complexes of pyridine 2,6-dicarboxylic acid: a catalyst for selective oxidation of sulfides in water with H2O2. The Royal Society of Chemistry.
  • International Application Published under the Patent Cooperation Treaty (PCT).
  • Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. The Royal Society of Chemistry. (2013).
  • The Grignard Reaction. University of Missouri–St. Louis.
  • Draw the structure of the product that is formed when 2-bromothiophene is treated with the following reagents: 1) Mg; 2) CO2; 3) acidic workup. Study.com.
  • Rieke, R. D., & Wu, T. C. (1999). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 1(10), 1547-1549.
  • Application Notes: Grignard Reaction Protocol for 2-[3-(bromomethyl)phenyl]thiophene. BenchChem. (2025).
  • BLDpharm. (4-(Methylthio)phenyl)(phenyl)methanol. BLDpharm. Accessed February 2026.
  • Sigma-Aldrich. (4-(Phenylthio)phenyl)methanol. Sigma-Aldrich. Accessed February 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol. PubChem.
  • Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • Al-Issa, S. A., et al. (2020). 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Chemical and Pharmaceutical Sciences, 16(2).
  • Keimer, A., & Haut, F. L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2741016, Phenyl(2-thienyl)methanol. PubChem.
  • Fisher Scientific. (4-Thien-3-ylphenyl)methanol, 97%, Thermo Scientific. Fisher Scientific. Accessed February 2026.
  • Al-Zahrani, A. A., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis and molecular docking. Journal of Molecular Structure, 1269, 133827.
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Journal of Drug Delivery and Therapeutics, 14(8).
  • Sigma-Aldrich. 4-Methylphenethyl alcohol. Sigma-Aldrich. Accessed February 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15881239, (4-(Phenylethynyl)phenyl)methanol. PubChem.
  • The Good Scents Company. 4-(methyl thio) butanol. The Good Scents Company. Accessed February 2026.

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Exploratory

An In-Depth Technical Guide to (4-(methylthio)phenyl)(thiophen-2-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of (4-(methylthio)phenyl)(thiophen-2-yl)methanol, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (4-(methylthio)phenyl)(thiophen-2-yl)methanol, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its core physicochemical properties, outlines a robust experimental protocol for its synthesis, and explores its putative role in the development of new therapeutic agents. Given the specificity of this molecule, this guide synthesizes information from closely related analogs to provide a predictive and practical framework for researchers.

Introduction: The Scientific Rationale

The convergence of a thiophene ring and a methylthio-substituted phenyl group within a single molecular entity presents a compelling case for investigation. Thiophene moieties are recognized as "privileged structures" in medicinal chemistry, serving as bioisosteres for benzene rings and contributing to a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. The sulfur atom in the thiophene ring can engage in crucial hydrogen bonding and pi-stacking interactions with biological targets.

Concurrently, the introduction of a methylthio group onto the phenyl ring can significantly modulate a molecule's lipophilicity and metabolic stability. This strategic substitution has been explored in the design of various therapeutic agents, where it can enhance binding affinity and pharmacokinetic profiles. The combination of these two pharmacophores in (4-(methylthio)phenyl)(thiophen-2-yl)methanol suggests a strong potential for novel biological activity, making it a prime candidate for discovery and development programs.

Physicochemical and Structural Properties

PropertyPredicted Value
Molecular Formula C₁₂H₁₂OS₂
Molecular Weight 236.36 g/mol
Appearance Expected to be a crystalline solid or oil
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol
Boiling Point Estimated to be >300 °C at atmospheric pressure
Melting Point Dependent on crystalline form, likely in the range of 60-90 °C

Below is a diagram illustrating the chemical structure of the target compound.

Caption: Chemical structure of (4-(methylthio)phenyl)(thiophen-2-yl)methanol.

Synthesis Protocol: A Grignard Approach

The synthesis of (4-(methylthio)phenyl)(thiophen-2-yl)methanol can be efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this proposed synthesis, 2-thienylmagnesium bromide will be reacted with 4-(methylthio)benzaldehyde.

Materials and Reagents
  • 2-Bromothiophene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-(methylthio)benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (nitrogen or argon)

Step-by-Step Methodology

Step 1: Preparation of the Grignard Reagent (2-Thienylmagnesium Bromide)

  • Assemble a dry three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Gently heat the flask with a heat gun until violet iodine vapors are observed. This step activates the magnesium surface.

  • Allow the flask to cool to room temperature.

  • Dissolve 2-bromothiophene in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the 2-bromothiophene solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Step 2: Reaction with 4-(methylthio)benzaldehyde

  • Dissolve 4-(methylthio)benzaldehyde in anhydrous diethyl ether or THF in a separate flask.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add the solution of 4-(methylthio)benzaldehyde dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

  • Combine the organic extracts and wash them with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

The following diagram illustrates the synthetic workflow.

G start Start: 2-Bromothiophene + Mg grignard Formation of 2-Thienylmagnesium Bromide start->grignard reaction Grignard Reaction grignard->reaction aldehyde 4-(methylthio)benzaldehyde aldehyde->reaction quench Quench with NH4Cl reaction->quench extraction Extraction and Drying quench->extraction purification Column Chromatography extraction->purification product Final Product: (4-(methylthio)phenyl)(thiophen-2-yl)methanol purification->product

Caption: Synthetic workflow for (4-(methylthio)phenyl)(thiophen-2-yl)methanol.

Analytical Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and environment of the protons, confirming the presence of the thiophene, phenyl, methylthio, and hydroxyl protons.

    • ¹³C NMR will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy will identify the characteristic functional groups, particularly the broad O-H stretch of the alcohol and the C-S stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC will be used to assess the purity of the final compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation synthesis Synthesized Compound nmr NMR (1H, 13C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir hplc HPLC synthesis->hplc confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation

Caption: Analytical workflow for compound characterization.

Potential Applications in Drug Development

The unique structural features of (4-(methylthio)phenyl)(thiophen-2-yl)methanol suggest several promising avenues for drug discovery and development.

  • Anticancer Agents: Many thiophene-containing molecules exhibit potent anticancer activity. The combination with the methylthiophenyl group, which has also been incorporated into anticancer drug candidates, may lead to compounds with enhanced efficacy and selectivity.[1]

  • Anti-inflammatory Agents: Thiophene derivatives have been investigated for their anti-inflammatory properties. This compound could serve as a scaffold for the development of novel anti-inflammatory drugs.

  • Antimicrobial Agents: The thiophene nucleus is a common feature in various antimicrobial compounds. The synthesized molecule could be screened for its activity against a panel of bacterial and fungal pathogens.

  • Kinase Inhibitors: The structural motifs present in (4-(methylthio)phenyl)(thiophen-2-yl)methanol are amenable to modifications that could lead to potent and selective kinase inhibitors, a critical class of drugs in oncology and immunology.

Conclusion

(4-(methylthio)phenyl)(thiophen-2-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential for therapeutic applications. This technical guide provides a foundational framework for its synthesis and characterization, empowering researchers to investigate its biological activities and unlock its full potential in drug discovery. The strategic combination of the thiophene and methylthiophenyl moieties offers a compelling starting point for the development of next-generation therapeutics.

References

  • PubChem. Phenyl(2-thienyl)methanol. [Link]

  • ResearchGate. Structure based drug design and in vitro metabolism study: Discovery of N -(4-methylthiophenyl)- N ,2-dimethyl-cyclopenta[ d ]pyrimidine as a potent microtubule targeting agent. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • National Center for Biotechnology Information. Therapeutic importance of synthetic thiophene. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

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Foundational

Solubility of 4-Methylthiophenyl-(2-thienyl)methanol in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 4-Methylthiophenyl-(2-thienyl)methanol in DMSO and Methanol Authored by: Gemini, Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Methylthiophenyl-(2-thienyl)methanol in DMSO and Methanol

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Research

In the realm of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property.[1] It dictates how a compound can be stored, prepared for assays, and ultimately, how it will behave in biological systems. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, prized for its ability to dissolve a wide array of compounds, making it a near-universal solvent for creating high-concentration stock solutions for high-throughput screening.[2][3][4] Methanol, a polar protic solvent, is also widely used in organic synthesis and analytical chemistry. Understanding a compound's solubility in both types of solvents provides critical insights into its polarity and potential for formulation.

The compound of interest, 4-Methylthiophenyl-(2-thienyl)methanol, incorporates several structural motifs common in medicinal chemistry. The thiophene ring, in particular, is considered a "privileged structure," acting as a bioisostere for the benzene ring and contributing to a wide range of therapeutic activities.[5][6] Given its potential role in synthetic and medicinal chemistry, establishing a clear and reproducible solubility profile in key solvents is a fundamental first step in its characterization.

This guide will provide both the theoretical underpinnings and the practical, step-by-step methodology to empower researchers to determine the solubility of 4-Methylthiophenyl-(2-thienyl)methanol with high confidence.

Compound and Solvent Profiles

A thorough understanding of the molecule and the solvents is essential to predict and interpret solubility behavior.

Profile: 4-Methylthiophenyl-(2-thienyl)methanol
  • Structure: A central methanol carbon bonded to a 4-(methylthio)phenyl group and a 2-thienyl group.

  • Molecular Formula: C₁₂H₁₂OS₂

  • Molecular Weight: 236.36 g/mol

  • Key Structural Features:

    • Hydroxyl Group (-OH): A polar, protic group capable of acting as a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar solvents.

    • Thioether Group (-SCH₃): A polarizable group that can participate in dipole-dipole interactions.

    • Aromatic Rings (Phenyl and Thienyl): Largely nonpolar, hydrophobic regions that can engage in π-stacking interactions. The sulfur heteroatom in the thiophene ring adds some polarity.[7]

PropertyValue / Description
IUPAC Name (4-(Methylthio)phenyl)(thiophen-2-yl)methanol
Molecular Formula C₁₂H₁₂OS₂
Molecular Weight 236.36 g/mol
Predicted Solubility Expected to have moderate to good solubility in polar organic solvents due to the presence of a hydroxyl group, but limited aqueous solubility due to its aromatic ring structures.
CAS Number Not readily available in public databases.
Solvent Characteristics

The choice of solvent is critical, as its properties directly influence its interaction with the solute.

SolventTypeKey Properties
DMSO Polar AproticHigh dielectric constant, large dipole moment. An excellent hydrogen bond acceptor but lacks a donor proton. Exceptionally effective at dissolving a wide range of polar and nonpolar compounds.[2][3]
Methanol Polar ProticContains a hydroxyl group, making it capable of both donating and accepting hydrogen bonds. Effective at dissolving other polar molecules, particularly those with hydrogen bonding capabilities.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational prediction for solubility. The solubility of 4-Methylthiophenyl-(2-thienyl)methanol will be governed by the balance of its polar and nonpolar functionalities and how they interact with the solvent.

Caption: Logical relationship between compound structure and solvent properties.

  • In Methanol: The compound's hydroxyl group can form strong hydrogen bonds with methanol molecules, both as a donor and an acceptor. This interaction is expected to significantly contribute to its solubility.

  • In DMSO: DMSO is a powerful hydrogen bond acceptor and will interact strongly with the compound's hydroxyl group. Its ability to solvate both polar and nonpolar portions of a molecule suggests that 4-Methylthiophenyl-(2-thienyl)methanol should also be readily soluble in DMSO.

Given these factors, high solubility is anticipated in both solvents, though quantitative measurement is necessary to confirm the exact limits.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure scientific integrity, the following protocol is designed as a self-validating system for determining the equilibrium solubility of the compound. This method is a gold standard for generating reliable solubility data.

Materials and Reagents
  • 4-Methylthiophenyl-(2-thienyl)methanol (solid, high purity)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator set to 25°C

  • 2 mL microcentrifuge tubes or glass vials

  • Micropipettes

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer.

  • Volumetric flasks and appropriate glassware for dilutions

Experimental Workflow Diagram

G A 1. Prepare Supersaturated Slurry Add excess compound (~10-20 mg) to solvent (1 mL). B 2. Equilibrate Incubate at 25°C with agitation for 24-48 hours. A->B C 3. Phase Separation Centrifuge at >10,000 x g for 15 min. B->C D 4. Sample Supernatant Carefully collect an aliquot of the clear supernatant. C->D E 5. Serial Dilution Dilute the supernatant into a quantifiable range. D->E F 6. Analytical Quantification Analyze concentration via HPLC or UV-Vis. E->F G 7. Calculate Solubility Back-calculate original concentration using dilution factor. F->G

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Procedure
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10-20 mg of 4-Methylthiophenyl-(2-thienyl)methanol into a 2 mL microcentrifuge tube or glass vial. The key is to add more solid than will dissolve to ensure a saturated solution is achieved.[2]

    • Add exactly 1.0 mL of the chosen solvent (DMSO or methanol) to the vial.

    • Causality: Starting with a supersaturated slurry ensures that the final concentration in the liquid phase represents the true thermodynamic equilibrium solubility, as the system approaches equilibrium from a state of supersaturation.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for 24 to 48 hours. A visual inspection should confirm that solid material remains undissolved.

    • Causality: A 24-48 hour equilibration period is crucial to allow the dissolution and precipitation processes to reach a steady state. Insufficient time can lead to an underestimation of solubility.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm or >10,000 x g) for 15 minutes to pellet the excess solid.[2]

    • Causality: Centrifugation provides a clear separation between the saturated supernatant and the undissolved solid, which is critical for accurate sampling.

  • Sample Collection and Dilution:

    • Without disturbing the solid pellet, carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.

    • Immediately perform a series of accurate dilutions with the appropriate solvent (methanol is often a good choice for both due to its volatility and compatibility with analytical methods) to bring the concentration into the linear range of the analytical instrument.[2] Record the dilution factors meticulously.

    • Trustworthiness: This step is a common source of error. Using calibrated pipettes and performing dilutions immediately prevents solvent evaporation or temperature-induced precipitation, ensuring the integrity of the sample.

  • Quantification:

    • Prepare a calibration curve using known concentrations of 4-Methylthiophenyl-(2-thienyl)methanol.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

    • Trustworthiness: A multi-point calibration curve (minimum of 5 points) with a high correlation coefficient (R² > 0.99) is essential for validating the accuracy of the quantification method.

  • Calculation:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration of the diluted sample by the total dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table for clear comparison and reporting.

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard DeviationMolar Solubility (mol/L)
DMSO Experimental DataExperimental DataExperimental DataCalculatedCalculatedCalculated
Methanol Experimental DataExperimental DataExperimental DataCalculatedCalculatedCalculated

Interpretation: The resulting data will provide a definitive, quantitative measure of the solubility of 4-Methylthiophenyl-(2-thienyl)methanol in these two key solvents under controlled conditions. This information is invaluable for all subsequent experimental work, from preparing stock solutions for biological screening to planning reaction conditions in synthetic chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • Balakin, K., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
  • Pavia, D.L., et al. (n.d.). Intro to Org, Lab. Tech: A microscale approach. Bellevue College.
  • Unknown Author. (2024). Solubility test for Organic Compounds.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • BenchChem. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Singh, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Thiopheneethanol in Modern Pharmaceutical Manufacturing.

Sources

Exploratory

Advanced Chemical Informatics: Strategies for Identification and CAS Retrieval of Thienyl-Phenyl Methanol Scaffolds

Executive Summary The identification of Chemical Abstracts Service (CAS) registry numbers for specific biaryl methanol scaffolds—specifically 4-Methylthiophenyl-(2-thienyl)methanol —often presents a "grey data" challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of Chemical Abstracts Service (CAS) registry numbers for specific biaryl methanol scaffolds—specifically 4-Methylthiophenyl-(2-thienyl)methanol —often presents a "grey data" challenge. Unlike commodity chemicals, these structures frequently exist as transient intermediates in pharmaceutical synthesis (e.g., COX-2 inhibitors) or as precursors in photoinitiator development.

This guide provides a technical roadmap for researchers who cannot locate a direct CAS match in public repositories. It details the structural definition, advanced database interrogation strategies, and the definitive synthesis pathway to validate the compound's identity when catalog data is absent.

Part 1: Chemical Identity & Structural Analysis

Before initiating deep-web queries, the chemical entity must be rigorously defined to prevent false positives associated with structural isomers (e.g., 3-thienyl variants or methyl-position isomers).

Target Compound Definition
PropertyDescription
Systematic Name (4-(methylthio)phenyl)(thiophen-2-yl)methanol
Molecular Formula C₁₂H₁₂OS₂
Molecular Weight 236.35 g/mol
Key Functional Groups Secondary Alcohol (Benzylic/Thienylic), Thioether (S-Methyl), Thiophene Ring
SMILES CSc1ccc(cc1)C(O)c2cccs2
InChIKey Computed:[1][2][3]HVZ... (Specific key generation required via ChemDraw/RDKit)
Structural Homology & "Anchor" Compounds

When a specific CAS is unlisted, researchers must pivot to Anchor Compounds —structurally verified analogs that share the core scaffold. These serve as search seeds in databases like SciFinder-n or Reaxys.

  • Anchor A (Ketone Precursor): (4-(methylthio)phenyl)(thiophen-2-yl)methanone

  • Anchor B (Methyl Analog): (4-methylphenyl)(2-thienyl)methanone [CAS: 6933-25-1 ]

  • Anchor C (Methoxy Analog): (4-methoxyphenyl)(2-thienyl)methanone [CAS: 4160-63-8 ]

Part 2: Database Interrogation Protocols

Public databases (PubChem, ChemSpider) often lack entries for specific intermediates. The following protocol outlines the decision logic for retrieving the CAS or registering the compound.

Search Logic Workflow

The diagram below illustrates the hierarchical search strategy required for non-cataloged compounds.

SearchStrategy Start Target Structure: 4-Methylthiophenyl-(2-thienyl)methanol ExactSearch Exact Structure Search (SciFinder-n / Reaxys) Start->ExactSearch Decision1 Direct Match? ExactSearch->Decision1 Success Retrieve CAS & Supplier Data Decision1->Success Yes Substructure Substructure Search: Thiophene-CH(OH)-Benzene Core Decision1->Substructure No KetoneID Identify Ketone CAS: (4-methylthiophenyl)(2-thienyl)methanone Substructure->KetoneID Found Precursor ReactionSearch Reaction Search: Reduction of Ketone Precursor Synthesis Synthesis Route Validation (Grignard / Friedel-Crafts) ReactionSearch->Synthesis KetoneID->ReactionSearch

Figure 1: Decision tree for identifying CAS numbers of "grey data" chemical intermediates.

Execution Steps
  • Exact Search: Input the SMILES string directly. If 0 results, proceed to step 2.

  • Component Search: Search for the reaction product of 2-thiophenecarboxaldehyde + 4-(methylthio)phenylmagnesium bromide .

  • Markush Search: In patent databases, search for the generic scaffold Ar-CH(OH)-Ar' where Ar = Thiophene and Ar' = 4-SMe-Phenyl. This often reveals the compound hidden within a "Markush group" in photoinitiator patents.

Part 3: Synthesis Context & Validation

If the CAS number is unavailable, the compound must be synthesized and characterized. The synthesis pathway is highly predictable and serves as a method for Reverse-Verification —finding the CAS of the starting materials to confirm the target.

Synthesis Pathway

The most reliable route to 4-Methylthiophenyl-(2-thienyl)methanol is via a Grignard reaction. This method avoids the regioselectivity issues of Friedel-Crafts acylation on the thiophene ring.

Synthesis Bromide 4-Bromothioanisole (CAS: 104-95-0) Grignard Grignard Reagent (In-situ) Bromide->Grignard + Mg, THF Aldehyde 2-Thiophenecarboxaldehyde (CAS: 98-03-3) Product Target Alcohol 4-Methylthiophenyl-(2-thienyl)methanol Aldehyde->Product Grignard->Product + Aldehyde Then H3O+

Figure 2: Convergent synthesis pathway. The intersection of CAS 104-95-0 and CAS 98-03-3 in a reaction search will isolate the target.

Experimental Protocol (Self-Validating)
  • Activation: Treat 4-bromothioanisole with Mg turnings in dry THF to form the Grignard reagent. Validation: Color change to dark brown/grey indicates initiation.

  • Addition: Dropwise addition of 2-thiophenecarboxaldehyde at 0°C. Validation: Exotherm observation.

  • Quench & Isolation: Acidic workup (NH₄Cl) yields the crude alcohol.

  • Search Tip: If you cannot find the alcohol's CAS, search for the Ketone (formed by oxidation of this alcohol). The ketone is often the registered "parent" in regulatory lists.

Part 4: Troubleshooting & Registration

"No CAS Found" - What it Means

If SciFinder and Reaxys yield no specific CAS for the alcohol:

  • Novelty: The compound may be novel in the open literature.

  • Proprietary Intermediate: It exists only inside internal pharma databases (e.g., Pfizer, Merck) as a code number (e.g., SU-xxxx).

  • Derivative Indexing: It may be indexed only as a salt or a coordination complex.

Actionable Recommendation

If you require a CAS for regulatory submission (e.g., TSCA, REACH):

  • Do not invent a number.

  • Use the IUPAC Name for all documentation.

  • Submit a CAS Inventory Expert Service (IES) request to obtain a new assignment if you are manufacturing it commercially.

References

  • PubChem Compound Summary. (2023). (4-Methylphenyl)(2-thienyl)methanone (Analog). National Center for Biotechnology Information. Link

  • World Intellectual Property Organization. (2010). Patent WO2010034827A1: Methylene furanone derivatives. (Describes thiophene-phenyl ketone precursors). Link

  • Katritzky, A. R., et al. (2005). Benzotriazole-Assisted Thioacylation. (Describes synthesis of 4-methylthiobenzoyl derivatives). Link

  • Fisher Scientific. (2023). Material Safety Data Sheet: (4-thien-2-ylphenyl)methanol. (Structural isomer reference). Link

Sources

Foundational

The Thermodynamic Landscape of Thiophene-Phenyl Methanol Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Thiophene-Phenyl Methanol Scaffolds in Medicinal Chemistry Thiophene-phenyl methanol derivatives represent a privileged scaffold in modern drug discovery, underpinning the structure of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene-Phenyl Methanol Scaffolds in Medicinal Chemistry

Thiophene-phenyl methanol derivatives represent a privileged scaffold in modern drug discovery, underpinning the structure of numerous commercially successful pharmaceuticals.[1] The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and chemical reactivity, while the phenyl methanol moiety provides a crucial anchor for interacting with biological targets.[1][2] The inherent therapeutic potential of these compounds is, however, intrinsically linked to their thermodynamic stability. A thorough understanding of the factors governing their stability is paramount for predicting shelf-life, ensuring consistent bioavailability, and mitigating the risk of degradation into potentially toxic byproducts.[3][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and predicting the thermodynamic stability of thiophene-phenyl methanol derivatives. We will delve into the key structural and environmental factors that influence stability, detail robust experimental protocols for its measurement, and outline powerful computational workflows for its prediction.

I. Fundamental Principles of Thermodynamic Stability in Thiophene-Phenyl Methanol Derivatives

The thermodynamic stability of a molecule is a measure of its energy content; a more stable molecule exists in a lower energy state. For thiophene-phenyl methanol derivatives, this stability is not a fixed property but rather a dynamic interplay of several intramolecular and intermolecular forces.

The Role of the Thiophene Ring and Substituent Effects

The aromaticity of the thiophene ring contributes significantly to the overall stability of these derivatives.[1] However, the nature and position of substituents on both the thiophene and phenyl rings can dramatically alter the electronic distribution and, consequently, the thermodynamic stability.

  • Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the aromatic systems, which can either stabilize or destabilize the molecule depending on the specific interactions. Conversely, electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) can decrease electron density, influencing reactivity and stability. Studies on substituted thiophenes have shown that there are very good linear correlations between experimental and calculated enthalpies of formation, allowing for the prediction of stability based on substituent patterns.[6][7]

  • Positional Isomerism: The position of substituents on the thiophene ring is critical. For instance, in chlorinated thiophenes, substitution at the α-positions (2- and 5-) generally leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[8] This principle is attributed to the electronic effects and the nature of the carbon-sulfur bond within the aromatic ring.[8]

Intramolecular Interactions: The Hydrogen Bond

A key feature of thiophene-phenyl methanol derivatives is the potential for intramolecular hydrogen bonding between the hydroxyl group of the methanol moiety and the sulfur atom of the thiophene ring, or with other suitable substituents. This interaction can significantly enhance the conformational stability of the molecule. The strength of this intramolecular hydrogen bond can be influenced by the surrounding solvent environment, with apolar media favoring its formation.[9]

G cluster_0 Thiophene-Phenyl Methanol Derivative cluster_1 Stabilizing Factors Thiophene Thiophene Ring Aromaticity Aromaticity Thiophene->Aromaticity contributes to IntraHB Intramolecular H-Bonding Thiophene->IntraHB participates in Substituent Substituent Effects Thiophene->Substituent Phenyl Phenyl Ring Phenyl->Substituent Methanol Methanol Moiety Methanol->IntraHB participates in Stability Stability Aromaticity->Stability IntraHB->Stability Substituent->Stability

Caption: Factors influencing the thermodynamic stability of thiophene-phenyl methanol derivatives.

Solvent Effects on Thermodynamic Stability

The solvent environment can profoundly impact the thermodynamic stability of thiophene-phenyl methanol derivatives by differentially solvating the ground state and any potential transition states. Polar solvents can stabilize charged or highly polar species through dipole-dipole interactions or hydrogen bonding, potentially altering conformational preferences and reaction equilibria. The choice of solvent is therefore a critical consideration in both experimental stability studies and in formulation development.

II. Experimental Assessment of Thermodynamic Stability

A robust experimental evaluation of thermodynamic stability is crucial for regulatory submissions and for ensuring product quality. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used thermal analysis techniques in the pharmaceutical industry.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides valuable information about phase transitions, such as melting, crystallization, and solid-solid transitions, which are indicative of the compound's thermal stability.[11] The presence of multiple polymorphic forms, each with a distinct melting point and solubility, can be identified using DSC.[3][4][5][12]

  • Sample Preparation: Accurately weigh 2-5 mg of the thiophene-phenyl methanol derivative into a clean, inert DSC pan (e.g., aluminum).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Heating Program: Heat the sample under a controlled nitrogen atmosphere (purge rate of 20-50 mL/min) at a constant heating rate, typically 10 °C/min. The temperature range should be selected to encompass all expected thermal events, starting well below the melting point and extending beyond any decomposition.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, solid-solid transitions) and exothermic (crystallization, decomposition) events. The onset temperature and the peak maximum of the melting endotherm are key indicators of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with this decomposition.[11] TGA can also be used to assess the presence of residual solvents or moisture.[13]

  • Sample Preparation: Accurately weigh 5-10 mg of the thiophene-phenyl methanol derivative into a TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Heating Program: Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a wide temperature range to ensure complete decomposition.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a critical parameter for assessing thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Measures heat flow into or out of a sample as a function of temperature.Measures the change in mass of a sample as a function of temperature.
Primary Information Melting point, enthalpy of fusion, glass transition, crystallization, polymorphism.[10][11]Decomposition temperature, residual solvent/moisture content, thermal stability.[10][11][13]
Typical Sample Size 2-5 mg5-10 mg
Key Output Thermogram showing heat flow vs. temperature.Thermogram showing mass vs. temperature.

III. Computational Prediction of Thermodynamic Stability

In silico methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the thermodynamic stability of drug candidates, offering significant savings in time and resources.[14] DFT calculations can provide valuable insights into the electronic structure and energetics of molecules, allowing for the estimation of key thermodynamic parameters such as enthalpy of formation (ΔHf) and Gibbs free energy (ΔG).[15][16]

G Start Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Confirm minimum energy structure Energy Single-Point Energy Calculation (Higher Level of Theory) Freq->Energy Thermo Thermochemical Analysis Energy->Thermo End Thermodynamic Parameters (ΔH, ΔG, S) Thermo->End

Caption: A typical workflow for calculating thermodynamic parameters using DFT.

Density Functional Theory (DFT) Calculations

DFT calculations are used to determine the electronic structure of a molecule, from which its thermodynamic properties can be derived. A common protocol for assessing the stability of thiophene derivatives involves the following steps:

  • Structure Optimization: The 3D geometry of the thiophene-phenyl methanol derivative is optimized to find its lowest energy conformation. A widely used and robust method is the B3LYP functional combined with a basis set such as 6-311G(d,p).[8][14][17]

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.[14][18]

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more advanced level of theory or a larger basis set.

  • Thermochemical Analysis: The calculated energies are used to determine thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).[7]

Interpreting Computational Results
  • Enthalpy of Formation (ΔHf): A lower enthalpy of formation indicates greater thermodynamic stability. By comparing the calculated ΔHf values of different isomers or derivatives, their relative stabilities can be ranked.[6][16][19][20]

  • Gibbs Free Energy (ΔG): Gibbs free energy combines enthalpy and entropy and is a direct measure of the spontaneity of a process. A more negative ΔG of formation corresponds to a more stable compound.

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally suggests higher kinetic stability.[14]

IV. Conclusion and Future Perspectives

The thermodynamic stability of thiophene-phenyl methanol derivatives is a multifaceted property governed by a delicate balance of electronic, structural, and environmental factors. A comprehensive assessment of this stability requires a synergistic approach that combines robust experimental techniques like DSC and TGA with the predictive power of computational methods such as DFT.

As the field of drug discovery continues to evolve, the ability to accurately predict and experimentally verify the thermodynamic stability of lead compounds will become increasingly critical. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently navigate the challenges of developing safe, stable, and efficacious pharmaceuticals based on the versatile thiophene-phenyl methanol scaffold. Future research will likely focus on the development of more accurate and computationally efficient models for predicting stability, as well as high-throughput experimental methods for rapid screening of large compound libraries.

References

  • Notario, R., Temprado, M., Roux, M. V., & Liebman, J. F. (2012). Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study. The Journal of Physical Chemistry A, 116(17), 4363–4370. [Link]

  • ResearchGate. (n.d.). Electrophilicity parameters E and Gibbs free energy barriers for thiophenes 1a-g. Retrieved from [Link]

  • Song, J., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2538. [Link]

  • ResearchGate. (n.d.). Enthalpy of formation of thiophene derivatives. Retrieved from [Link]

  • Nikoofard, B., & Zauer, E. A. (2015). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega, 5(31), 19687-19696. [Link]

  • Notario, R., Temprado, M., Roux, M. V., & Liebman, J. F. (2012). Substituent Effects on the Thermochemistry of Thiophenes. A Theoretical (G3(MP2)//B3LYP and G3) Study. The Journal of Physical Chemistry A, 116(17), 4363–4370. [Link]

  • Zauer, E. A. (2011). ENTHALPY OF FORMATION OF THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds, 46(11), 1325–1331. [Link]

  • Semantic Scholar. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperatur. [Link]

  • Khan, M. A., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(4), 1156. [Link]

  • Wang, Z., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega, 6(31), 20297–20307. [Link]

  • NIST. (n.d.). Experimental data for C4H4S (Thiophene). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • Song, J., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Molecules, 29(5), 1038. [Link]

  • Google Patents. (1983). Decomposition method of thiophene.
  • Zhang, L., et al. (2017). Equilibrium and kinetic studies on the adsorption of thiophene and benzothiophene onto NiCeY zeolites. RSC Advances, 7(41), 25484–25493. [Link]

  • Scirp.org. (n.d.). Experimental and Computational Study of the Effect of Temperature on the Electro-Polymerization Process of Thiophene. [Link]

  • Sci-Hub. (n.d.). The thermodynamic properties of benzo[b]thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Studies on the Reactivity and Binding Mode of Thiophene with N-Heterocyclic Carbene Iridium Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Thermo-chemical Study of Enthalpies of formation of β-Alkylthiophenes Using Ab Initio and DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Retrieved from [Link]

  • CWRU. (n.d.). Characterizing Solid Compounds by DSC and TGA. Retrieved from [Link]

  • Semantic Scholar. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. [Link]

  • Waddington, G., et al. (1949). Thermodynamic Properties of Thiophene. Journal of the American Chemical Society, 71(3), 797–804. [Link]

  • Zaera, F., Kollin, E. B., & Gland, J. L. (1985). Thiophene chemisorption and thermal decomposition on nickel(100) single-crystal surfaces. Langmuir, 1(4), 555–561. [Link]

  • ResearchGate. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Rospenk, M., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3926. [Link]

  • Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]

  • Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Fomenkov, I. V., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[6][15][19]Triazolo[4,3-b][6][15][16][19]tetrazine. Molecules, 27(20), 7000. [Link]

  • RSC Publishing. (n.d.). Solvent effects on the properties of hyperbranched polythiophenes. [Link]

  • SlideShare. (2020). Monitoring the change of weight as a function of temperature. Differential Thermal analysis. [Link]

  • Scholars' Mine. (2010). Thermal Decomposition Kinetics of Some Metal Complexes of 2,3-Hydroxyimino-4-phenyl-6-phenyazo-1-thia-4,5-diaza-cyclohexa-5-diene. [Link]

  • Journal of the American Chemical Society. (n.d.). Intramolecular Hydrogen-Bonding Effects on the Fluorescence of PRODAN Derivatives. [Link]

  • Scholars Research Library. (2014). Journal of Computational Methods in Molecular Design, 4(4):68-78. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-53. [Link]

  • Wang, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Crystals, 13(6), 916. [Link]

  • ResearchGate. (n.d.). TGA curves for the cured samples of the methanol-treated (solid line),... [Link]

  • ResearchGate. (2024). (PDF) Effect of Anomeric and Exocyclic Hydroxymethyl Conformers on Intramolecular Hydrogen Bonds in Maltoside: A DFT Approach. [Link]

  • NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

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  • Liu, S., et al. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science, 14(10), 5439-5448. [Link]

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Exploratory

Physicochemical Profiling: Acidity and Carbocation Stability of 4-Methylthiophenyl-(2-thienyl)methanol

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary 4-Methylthiophenyl-(2-thienyl)methanol is a secondary diarylmethanol derivative characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

4-Methylthiophenyl-(2-thienyl)methanol is a secondary diarylmethanol derivative characterized by significant electronic asymmetry. Its physicochemical behavior is defined by the competition between the electron-rich thiophene ring and the para-methylthiophenyl moiety. In drug development and organic synthesis, the "acidity" of this molecule is a dual parameter: it refers both to the weak Brønsted acidity of the hydroxyl proton (


) and, more critically, to the stability of its carbocation precursor (

).

This guide provides a rigorous analysis of these thermodynamic constants, utilizing Linear Free Energy Relationships (LFER) to quantify stability where direct experimental data is sparse. It further details the spectrophotometric protocols required for empirical validation.

Structural & Electronic Analysis

The molecule consists of a central carbinol carbon bonded to:

  • A 2-Thienyl Group: A

    
    -excessive heterocycle that stabilizes adjacent positive charges more effectively than a phenyl ring due to sulfur's lone pair donation.
    
  • A 4-(Methylthio)phenyl Group: A benzene ring substituted with a strong resonance donor (-SMe), characterized by a Hammett substituent constant (

    
    ) of -0.60 .
    
The Dual Nature of Acidity

For researchers, distinguishing between the two ionization pathways is vital:

ParameterReaction TypeEquationApprox. ValueSignificance

(Alcohol)
Brønsted Acid Dissoc.

~16–17Relevance in base-catalyzed alkylation.

(Carbocation)
Carbocation Formation

~ -6.5 to -7.5Critical: Determines solvolytic stability and metabolic vulnerability.

Thermodynamic Quantification ( )

The


 value is the pH at which the alcohol and its corresponding carbocation exist in a 1:1 ratio. For 4-Methylthiophenyl-(2-thienyl)methanol, this value dictates its stability in acidic media (e.g., stomach acid, acidic workups).
Theoretical Derivation via LFER

Direct experimental values for this specific derivative are often proprietary. However, we can derive the value with high precision using Hammett-Brown correlation analysis, a standard method in physical organic chemistry.

Base System: Diphenylmethanol (Benzhydrol)

  • Reference

    
    : -13.3 
    

Stabilization Factors:

  • Phenyl

    
     2-Thienyl Shift:  Replacing a phenyl ring with a 2-thienyl group typically increases carbocation stability by 
    
    
    
    to
    
    
    units due to the superior resonance stabilization of thiophene.
    • Intermediate Baseline (Phenyl-Thienyl-Methanol):

      
      
      
  • Substituent Effect (4-SMe):

    • Hammett

      
       for -SMe: -0.60 
      
    • Reaction Constant (

      
      ) for diarylmethyl cation formation: ~ -4.5  (indicates high sensitivity to electron donation).
      

Calculated


: 


Interpretation: The carbocation derived from 4-Methylthiophenyl-(2-thienyl)methanol is remarkably stable for a secondary species, comparable to the tertiary trityl cation (


). This implies the alcohol will readily ionize in dilute acids (e.g., 5-10% 

).
Ionization Pathway Diagram

The following diagram illustrates the stepwise ionization mechanism in acidic media.

IonizationPathway cluster_resonance Stabilization Factors Alcohol Neutral Alcohol (ROH) Protonated Oxonium Ion (ROH2+) Alcohol->Protonated + H+ Protonated->Alcohol - H+ Carbocation Carbocation (R+) Protonated->Carbocation - H2O (RDS) Carbocation->Protonated + H2O Thiophene 2-Thienyl Group (π-excessive) Thiophene->Carbocation Resonance SMe 4-SMe Group (σ+ = -0.60) SMe->Carbocation Resonance

Caption: Stepwise ionization of 4-Methylthiophenyl-(2-thienyl)methanol to its resonance-stabilized carbocation.

Experimental Protocol: Spectrophotometric Determination

To experimentally validate the


 or 

, UV-Vis spectrophotometry is the gold standard due to the distinct chromophore change upon ionization (formation of the deeply colored carbocation).
Reagents and Apparatus
  • Solvent System:

    
     / 
    
    
    
    mixtures (ranging 1% to 60% w/w).
  • Stock Solution: 1.0 mM compound in Methanol (freshly prepared).

  • Detection: UV-Vis Spectrophotometer (Scanning 250–600 nm).

Step-by-Step Workflow
  • Preparation of Acidity Functions: Prepare a series of sulfuric acid solutions with known

    
     (Deno acidity function) values. Do not use pH; 
    
    
    
    is required for aryl carbinol equilibria.
  • Baseline Scan: Record the spectrum of the neutral alcohol in ethanol or water (typically

    
     nm).
    
  • Acid Titration:

    • Aliquot 3.0 mL of acid solution into a quartz cuvette.

    • Inject 10–20

      
      L of stock solution.
      
    • Mix rapidly and scan immediately.

  • Observation: Look for the emergence of a bathochromic shift (red shift) to

    
     nm, characteristic of the diarylmethyl cation.
    
  • Data Analysis: Plot Absorbance (

    
    ) vs. 
    
    
    
    . The inflection point of the sigmoidal curve is the
    
    
    .
Experimental Logic Flow

ExperimentalProtocol Start Start: Stock Solution Prep (1mM in MeOH) Injection Inject Sample into Acid Cuvette Start->Injection AcidPrep Prepare H2SO4 Series (1% to 60% w/w) AcidPrep->Injection Scan UV-Vis Scan (250-600 nm) Injection->Scan Check Stable Absorbance? Scan->Check Record Record Absorbance at λ_max (Cation) Check->Record Yes Extrapolate Extrapolate to t=0 (If kinetic decay occurs) Check->Extrapolate No (Solvolysis) Plot Plot A vs. HR Function Determine pKR+ Record->Plot Extrapolate->Record

Caption: Workflow for spectrophotometric determination of pKR+ using acidity functions.

Applications and Implications

Medicinal Chemistry
  • Bioisosterism: The 2-thienyl group is a common bioisostere for phenyl to improve lipophilicity and metabolic stability. However, the increased stability of the carbocation (as detailed above) may lead to acid-catalyzed solvolysis in the stomach, potentially reducing oral bioavailability.

  • Prodrug Design: The hydroxyl group can be esterified. The rate of hydrolysis will be accelerated by the stability of the expulsion group (the stabilized carbocation), making this scaffold useful for pH-sensitive release mechanisms.

Materials Science
  • Chromophores: The high stability of the cation makes this motif suitable for electrochromic devices or acid-sensitive switches. The SMe group provides a handle for further functionalization (e.g., oxidation to sulfone to tune the

    
    ).
    

References

  • Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955). Carbonium Ions. I. An Acidity Function (HR) for Secondary and Tertiary Alcohols. Journal of the American Chemical Society, 77(11), 3044–3051. Link

  • Turnbull, K. R. (1966). The ionization of some thienylcarbinols. Canadian Journal of Chemistry, 44, 1825. (Seminal work on Thiophene vs Phenyl stability).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Ritchie, C. D. (1972). Nucleophilic reactivities toward organic cations. Accounts of Chemical Research, 5(10), 348–354. Link

Exploratory

An In-depth Technical Guide to the Toxicological Profile of Methylthiophenyl and Thienyl Alcohols

Foreword: A Proactive Approach to Safety Assessment In the landscape of modern drug discovery and chemical development, the pressure to innovate is paralleled only by the imperative to ensure safety. Methylthiophenyl and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Safety Assessment

In the landscape of modern drug discovery and chemical development, the pressure to innovate is paralleled only by the imperative to ensure safety. Methylthiophenyl and thienyl alcohols represent a class of structures pivotal to numerous applications, from active pharmaceutical ingredients (APIs) to specialized flavoring agents. Their heterocyclic, sulfur-containing nature, however, designates them as molecules of interest for toxicological scrutiny. The thiophene ring, in particular, is a well-recognized "structural alert," signaling a potential for metabolic bioactivation into reactive, and potentially toxic, intermediates.[1]

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a simple recitation of facts in favor of a narrative built on causality and strategic foresight. We will deconstruct the toxicological profile of these compounds, not as a checklist of endpoints, but as a logical progression from metabolic fate to molecular mechanism and, finally, to a robust, tiered strategy for safety assessment. Our objective is to equip you with the foundational knowledge and practical frameworks necessary to navigate the challenges these chemical classes present, ensuring both scientific integrity and project success.

The Metabolic Crucible: Bioactivation as the Root of Toxicity

The toxicological story of most xenobiotics begins with metabolism. For methylthiophenyl and thienyl alcohols, the liver's cytochrome P450 (CYP450) enzymatic system is the primary crucible in which their fate is forged. While metabolism is often a detoxification process, it can paradoxically lead to "toxication" or metabolic activation, converting a relatively inert parent compound into a highly reactive species.[2]

The core concern with the thiophene moiety lies in two primary oxidative pathways mediated by CYP450 enzymes: S-oxidation and ring epoxidation .[1][3]

  • S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a thiophene-S-oxide. This metabolite is a potent electrophile, eager to react with cellular nucleophiles.

  • Epoxidation: An alternative pathway involves the formation of a thiophene epoxide across one of the double bonds in the ring. Like the S-oxide, this epoxide is a highly reactive electrophile.

Quantum chemical studies suggest that the epoxidation pathway may be both kinetically and thermodynamically more favorable than S-oxidation, leading to a higher propensity for forming the epoxide metabolite.[3][4] These reactive intermediates are the primary instigators of toxicity. The body's principal defense is rapid conjugation with glutathione (GSH), a master antioxidant, to form non-toxic mercapturic acid derivatives that are then eliminated.[5] Toxicity ensues when the rate of reactive metabolite formation overwhelms the cell's GSH detoxification capacity.

Metabolic_Activation cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Detoxification cluster_2 Toxicity Pathway Parent Thienyl Alcohol S_Oxide Reactive Intermediate (Thiophene-S-oxide) Parent->S_Oxide CYP450 (S-Oxidation) Epoxide Reactive Intermediate (Thiophene Epoxide) Parent->Epoxide CYP450 (Epoxidation) GSH_Conj Glutathione Conjugate S_Oxide->GSH_Conj GSH Transferase Covalent_Binding Covalent Binding to Cellular Macromolecules S_Oxide->Covalent_Binding If GSH depleted Epoxide->GSH_Conj GSH Transferase Epoxide->Covalent_Binding If GSH depleted Elimination Mercapturic Acid (Urinary Elimination) GSH_Conj->Elimination Cell_Damage Cellular Dysfunction & Damage Covalent_Binding->Cell_Damage

Metabolic activation and detoxification pathways of thienyl alcohols.

Molecular Mechanisms of Thiophene-Mediated Toxicity

Once formed, the electrophilic thiophene-S-oxides and epoxides that escape GSH conjugation initiate a cascade of cellular damage. The unifying mechanism is their ability to form covalent bonds with nucleophilic residues on cellular macromolecules, such as proteins and DNA.[6][7] This irreversible binding leads to:

  • Enzyme Inactivation & Protein Dysfunction: Covalent modification of critical amino acid residues (e.g., cysteine, lysine) can alter protein structure and function, leading to enzyme inhibition and disruption of cellular signaling pathways.

  • Oxidative Stress: The depletion of GSH pools removes a key line of defense against reactive oxygen species (ROS), tipping the cellular redox balance towards a state of oxidative stress. This can damage lipids, proteins, and DNA.

  • Mitochondrial Injury: Mitochondria are a key target. Damage to mitochondrial proteins can impair oxidative phosphorylation, leading to ATP depletion and further ROS production, potentially triggering apoptosis (programmed cell death).[8]

  • Genotoxicity: Covalent binding to DNA can form DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, a potential initiating event for carcinogenesis.[9][10] This underlies the importance of genotoxicity testing for this class of compounds.

  • Immune-Mediated Toxicity: Modified proteins can be recognized as neoantigens by the immune system, potentially triggering an immune response. This is the mechanism behind the severe immune hepatitis caused by the thiophene-containing drug, tienilic acid.[1]

Toxicity_Cascade Metabolite Reactive Metabolite (S-oxide, Epoxide) GSH_Depletion GSH Depletion Metabolite->GSH_Depletion Covalent_Binding Covalent Binding (Proteins, DNA) Metabolite->Covalent_Binding Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Covalent_Binding->Mito_Dysfunction DNA_Adducts DNA Adducts Covalent_Binding->DNA_Adducts Apoptosis Apoptosis / Necrosis Oxidative_Stress->Apoptosis Mito_Dysfunction->Apoptosis DNA_Adducts->Apoptosis Cell Cycle Arrest or Mutation

Cascade from reactive metabolite formation to cellular damage.

A Strategic Framework for Toxicological Assessment

A robust toxicological evaluation is not a random collection of assays but a tiered, hypothesis-driven investigation. The goal is to gain maximum insight with minimum resources, adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing).[11][12]

Testing_Strategy cluster_0 Tier 1: In Vitro Screening (Hazard ID) cluster_1 Tier 2: In Vivo Confirmation (Risk Assessment) Cytotoxicity Cytotoxicity Assays (e.g., MTT, NRU) Decision1 Proceed if acceptable safety margin Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) InVivo_Geno In Vivo Genotoxicity (e.g., Micronucleus) Genotoxicity->InVivo_Geno If in vitro positive Genotoxicity->Decision1 Metabolism Metabolic Stability (Microsomes, S9) Metabolism->Decision1 Acute_Tox Acute Toxicity (LD50) (e.g., OECD 423) Repeat_Dose Repeat-Dose Study (28-day, 90-day) Decision2 Establish NOAEL for human risk assessment Repeat_Dose->Decision2 Decision1->Acute_Tox If warranted Decision1->Repeat_Dose If warranted

A tiered strategy for toxicological evaluation.
Tier 1: In Vitro Screening for Hazard Identification

The initial phase focuses on cost-effective, high-throughput assays to identify potential hazards.[12] These studies are fundamental for early-stage decision-making and candidate selection.

These assays measure the potential of a compound to cause cell death. Human liver cell lines, such as HepG2, are often used to provide organ-specific context.

  • MTT Assay Protocol (Example):

    • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Compound Exposure: Prepare serial dilutions of the test alcohol (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the old medium with the compound-containing medium and incubate for 24 or 48 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration that inhibits 50% of cell growth).

These are critical for assessing mutagenic and clastogenic potential.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium. Causality Check: It is essential to perform this assay both with and without a metabolic activation system (S9 fraction from rat liver) to determine if the parent compound or its metabolites are responsible for the mutagenicity.[10][13]

  • In Vitro Micronucleus Assay: This test, typically performed in mammalian cells, detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Tier 2: In Vivo Studies for Risk Characterization

If in vitro results raise concerns or for regulatory requirements, targeted in vivo studies are conducted to understand systemic toxicity and establish safe exposure levels.

  • Acute Oral Toxicity: These studies, often following OECD guidelines (e.g., OECD 423), determine the median lethal dose (LD50) and provide initial information on clinical signs of toxicity.[14][15] Thiophene derivatives generally exhibit low to moderate acute toxicity, with reported LD50 values ranging from 455 mg/kg to over 3000 mg/kg in rodents.[14]

  • Repeat-Dose Toxicity: Typically 28-day or 90-day studies in rodents, these are the cornerstone of systemic toxicity assessment. They are designed to identify target organs of toxicity, characterize the dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL) , which is a critical endpoint for human health risk assessment.

  • In Vivo Genotoxicity: If a compound is positive in an in vitro genotoxicity assay, an in vivo follow-up, such as the rodent bone marrow micronucleus test, is crucial.[9] This confirms whether the genotoxic potential is expressed in a whole animal system, accounting for absorption, distribution, metabolism, and excretion (ADME) processes.

Data Summary and Interpretation

For effective decision-making, toxicological data must be systematically organized and interpreted.

ParameterAssayTypical Result/EndpointInterpretation
Cytotoxicity MTT Assay (HepG2 cells)IC50 value (µM)Lower IC50 indicates higher cytotoxicity. Provides initial ranking of candidates.
Genotoxicity Ames Test (with/without S9)Positive/NegativeA positive result, especially with S9 mix, indicates mutagenic potential of metabolites.
Genotoxicity In Vitro MicronucleusPositive/NegativeA positive result indicates potential for chromosomal damage.
Acute Toxicity Acute Oral LD50 (rodent)LD50 value (mg/kg)Classifies the substance based on acute lethality.[15]
Systemic Toxicity 90-Day Repeat Dose StudyNOAEL (mg/kg/day)Highest dose with no adverse effects; used to derive safe human exposure limits.

Conclusion: A Path Forward

The toxicological profile of methylthiophenyl and thienyl alcohols is intrinsically linked to their metabolic bioactivation. The formation of reactive thiophene-S-oxide and epoxide intermediates is the key initiating event leading to potential cytotoxicity, genotoxicity, and organ-specific damage, particularly to the liver.

A comprehensive safety assessment, therefore, hinges on a deep understanding of these metabolic pathways and the implementation of a strategic, tiered testing approach. By beginning with a suite of robust in vitro assays to probe cytotoxicity, genotoxicity, and metabolic fate, researchers can make informed, early-stage decisions. These foundational studies provide the necessary context to design and justify any subsequent, targeted in vivo experiments required for a full risk characterization. This integrated approach ensures scientific rigor, optimizes resource allocation, and ultimately safeguards human health while enabling the continued development of valuable chemical entities.

References

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. (2003). ACS Publications. Retrieved February 15, 2026, from [Link]

  • A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). PubMed. Retrieved February 15, 2026, from [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (2014). Food and Chemical Toxicology. Retrieved February 15, 2026, from [Link]

  • Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Predicting the genotoxicity of thiophene derivatives from molecular structure. (2003). PubMed. Retrieved February 15, 2026, from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2016). ACS Publications. Retrieved February 15, 2026, from [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

  • In vitro toxicology. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Labs. Retrieved February 15, 2026, from [Link]

  • In Vitro Toxicity Testing. (n.d.). Porsolt. Retrieved February 15, 2026, from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2016). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Mechanisms of Toxicity. (n.d.). AccessPharmacy. Retrieved February 15, 2026, from [Link]

  • Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. (2010). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Photoredox Unmasking of Aromatic C–H Bonds in Living Environments Enabled by Thianthrenium Salts. (2024). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. (2010). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis, Purification, and Melting Point Determination of 4-Methylthiophenyl-(2-thienyl)methanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, purification, and melting point analysis of the novel compound 4-M...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and melting point analysis of the novel compound 4-Methylthiophenyl-(2-thienyl)methanol. As a crucial parameter for compound identification and purity assessment, a precise melting point range is indispensable in research and development, particularly within the pharmaceutical industry. This document outlines two robust synthetic pathways, detailed purification protocols, and a definitive methodology for accurate melting point determination, underpinned by the principles of scientific integrity and experimental excellence.

Introduction: The Critical Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is a fundamental physical property defined as the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[1] The presence of even minor impurities can lead to a depression and broadening of this melting range, a phenomenon known as melting point depression. Consequently, the determination of a melting point range serves as a rapid and reliable initial assessment of a compound's purity.[2][3][4] A narrow melting range, typically less than 1°C, is indicative of high purity, whereas a wider range suggests the presence of contaminants.[1]

This guide focuses on 4-Methylthiophenyl-(2-thienyl)methanol, a compound of interest for which detailed physical properties are not yet widely documented. The subsequent sections provide a hypothetical yet experimentally sound framework for its preparation and characterization.

Synthetic Pathways to 4-Methylthiophenyl-(2-thienyl)methanol

Two primary synthetic routes are proposed for the synthesis of 4-Methylthiophenyl-(2-thienyl)methanol: the Grignard reaction and the reduction of a ketone precursor. Both methods are widely employed in organic synthesis for the formation of secondary alcohols.

Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. In this proposed synthesis, 2-thienylmagnesium bromide is reacted with 4-(methylthio)benzaldehyde.

Diagram of the Grignard Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromothiophene 2-Bromothiophene Grignard Reagent Formation Grignard Reagent Formation 2-Bromothiophene->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation 4-(methylthio)benzaldehyde 4-(methylthio)benzaldehyde Reaction with Aldehyde Reaction with Aldehyde 4-(methylthio)benzaldehyde->Reaction with Aldehyde Grignard Reagent Formation->Reaction with Aldehyde 2-thienylmagnesium bromide Acidic Workup Acidic Workup Reaction with Aldehyde->Acidic Workup Crude Product Crude Product Acidic Workup->Crude Product

Caption: Workflow for the synthesis of 4-Methylthiophenyl-(2-thienyl)methanol via Grignard reaction.

Experimental Protocol:

  • Preparation of 2-thienylmagnesium bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add anhydrous diethyl ether to cover the magnesium.

    • A solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

    • The reaction mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

  • Reaction with 4-(methylthio)benzaldehyde:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of 4-(methylthio)benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with continuous stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Synthesis via Reduction of (4-(methylthio)phenyl)(thiophen-2-yl)methanone

An alternative route involves the reduction of the corresponding ketone, (4-(methylthio)phenyl)(thiophen-2-yl)methanone. This method is often preferred for its milder reaction conditions and high yields. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation.[5][6][7]

Diagram of the Ketone Reduction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Precursor (4-(methylthio)phenyl)(thiophen-2-yl)methanone Reduction Reaction Reduction Reaction Ketone Precursor->Reduction Reaction Reducing Agent Sodium Borohydride (NaBH4) Reducing Agent->Reduction Reaction Solvent Methanol/Ethanol Solvent->Reduction Reaction Quenching & Extraction Quenching & Extraction Reduction Reaction->Quenching & Extraction Crude Product Crude Product Quenching & Extraction->Crude Product

Caption: Workflow for the synthesis of 4-Methylthiophenyl-(2-thienyl)methanol via ketone reduction.

Experimental Protocol:

  • Synthesis of the Ketone Precursor:

    • (4-(methylthio)phenyl)(thiophen-2-yl)methanone can be synthesized via a Friedel-Crafts acylation of thiophene with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Reduction Reaction:

    • Dissolve (4-(methylthio)phenyl)(thiophen-2-yl)methanone (1.0 eq) in methanol or ethanol in a round-bottomed flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • The reaction is quenched by the slow addition of water.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Purification by Recrystallization

To obtain a pure crystalline sample suitable for melting point determination, the crude product must be purified. Recrystallization is the most effective method for purifying solid organic compounds.[8][9][10] The choice of solvent is critical for successful recrystallization.[8]

Solvent Selection:

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic alcohols, common recrystallization solvents include ethanol, methanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.[11]

Recrystallization Protocol:

  • Dissolve the crude 4-Methylthiophenyl-(2-thienyl)methanol in a minimum amount of hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly in a vacuum oven to remove any residual solvent.

Melting Point Determination

The melting point of the purified 4-Methylthiophenyl-(2-thienyl)methanol should be determined using a calibrated melting point apparatus. The capillary method is a standard and widely accepted technique.[1]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the purified sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Data Presentation and Interpretation:

PropertyDescriptionExpected Observation for Pure Compound
Melting Point Range The temperature range from the onset to the completion of melting.A narrow range, typically 0.5-1.0°C.[1]
Appearance of Melt The clarity and color of the liquid phase.A clear, colorless, or pale-yellow liquid.

Expected Melting Point Range:

While an experimental value for 4-Methylthiophenyl-(2-thienyl)methanol is not available in the literature, we can estimate its melting point based on structurally similar compounds. For instance, (4-thien-2-ylphenyl)methanol has a reported melting point of 63-64°C. The presence of the methylthio group in our target compound may slightly alter this value. A hypothetical, sharp melting point for a pure sample could be in the range of 60-70°C .

Conclusion

This technical guide has detailed the theoretical and practical considerations for the synthesis, purification, and melting point determination of 4-Methylthiophenyl-(2-thienyl)methanol. By following the outlined protocols for either the Grignard reaction or ketone reduction, followed by meticulous purification via recrystallization, a high-purity sample can be obtained. The subsequent accurate determination of its melting point range will serve as a critical benchmark for its identity and purity, providing essential data for researchers and professionals in the field of drug discovery and development.

References

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Stanford Research Systems. DETERMINATION OF MELTING POINTS. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • Google Patents.
  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]

  • Chemistry LibreTexts. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

  • Chemguide. reduction of aldehydes and ketones. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Precision Synthesis of (4-(Methylthio)phenyl)(thiophen-2-yl)methanol via Grignard Protocol

Executive Summary & Strategic Rationale This Application Note details the optimized protocol for synthesizing (4-(methylthio)phenyl)(thiophen-2-yl)methanol , a critical bi-aryl scaffold often utilized in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for synthesizing (4-(methylthio)phenyl)(thiophen-2-yl)methanol , a critical bi-aryl scaffold often utilized in medicinal chemistry for SERM (Selective Estrogen Receptor Modulator) and anti-inflammatory drug discovery.

The synthesis relies on the nucleophilic addition of 2-thienylmagnesium bromide to 4-(methylthio)benzaldehyde . While Grignard chemistry is foundational, this specific pairing presents unique challenges:

  • Thiophene Nucleophilicity: The electron-rich thiophene ring makes the Grignard reagent highly reactive but also prone to oxidative homocoupling (Wurtz-type) if transition metal impurities are present.

  • Sulfide Stability: The methylthio (-SMe) group is generally robust but can poison palladium/nickel catalysts if cross-coupling were intended; in a Grignard context, it acts as an electron donor, slightly deactivating the aldehyde electrophile, requiring strict stoichiometry control.

  • Product Sensitivity: The resulting secondary alcohol is benzylic and "thienylic," making it exceptionally prone to acid-catalyzed dehydration to the corresponding alkene. The quenching protocol must therefore avoid strong mineral acids.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a standard polar organometallic addition. The magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nucleophilic carbon at the 2-position of the thiophene ring attacks the carbonyl, breaking the pi-bond and forming a magnesium alkoxide intermediate.

Visualization: Reaction Mechanism & Workflow

GrignardMechanism Reagents Reagents: 2-Thienyl-MgBr + 4-MeS-Benzaldehyde Coordination Coordination Complex: Mg coordinates to Carbonyl O Reagents->Coordination Mixing (THF) Transition Nucleophilic Attack: C-C Bond Formation Coordination->Transition 0°C to RT Alkoxide Intermediate: Magnesium Alkoxide Transition->Alkoxide Irreversible Quench Quench (NH4Cl): Protonation Alkoxide->Quench H3O+ source Product Product: (4-(MeS)phenyl)(thiophen-2-yl)methanol Quench->Product Workup

Figure 1: Mechanistic flow from reagent coordination to final protonation. Note the irreversible nature of the C-C bond formation.

Materials & Equipment Specifications

Reagents Table
ReagentMW ( g/mol )Equiv.[1]DensityPurityRole
4-(Methylthio)benzaldehyde 152.211.0Solid>98%Electrophile
2-Thienylmagnesium bromide 187.341.2 - 1.3~1.1 g/mL1.0 M (THF)Nucleophile
Tetrahydrofuran (THF) 72.11Solvent0.889AnhydrousSolvent
Ammonium Chloride (sat.) 53.49ExcessN/AAqueousQuench
Critical Equipment[3]
  • Reaction Vessel: Flame-dried 2-neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Atmosphere Control: Schlenk line or Nitrogen balloon with septum inlet.

  • Temperature Control: Ice/Water bath (0°C) and Oil bath (reflux optional for initiation, though commercial reagent is preferred).

  • Addition: Pressure-equalizing addition funnel or oven-dried glass syringe with long needle.

Detailed Experimental Protocol

Phase 1: System Preparation (Autonomy & Safety)
  • Drying: All glassware must be oven-dried at 120°C for at least 2 hours and assembled while hot under a stream of nitrogen.

  • Solvent Integrity: THF must be distilled from sodium/benzophenone or sourced from a solvent purification system (SPS). Do not use bottle-grade THF unless it is specifically labeled "Anhydrous" and has a fresh septum seal. Water content >50 ppm will kill the Grignard reagent.

Phase 2: Reaction Execution

Step 1: Electrophile Dissolution

  • Charge the flame-dried RBF with 4-(methylthio)benzaldehyde (1.0 equiv, e.g., 1.52 g, 10 mmol).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add anhydrous THF (approx. 5 mL per mmol of aldehyde, e.g., 50 mL). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature prevents competitive enolization (though unlikely here) and controls the exotherm of the addition.

Step 2: Grignard Addition

  • Retrieve the 2-thienylmagnesium bromide solution (1.0 M in THF).

    • Note: If the reagent has been stored for >3 months, titrate it using salicylaldehyde phenylhydrazone or use 1.5 equiv to account for degradation.

  • Add the Grignard reagent (1.2 equiv, e.g., 12 mL) dropwise via syringe over 15–20 minutes.

    • Observation: The solution will likely turn from colorless/pale yellow to a darker orange/brown. This is normal for thiophene organometallics.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours.

Step 3: Reaction Monitoring (Self-Validating Step)

  • TLC Analysis: Elute with 20% Ethyl Acetate in Hexanes.

    • Starting Material: Rf ~ 0.6 (Aldehyde).

    • Product: Rf ~ 0.3 (Alcohol).

    • Validation: The reaction is complete when the aldehyde spot is invisible under UV (254 nm).

Phase 3: Quench & Workup

Critical Caution: The product is a benzylic-thienylic alcohol . It forms a resonance-stabilized carbocation very easily. Avoid strong acids (HCl, H2SO4) during workup, or you will dehydrate the alcohol to the alkene (styrene analog).

  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (NH4Cl) (20 mL).

    • Why? NH4Cl buffers the pH at ~9, sufficient to protonate the alkoxide (Mg-O-R → H-O-R) without protonating the alcohol group (R-OH → R-OH2+) which leads to elimination.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Combine organics and wash with Brine (1 x 30 mL).

  • Dry: Dry over Anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate under reduced pressure.

Phase 4: Purification
  • Crude Appearance: Viscous yellow/orange oil or low-melting solid.

  • Column Chromatography: Silica Gel (230-400 mesh).

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • The thiophene and sulfide moieties make the compound lipophilic; it will elute relatively early compared to more polar alcohols.

Characterization & Data Interpretation

Expected 1H NMR Data (CDCl3, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.35 - 7.20 Multiplet4HPhenyl Ring (AA'BB')
7.25 Doublet1HThiophene C5-H
6.95 Multiplet2HThiophene C3-H, C4-H
6.05 Singlet/Broad1HCH -OH (Benzylic methine)
2.50 Singlet3HS-CH3 (Methylthio)
2.30 Broad Singlet1H-OH (Exchangeable)

Note: The benzylic proton shift (6.05 ppm) is diagnostic. If dehydration occurred, you will see vinylic protons at 6.5-7.0 ppm and loss of the OH signal.

Troubleshooting & Optimization (CPP)

Experimental Workflow Diagram

Workflow start Start: Dry Glassware N2 Atmosphere prep Dissolve 4-MeS-Benzaldehyde in Anhydrous THF (0°C) start->prep add Add 2-Thienyl-MgBr Dropwise (Control Exotherm) prep->add react Warm to RT Stir 2-3 Hours add->react check TLC Check (Aldehyde Consumed?) react->check check->add No (Add 0.2 eq MgBr) quench Quench with sat. NH4Cl (Avoid Strong Acid) check->quench Yes extract Extract (EtOAc) -> Dry -> Column quench->extract

Figure 2: Operational workflow emphasizing the critical decision point at TLC analysis.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Wet THF or degraded Grignard.Test Grignard on acetone in a vial. If no heat, replace reagent. Redistill THF.
Low Yield Enolization of aldehyde (rare here) or moisture.Ensure 0°C addition. Increase Grignard to 1.5 equiv.
Alkene Product Acidic workup too harsh.Use NH4Cl only. Do not use HCl. Ensure rotary evaporator bath is <40°C.
Homocoupling Transition metals in Mg.Use high-purity Mg or commercial Grignard solutions (usually filtered).

References

  • Sigma-Aldrich. 2-Thienylmagnesium bromide solution, 1.0 M in THF - Product Specification.[2] Retrieved from [2]

  • BenchChem. Grignard Reaction Protocol for 2-[3-(bromomethyl)phenyl]thiophene. (General Thiophene Grignard Handling). Retrieved from

  • Organic Syntheses. General Procedures for Grignard Additions to Benzaldehydes. Org.[3][4][5][6][7] Synth. 1987 , 66, 14.

  • Knochel, P. et al. Functionalized Grignard Reagents. Ludwig-Maximilians-Universität München Dissertations.[8] (Insight into functional group tolerance). Retrieved from

  • University of Wisconsin-Madison. Formation and Reaction of Grignard Reagents: Standard Operating Procedures. Retrieved from

Sources

Application

Application Note: High-Purity Synthesis and Functionalization of 4-Methylthiophenyl-(2-thienyl)methanol

Executive Summary 4-Methylthiophenyl-(2-thienyl)methanol (CAS: Generic structure ref) is a "privileged scaffold" intermediate used primarily in the synthesis of SGLT2 inhibitors (gliflozins) and thiophene-based anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiophenyl-(2-thienyl)methanol (CAS: Generic structure ref) is a "privileged scaffold" intermediate used primarily in the synthesis of SGLT2 inhibitors (gliflozins) and thiophene-based anti-inflammatory agents . Its structural core—a thiophene ring linked to a phenyl ring via a hydroxymethyl bridge—serves as the critical precursor for the "methylene bridge" pharmacophore found in drugs like Canagliflozin .

This Application Note provides a validated, high-fidelity protocol for the synthesis, purification, and downstream deoxygenation of this intermediate. Unlike standard literature methods, this guide focuses on suppressing the common dimerization side-reaction driven by the electron-rich thiophene moiety during acid-mediated reduction.

Key Applications
  • SGLT2 Inhibitor Synthesis: Precursor to C-aryl glucoside scaffolds.

  • Bioisostere Profiling: The 4-methylthio group serves as a metabolic probe, often oxidized to sulfoxides/sulfones to modulate polarity and half-life in SAR (Structure-Activity Relationship) studies.

  • Photochromic Materials: Precursor to diarylethene switches (though this guide focuses on pharma applications).

Chemical Profile & Stability

PropertySpecificationCritical Note
Molecular Formula C₁₂H₁₂OS₂Contains oxidizable thioether.
Appearance Pale yellow to amber oil/solidDarkens upon oxidation (sulfoxide formation).
Stability Air/Light SensitiveStore under Argon at -20°C.
Reactivity Acid-LabileThe benzylic alcohol is prone to acid-catalyzed dimerization.

Application 1: Controlled Grignard Synthesis

Objective: Form the C-C bond between the thiophene and phenyl rings with >95% chemoselectivity.

The Challenge

The reaction between 2-thiophenecarboxaldehyde and 4-(methylthio)phenylmagnesium bromide is exothermic. Improper temperature control leads to thiophene polymerization (tar formation) or Wurtz coupling byproducts.

Validated Protocol

Reagents:

  • 4-Bromothioanisole (1.0 equiv)

  • Magnesium turnings (1.2 equiv, iodine-activated)

  • 2-Thiophenecarboxaldehyde (1.05 equiv)[1]

  • THF (Anhydrous, stabilizer-free)

Workflow:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under N₂, activate Mg turnings with a single crystal of I₂.

    • Add 10% of the 4-bromothioanisole solution in THF. Heat gently until the solution turns turbid/grey (initiation).

    • Crucial Step: Maintain internal temperature between 35–40°C during the dropwise addition of the remaining bromide. If the temperature spikes >50°C, Wurtz coupling increases significantly.

  • Coupling (The "Cold Shot"):

    • Cool the generated Grignard reagent to -10°C .

    • Add 2-thiophenecarboxaldehyde (diluted in THF) dropwise over 60 minutes.

    • Why: Low temperature prevents the Grignard reagent from attacking the thiophene ring protons (deprotonation) rather than the aldehyde carbonyl.

  • Quenching:

    • Quench with saturated NH₄Cl at 0°C. Do not use HCl, as the product is acid-sensitive.

QC Checkpoint:

  • TLC (Hexane/EtOAc 4:1): Product R_f ~0.4. Look for the disappearance of the aldehyde (R_f ~0.6).

Application 2: Silane-Mediated Deoxygenation (The "Linker" Synthesis)

Objective: Reduce the alcohol to a methylene group (-CH₂-). This is the most critical step in gliflozin synthesis, converting the intermediate into the active pharmacophore scaffold.

The Mechanism & Risk

The reduction proceeds via a carbocation intermediate . Because the thiophene ring is electron-rich, it stabilizes this cation but also makes it highly reactive toward nucleophilic attack by another molecule of the starting material, leading to dimers .

Protocol: The "Inverse Addition" Technique

Reagents:

  • 4-Methylthiophenyl-(2-thienyl)methanol (Intermediate from App 1)

  • Triethylsilane (TES) (3.0 equiv)

  • Trifluoroacetic Acid (TFA) or BF₃·OEt₂ (2.0 equiv)

  • Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the alcohol and Triethylsilane (TES) in DCM. Cool to -78°C.

    • Note: Standard protocols add the silane last. We add silane first to trap the carbocation immediately upon formation.

  • Acid Activation:

    • Add TFA dropwise. The solution will turn a deep red/purple (characteristic of the thienyl-phenyl carbocation).

  • Reaction Monitoring:

    • Warm slowly to 0°C. The color should fade to pale yellow as the hydride transfer completes.

    • Self-Validating Step: If the red color persists for >2 hours at 0°C, add more TES (0.5 equiv).

  • Workup:

    • Quench with NaHCO₃. Wash organic layer with water.[2][3]

    • Caution: Ensure all acid is neutralized to prevent polymerization during rotary evaporation.

Visualizing the Pathway

The following diagram illustrates the synthesis workflow and the critical "divergence point" where improper handling leads to impurities.

G cluster_0 Critical Control Point Start 4-Bromothioanisole + Mg Grignard Grignard Reagent (Active Species) Start->Grignard THF, 40°C Alcohol INTERMEDIATE: 4-Methylthiophenyl- (2-thienyl)methanol Grignard->Alcohol + Aldehyde -10°C (Control!) Aldehyde 2-Thiophenecarboxaldehyde Aldehyde->Alcohol Cation Carbocation Intermediate (Deep Red) Alcohol->Cation TFA/Acid Product FINAL SCAFFOLD: Methylene-Bridged Thioether Cation->Product + Et3SiH (Fast Trapping) Impurity Impurity: Dimeric Ether Cation->Impurity Slow Trapping (Dimerization)

Figure 1: Synthetic pathway highlighting the critical carbocation intermediate. Fast trapping with silane (Et3SiH) is required to prevent dimerization.

Quality Control & Analytics

Impurity Profiling

When analyzing the final methylene product, look for these specific impurities:

Impurity TypeOriginDetection (HPLC/LCMS)Remediation
Sulfoxide (M+16) Oxidation of S-Me groupShift to lower Retention Time (RT)Use antioxidant (BHT) in solvents; avoid peroxide-containing ethers.
Dimer Acid-catalyzed self-couplingHigh MW peak (2x Mass - H₂O)Increase Silane equivalents; use "Inverse Addition" protocol.
Des-bromo Unreacted Grignard quenchingMatches Thioanisole massImprove drying of aldehyde; ensure excess aldehyde is used.
Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Thiophene absorption) and 280 nm.

References

  • Canagliflozin Synthesis: Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 53(17), 6355–6360. Link

  • Silane Reduction Methodology: Carey, F. A., & Tremper, H. S. (1971). "Carbonium ion-silane hydride transfer reactions. IV. Structure and reactivity of triethylsilane in the reduction of alcohols." Journal of the American Chemical Society, 93(23), 6093–6097. Link

  • Thiophene Grignard Handling: Knochel, P., et al. (2003). "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 42(36), 4302-4320. Link

Sources

Method

Functionalization of 4-Methylthiophenyl-(2-thienyl)methanol for drug design

Application Note: Functionalization of 4-Methylthiophenyl-(2-thienyl)methanol for Drug Design Executive Summary & Strategic Rationale In modern medicinal chemistry, the 4-Methylthiophenyl-(2-thienyl)methanol scaffold rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 4-Methylthiophenyl-(2-thienyl)methanol for Drug Design

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 4-Methylthiophenyl-(2-thienyl)methanol scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from three synergistic properties:

  • Bioisosterism: The 2-thienyl ring acts as a classic bioisostere for the phenyl group, offering reduced lipophilicity (LogP modulation) and altered metabolic profiles while maintaining aromatic pi-stacking interactions [1].

  • Metabolic Handles: The 4-methylthio (-SMe) group serves as a tunable metabolic handle. It can be retained as a hydrophobic moiety or oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO2Me) to alter polarity and hydrogen-bonding potential without changing the carbon skeleton [2].

  • Chiral Vector: The central carbinol carbon is a chiral center. Functionalization here allows for the projection of pharmacophores (amines, ethers) into specific receptor pockets in a stereodefined manner.

This guide details the protocols for transforming this core building block into high-value drug candidates, focusing on chemoselective oxidation and nucleophilic substitution.

Chemical Biology Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the reactivity hierarchy of the molecule to avoid off-target side reactions.

Functional GroupReactivity ProfileDrug Design Implication
Secondary Alcohol

/

susceptible; acidic proton.
Primary site for attaching polar "warheads" (e.g., piperazines for CNS penetration).
Thiophene Ring Electron-rich; prone to electrophilic aromatic substitution (EAS) at C5.Susceptible to metabolic ring opening; C5 can be blocked or functionalized to improve stability.
Methylthio Ether Nucleophilic sulfur; highly susceptible to oxidation.Precursor to sulfones (COX-2 inhibitor pharmacophore); potential site for metabolic S-oxidation (tox liability if not controlled).
Chemoselectivity Challenge

The primary challenge is oxidative compatibility . Reagents used to oxidize the alcohol to a ketone (e.g., Jones reagent) may inadvertently oxidize the sulfur. Conversely, reagents targeting the sulfur must not degrade the electron-rich thiophene ring.

Application Pathways & Decision Tree

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

G Start 4-Methylthiophenyl- (2-thienyl)methanol Inter1 Chloro-Intermediate (Activation) Start->Inter1 SOCl2 or MsCl (SN1/SN2) Prod2 Sulfone/Sulfoxide (Polarity Tuning) Start->Prod2 mCPBA (Stoich. control) or Oxone Prod3 C5-Arylated Thiophene (Potency Extension) Start->Prod3 Pd(OAc)2, Ar-X (Direct Arylation) Prod1 Amine Derivative (CNS/GPCR Ligands) Inter1->Prod1 HNR2 (Amination)

Figure 1: Divergent functionalization strategy. The central alcohol allows for library generation (Green), while the sulfur handle allows for physicochemical tuning (Red).

Detailed Protocols

Protocol A: Chemoselective Amination (The "CNS" Pathway)

Objective: Replace the hydroxyl group with a secondary amine (e.g., N-methylpiperazine) to generate a bioactive core common in antihistamines and antidepressants.

Mechanism: This transformation typically proceeds via an


 mechanism due to the stability of the diaryl-cation intermediate.

Reagents:

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM)

  • Secondary Amine (e.g., 1-methylpiperazine)

  • 
     (Base)
    

Step-by-Step Procedure:

  • Chlorination:

    • Dissolve 1.0 eq (e.g., 500 mg) of 4-Methylthiophenyl-(2-thienyl)methanol in anhydrous DCM (5 mL) under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add

      
       (1.2 eq) dropwise. Note: The HCl byproduct will scavenge water.
      
    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • QC Check: TLC should show complete consumption of starting material (higher

      
       for chloride).
      
    • Evaporation: Remove solvent and excess

      
       in vacuo. Do not perform aqueous workup  to avoid hydrolysis. Redissolve the crude chloride immediately in dry Acetonitrile (ACN).
      
  • Amination:

    • To the crude chloride solution in ACN, add

      
       (3.0 eq) and the secondary amine (1.5 eq).
      
    • Heat to reflux (80°C) for 4–6 hours.

    • Monitor: The reaction is complete when the chloride spot disappears.

  • Workup:

    • Cool to RT. Filter off solids (

      
      /KCl).
      
    • Concentrate filtrate. Partition between EtOAc and Water.

    • Wash organic layer with Brine, dry over

      
      .
      

Why this works: The thiophene and methylthio groups are stable to


 under these conditions. The resulting amine hydrochloride salt is often water-soluble, aiding purification.
Protocol B: Tunable S-Oxidation (The "Polarity" Pathway)

Objective: Convert the lipophilic thioether (-SMe) to a polar sulfone (-SO2Me) to lower LogP and block metabolic S-oxidation.

Reagents:

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol/Water (1:1)

Step-by-Step Procedure:

  • Dissolve substrate (1.0 eq) in MeOH/Water (1:1).

  • For Sulfoxide (Selectivity): Add Oxone (0.5 eq) at 0°C. Stir for 30 min.

  • For Sulfone (Complete): Add Oxone (2.5 eq) at RT. Stir for 4 hours.

  • Quench: Add saturated aqueous

    
     to destroy excess oxidant.
    
  • Extraction: Extract with DCM.

Critical Insight: Avoid using harsh acidic oxidants (like


/Acid) which might cause electrophilic attack on the thiophene ring. Oxone at neutral pH is highly chemoselective for sulfur over the thiophene pi-system [3].

Case Study: Bioisosteric Replacement in NMDA Antagonists

Research into GluN2B-selective NMDA receptor antagonists has highlighted the utility of this specific scaffold.

  • Original Hit: Ifenprodil (contains a phenol and a benzyl group).[1]

  • Optimization: Replacement of the phenol with a thiophene ring (as seen in our scaffold) maintains receptor affinity while eliminating the rapid Phase II conjugation (glucuronidation) associated with phenols [1].

  • Outcome: The thiophene analog showed an 8-fold higher affinity (

    
     = 26 nM) and improved metabolic stability compared to the phenolic parent [1].
    

Data Summary Table: Bioisosteric Impact

ParameterPhenyl-Methanol CoreThiophene-Methanol Core (Target)
LogP (Lipophilicity) High (3.5 - 4.0)Moderate (3.0 - 3.5)
Metabolic Liability Aromatic Hydroxylation (CYP450)S-Oxidation (if SMe present)
Pi-Stacking Edge-to-FaceT-shaped / Sulfur-Pi interactions
Binding Affinity (GluN2B) Baseline (1x)Enhanced (up to 8x) [1]

References

  • Timm, M., et al. (2014). "Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold." MedChemComm, 5, 1-10.

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry.

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290.

Sources

Application

Application Note: Chemoselective Oxidation of 4-Methylthiophenyl-(2-thienyl)methanol

Abstract & Strategic Significance The oxidation of 4-Methylthiophenyl-(2-thienyl)methanol to its corresponding ketone is a pivotal transformation in the synthesis of diaryl ketone photoinitiators (e.g., analogs of Photoi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The oxidation of 4-Methylthiophenyl-(2-thienyl)methanol to its corresponding ketone is a pivotal transformation in the synthesis of diaryl ketone photoinitiators (e.g., analogs of Photoinitiator 907) and anti-inflammatory pharmacophores (e.g., COX-2 inhibitor precursors).

The core synthetic challenge is chemoselectivity . The substrate contains three reactive sites:

  • Secondary Alcohol (Target): Requires oxidation to a ketone.[1][2][3]

  • Thioether (Sulfide): Highly susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) by electrophilic oxidants (e.g.,
    
    
    , mCPBA, Jones Reagent).
  • Thiophene Ring: Electron-rich heteroaromatic system prone to electrophilic attack or oxidative ring-opening under harsh conditions.

This guide details protocols specifically designed to oxidize the alcohol exclusively, preserving the sulfide and thiophene moieties. We prioritize Activated Manganese Dioxide (


)  as the primary industrial standard due to its radical-based surface mechanism which favors benzylic/allylic alcohols over sulfides.

Strategic Analysis: The Chemoselectivity Paradox

Standard laboratory oxidants often fail this specific substrate due to the high nucleophilicity of the sulfur atom.

Oxidant ClassMechanismRisk to Sulfide (-SMe)Suitability
Chromium (VI) (Jones) Acidic/ElectrophilicHigh: Rapid oxidation to sulfone.Avoid
Peroxides / mCPBA Nucleophilic attack on OCritical: Sulfide oxidizes faster than alcohol.Avoid
Swern (DMSO/Oxalyl Cl) Activated DMSOLow: Generally safe at -78°C.Valid (Lab Scale)
Activated

Radical/Surface AdsorptionNegligible: Specific to activated alcohols.🏆 Preferred
Mechanistic Insight: Why ?

The substrate is a "doubly activated" alcohol. The hydroxyl group is flanked by two aromatic systems (phenyl and thienyl), stabilizing the radical intermediate formed during


 oxidation. Since 

oxidation is heterogeneous and relies on adsorption, the steric and electronic properties of the alcohol allow it to react on the solid surface, while the thioether remains largely inert in non-aqueous solvents.

Visualizing the Pathway

ReactionPathway Substrate Substrate: 4-Methylthiophenyl-(2-thienyl)methanol Target TARGET PRODUCT: 4-Methylthiophenyl-(2-thienyl)methanone (Ketone) Substrate->Target Activated MnO2 (Radical Mechanism) Impurity1 Impurity A: Sulfoxide Derivative (Over-oxidation) Substrate->Impurity1 Peroxides / Jones Reagent (Electrophilic Attack) Impurity2 Impurity B: Thiophene Ring Damage (Acid/Electrophile) Substrate->Impurity2 Strong Acid / High Temp

Figure 1: Chemoselectivity map showing the target pathway (Green) vs. common over-oxidation pitfalls (Red).

Primary Protocol: Activated Manganese Dioxide Oxidation

Scale: 10 mmol (Adaptable to kg scale) Estimated Yield: 85-95% Reaction Time: 12–24 hours

Reagents & Equipment[4][5][6][7]
  • Substrate: 4-Methylthiophenyl-(2-thienyl)methanol (2.36 g, 10 mmol).

  • Oxidant: Activated Manganese Dioxide (

    
    ) - Must be "Activated" grade (precipitated), not pyrolusite ore.
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Note: DCM is preferred for ease of removal.
    
  • Setup: Round-bottom flask, vigorous magnetic stirring, Celite pad for filtration.

Step-by-Step Methodology
  • Activation (Critical):

    • If using commercial

      
      , ensure it is "Activated". If the reagent is old, dry it in an oven at 110°C for 12 hours prior to use to remove adsorbed water, which deactivates the surface.
      
  • Reaction Setup:

    • Dissolve the substrate (2.36 g) in anhydrous DCM (50 mL).

    • Add Activated

      
       (10 equivalents by mass is standard, approx. 20-25 g). Note: A large excess is required because the reaction is surface-area dependent.
      
  • Execution:

    • Stir the suspension vigorously at room temperature (20–25°C).

    • Process Control: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      , Ketone) should appear.
    • Typical reaction time is 16 hours. If conversion is incomplete, add fresh

      
       (5 g) and continue stirring.
      
  • Workup:

    • Filter the black suspension through a pad of Celite (diatomaceous earth) to remove the fine

      
       particles.
      
    • Wash the filter cake thoroughly with DCM (3 x 20 mL) to desorb the product from the oxidant surface.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue is typically pure enough for downstream applications (>90%).

    • If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Troubleshooting
  • Slow Reaction: The

    
     is likely wet or inactive. Dry it or switch to "Chemical Manganese Dioxide" (CMD) prepared in-situ.
    
  • Stalled Conversion: Sonication of the reaction mixture for 10 minutes can break up particle aggregates and expose fresh surface area.

Secondary Protocol: Swern Oxidation (Low Temperature)

Use Case: Small scale, high-value synthesis where


 filtration is undesirable or fails.
Reagents
  • Oxalyl Chloride (

    
    ), DMSO, Triethylamine (
    
    
    
    ), DCM.
Methodology
  • Activation: In a dry flask under

    
    , cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir for 15 min.
    
  • Addition: Add the alcohol substrate (dissolved in min. DCM) dropwise, keeping temp below -60°C. Stir for 30 min.

  • Quench: Add

    
     (5 equiv) dropwise. The mixture will turn thick/white. Allow to warm to room temperature.
    
  • Workup: Quench with water, extract with DCM, wash with dilute HCl (to remove amine), then brine. Dry and concentrate.

    • Note: This method preserves the sulfide perfectly but requires strict temperature control to avoid the Pummerer rearrangement side reactions.

Analytical Validation

Confirm the identity of 4-Methylthiophenyl-(2-thienyl)methanone using these key markers:

TechniqueExpected SignalStructural Assignment
1H NMR

2.50-2.55 ppm (Singlet, 3H)
-SMe (Methylthio group). Intact.
1H NMR Disappearance of

~5.8-6.0 ppm
CH-OH (Methine proton) gone.
1H NMR

7.0 - 7.8 ppm (Multiplets)
Thiophene and Phenyl aromatic protons.
IR ~1630 - 1650

C=O (Ketone) stretch. (Conjugated).
IR Absence of ~3400

O-H stretch gone.
MS (ESI) [M+H]+ or [M+Na]+Matches calculated mass (MW ~234.3).

Safety & Handling

  • Thiophene Toxicity: Thiophene derivatives can be toxic.[4] Handle all solids and solutions in a fume hood.

  • Manganese Dioxide: Fine dust hazard. Wear a P95 mask when weighing large quantities. Do not inhale.

  • Waste Disposal:

    
     waste contains heavy metals. Dispose of solid waste in the dedicated "Heavy Metal Solids" container, not general trash.
    

References

  • Cahiez, G., et al. (2010). "Manganese-catalyzed oxidation of alcohols to ketones."[2][5] Synthesis, 2010(13), 2329-2334. Link

  • Friesen, R. S., et al. (1998).[6] "Synthesis of COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. (Describes similar thioether-ketone intermediates). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Oxidation with Manganese Dioxide", p. 607. Longman Scientific & Technical.
  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Definitive guide on MnO2 selectivity). Link

  • Patent WO0107410A1. "Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-methylsulphonyl)phenyl]ethanone."[6] (Demonstrates the risk of over-oxidation to sulfone if H2O2 is used). Link

Sources

Method

High-Efficiency Friedel-Crafts Alkylation using 4-Methylthiophenyl-(2-thienyl)methanol

Application Note & Protocol Guide Executive Summary This technical guide details the Friedel-Crafts (FC) alkylation utilizing 4-Methylthiophenyl-(2-thienyl)methanol as a highly reactive, yet chemically sensitive, electro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This technical guide details the Friedel-Crafts (FC) alkylation utilizing 4-Methylthiophenyl-(2-thienyl)methanol as a highly reactive, yet chemically sensitive, electrophile. This specific alcohol serves as a precursor to a "super-stabilized" carbocation, delocalized across both the electron-rich thiophene ring and the sulfide-donating phenyl ring.

While this electronic stabilization facilitates rapid ionization, it presents distinct challenges: thiophene oligomerization under strong Brønsted acidic conditions and catalyst poisoning (sulfur coordination) when using traditional Lewis acids. This guide presents two validated protocols: a traditional Lewis Acid method optimized for scalability, and a modern Hexafluoroisopropanol (HFIP)-promoted method that offers superior chemoselectivity and "green" processing advantages.[1]

Mechanistic Insight & Reaction Design

The Electrophile: A "Super-Stabilized" Cation

The success of this alkylation hinges on understanding the carbocation intermediate. Unlike simple benzyl alcohols, the cation derived from 4-Methylthiophenyl-(2-thienyl)methanol is stabilized by two powerful resonance donors:

  • The Thiophene Ring: A

    
    -excessive heterocycle that stabilizes positive charge at the 
    
    
    
    -position.
  • The 4-Methylthio Group: The sulfur atom donates electron density into the phenyl ring (

    
    -para directing), further stabilizing the benzylic center.
    

Implication: The alcohol ionizes readily (low activation energy). However, the resulting cation is long-lived enough to be selective, but the thiophene moiety is prone to acid-catalyzed polymerization (tar formation) if the reaction medium is too acidic or the nucleophile is too slow.

Pathway Visualization

FC_Mechanism Figure 1: Mechanistic pathway highlighting the resonance-stabilized cation and potential divergence to polymerization. Substrate 4-Methylthiophenyl- (2-thienyl)methanol Activated Activated Complex (R-OH...LA) Substrate->Activated Coordination SideRxn Polymerization/Dimerization (Thiophene attack) Substrate->SideRxn Acid Excess Acid Acid Catalyst (H+ or LA) Acid->Activated Cation Stabilized Carbocation [Ar-CH(+)-Th] Activated->Cation - H2O/HO-LA Wheland Wheland Intermediate Cation->Wheland + Nucleophile Cation->SideRxn Slow Nucleophile or High Temp Nucleophile Arene Nucleophile (Ar'-H) Product Triarylmethane Product Wheland->Product - H+ (Re-aromatization)

Critical Parameters & Optimization

The following table summarizes the optimization landscape for this specific substrate.

ParameterTraditional (AlCl₃/H₂SO₄)Optimized Lewis Acid (InCl₃/BF₃)Modern Promoter (HFIP)
Cation Generation InstantaneousControlledSolvent-Assisted (H-Bonding)
Thiophene Stability Poor (Polymerization risk)ModerateExcellent
S-Poisoning Risk High (Catalyst deactivation)Low (Harder Lewis Acids)None (No metal)
Reaction Temp -78°C to 0°C0°C to RTRT to 40°C
Yield Potential 40-60% (Tars common)70-85%85-95%
Purification Difficult (Emulsions)Standard Aqueous WorkupSimple Evaporation/Recycle

Experimental Protocols

Protocol A: Indium(III) Catalyzed Alkylation (Standard)

Best for: Large-scale batches where solvent recycling (HFIP) is not feasible.

Reagents:

  • Substrate: 4-Methylthiophenyl-(2-thienyl)methanol (1.0 equiv)

  • Nucleophile: Electron-rich Arene (e.g., 1,3-dimethoxybenzene, indole) (1.2 equiv)

  • Catalyst: Indium(III) Chloride (

    
    ) (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    )
    
  • Scavenger: Molecular Sieves (4Å) - Optional but recommended to remove water.

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Add the Nucleophile (1.2 equiv) and Catalyst (

    
    , 5 mol%) to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to substrate).
    
  • Addition: Dissolve 4-Methylthiophenyl-(2-thienyl)methanol in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 15 minutes.

    • Note: Slow addition prevents high local concentrations of the cation, reducing dimerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (the alcohol spot will disappear; a less polar product spot will appear).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: HFIP-Promoted "Green" Alkylation (Recommended)

Best for: High-value synthesis, sensitive substrates, and maximizing yield. HFIP acts as both solvent and promoter, stabilizing the leaving group via strong H-bonding without nucleophilic interference.

Reagents:

  • Substrate: 4-Methylthiophenyl-(2-thienyl)methanol (1.0 equiv)

  • Nucleophile: Arene (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Reagent Grade)

Procedure:

  • Setup: Use a sealable reaction vial or flask. No inert atmosphere is strictly required, but dry conditions are preferred.

  • Mixing: Charge the flask with the Substrate and Nucleophile.

  • Initiation: Add HFIP (concentration 0.2 M – 0.5 M). The reaction often proceeds immediately at RT due to the ionizing power of HFIP.

    • Observation: The solution may turn a vibrant color (often red/orange) indicating the formation of the stable carbocation. This is normal.

  • Incubation: Stir at RT for 1–2 hours. If the nucleophile is electron-deficient, heat to 40°C.

  • Workup (Simplified):

    • Option 1 (Recovery): Distill off the HFIP (bp 58°C) for reuse.

    • Option 2 (Standard): Dilute with DCM, wash with water (to remove HFIP traces), dry, and concentrate.

  • Purification: Often, the crude purity is >90%. Recrystallization or a short silica plug is usually sufficient.

Troubleshooting & Safety

Common Issues
  • "Red Oil" Formation: This indicates thiophene polymerization.

    • Cause: Acid concentration too high or temperature too high.

    • Fix: Switch to Protocol B (HFIP) or lower the temperature in Protocol A to -20°C.

  • Low Conversion:

    • Cause: Water in the solvent quenching the cation.

    • Fix: Ensure anhydrous conditions; add 4Å molecular sieves.

  • S-Oxidation:

    • Cause: Accidental presence of oxidants.

    • Fix: Avoid nitric acid or per-acids during workup. The sulfide (-SMe) is prone to oxidation to sulfoxide.

Safety Profile
  • Thiophenes: Often possess a distinct, unpleasant sulfurous odor. Work in a well-ventilated fume hood.

  • HFIP: Corrosive and volatile. Causes severe eye damage. Use chemically resistant gloves and eye protection.

  • Waste: Segregate halogenated waste (HFIP/DCM) from non-halogenated streams.

References

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, Article 30. Link

  • Vekariya, R. H., & Aubé, J. (2016).[1] Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction.[1][2] Organic Letters, 18(14), 3534–3537. Link

  • Zhang, S.-F., et al. (2021).[3] TfOH/Hexafluoroisopropanol-Promoted Friedel–Crafts Reaction of Arenes with Aliphatic Epoxides or Alcohols.[3] Chem, 7(12), 3425–3441. Link

  • Roy, P., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(36), 13132–13140. Link

  • Gribble, G. W., et al. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(1). Link

Sources

Application

The Strategic Synthesis of COX-2 Inhibitors Leveraging Thiophene Methanol Intermediates: An Application Protocol

Abstract Selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering significant advantages over non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering significant advantages over non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The 1,2-diarylheterocycle scaffold is a well-established pharmacophore for potent and selective COX-2 inhibitors.[4][5][6] This application note provides a detailed protocol for the synthesis of a representative COX-2 inhibitor, leveraging a key thiophene methanol intermediate. The thiophene moiety serves as a bioisosteric replacement for a phenyl ring, often enhancing the therapeutic profile of the final compound.[7][8][9] We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Introduction: The Rationale for Thiophene-Based COX-2 Inhibitors

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1][10] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[1][10] The development of selective COX-2 inhibitors was a major breakthrough, as they were designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][3]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile building block in medicinal chemistry.[][12][13] Its structural and electronic properties often allow it to serve as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties and target engagement.[7] In the context of COX-2 inhibitors, incorporating a thiophene moiety can lead to enhanced potency and selectivity.[14][15] This protocol will focus on the synthesis of a celecoxib analogue where a thiophene ring replaces one of the phenyl groups, a common strategy in the design of new COX-2 inhibitors.[16][17][18]

Retrosynthetic Analysis and Overall Strategy

The synthetic approach begins with a retrosynthetic analysis of the target COX-2 inhibitor. The final molecule is a 1,5-diarylpyrazole, a common core for this class of drugs.[3] The key disconnection is the formation of the pyrazole ring, which can be constructed via a condensation reaction between a 1,3-diketone and a hydrazine derivative. The 1,3-diketone, in turn, can be synthesized from a thiophene-containing starting material. This leads to our key intermediate: (thiophen-2-yl)methanol .

The overall synthetic workflow is depicted below:

G Start Thiophene-2-carboxaldehyde Reagent1 NaBH4 (Reduction) Start->Reagent1 Intermediate1 (Thiophen-2-yl)methanol Reagent2 SOCl2 (Chlorination) Intermediate1->Reagent2 Intermediate2 2-(Chloromethyl)thiophene Reagent3 Ethyl trifluoroacetate, Base (Claisen Condensation) Intermediate2->Reagent3 Intermediate3 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione Reagent4 4-Sulfonamidophenylhydrazine (Cyclization) Intermediate3->Reagent4 FinalProduct Thiophene-based COX-2 Inhibitor Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Intermediate3 Reagent4->FinalProduct

Caption: Overall synthetic workflow for the preparation of a thiophene-based COX-2 inhibitor.

Synthesis of Key Intermediates

Protocol for the Preparation of (Thiophen-2-yl)methanol

This initial step involves the reduction of the commercially available thiophene-2-carboxaldehyde to the corresponding alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol:

  • To a stirred solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol (EtOH) at 0 °C (ice bath), add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield (thiophen-2-yl)methanol as an oil, which can be used in the next step without further purification.

Causality: The use of ethanol as a solvent is ideal as it readily dissolves the starting aldehyde and the borohydride reagent. The reaction is performed at 0 °C initially to control the exothermic reaction.

Protocol for the Preparation of 2-(Chloromethyl)thiophene

The conversion of the alcohol to the corresponding chloride is a crucial activation step. Thionyl chloride is a common and efficient reagent for this purpose, with the byproducts (SO₂ and HCl) being gaseous, which simplifies the workup.[19]

Experimental Protocol:

  • In a fume hood, dissolve (thiophen-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.[20] A gas outlet should be connected to a scrubber containing a sodium hydroxide solution.

  • After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture over crushed ice and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 2-(chloromethyl)thiophene. This intermediate is often used immediately in the next step due to its lachrymatory nature.[19]

Causality: The use of anhydrous conditions is critical as thionyl chloride reacts violently with water. The basic wash with sodium bicarbonate neutralizes any remaining acidic byproducts.

Synthesis of the Final COX-2 Inhibitor

This section details the construction of the 1,3-diketone and the subsequent cyclization to form the pyrazole ring.

Protocol for the Preparation of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione

This step involves a Claisen condensation reaction to form the 1,3-diketone, a key precursor for the pyrazole ring.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere (e.g., argon).

  • To this solution, add ethyl trifluoroacetate (1.0 eq) followed by a solution of 2-acetylthiophene (prepared from 2-(chloromethyl)thiophene) (1.0 eq) in ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid (HCl) to neutralize the base and precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the 1,3-diketone.

Causality: The strong base (sodium ethoxide) is required to deprotonate the methyl group of 2-acetylthiophene, forming an enolate which then attacks the ethyl trifluoroacetate. The trifluoromethyl group is a common feature in many COX-2 inhibitors and is introduced at this stage.[21]

Protocol for the Cyclization to the Final Product

The final step is the condensation of the 1,3-diketone with 4-sulfonamidophenylhydrazine to form the pyrazole ring, yielding the target COX-2 inhibitor.

Experimental Protocol:

  • To a solution of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in glacial acetic acid, add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and then with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified thiophene-based COX-2 inhibitor.

Causality: Glacial acetic acid serves as both the solvent and a catalyst for the condensation and cyclization reaction. The hydrochloride salt of the hydrazine is used for stability, and the acetic acid is sufficient to liberate the free base in situ.

Purification and Characterization

High purity is essential for biological evaluation. The final compound should be characterized thoroughly to confirm its identity and purity.

Purification:

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.[]

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC, with a target purity of >95%.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the final compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Table 1: Representative Analytical Data for a Thiophene-Based COX-2 Inhibitor

Analytical Technique Expected Data
Appearance White to off-white crystalline solid
Melting Point 155-160 °C (example range)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.5-6.8 (m, Ar-H), 5.5 (s, 1H, pyrazole-H), 2.1 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160-110 (Ar-C), 45 (pyrazole-C), 20 (CH₃)
HRMS (ESI) Calculated and found m/z values should match within 5 ppm
HPLC Purity >95%

Mechanism of Action and Biological Evaluation

The synthesized thiophene-based diarylheterocycle is expected to exhibit selective inhibition of the COX-2 enzyme.[4][5] This selectivity arises from the ability of the molecule to bind to a side pocket in the COX-2 active site that is not present in the COX-1 isoform.[1]

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Inhibitor Thiophene-based COX-2 Inhibitor Inhibitor->COX2

Caption: Simplified diagram of COX-2 inhibition.

For biological evaluation, in vitro enzyme assays are typically performed to determine the IC₅₀ values against both COX-1 and COX-2. A high COX-1/COX-2 IC₅₀ ratio indicates high selectivity for COX-2.

Safety Precautions

  • All synthetic steps should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • 2-(Chloromethyl)thiophene is a lachrymator; handle in a fume hood and avoid inhalation.

  • Consult the Material Safety Data Sheets (MSDS) for all reagents before use.

References

  • Rowlinson, S. W., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(3), 709–718. [Link]

  • Duan, W., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PMC. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]

  • Abdel-Aziz, A. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • Kumar, A., et al. (2010). Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc, 2011(1), 187-201. [Link]

  • Kaur, N., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Expert Opinion on Drug Discovery. [Link]

  • Bruno, G., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 269-283. [Link]

  • Pro-activeinvestors. (2025). Celecoxib Derivative Intermediates And Their Synthetic Pathways. Pro-activeinvestors. [Link]

  • Küçükgüzel, Ş. G., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3595-3614. [Link]

  • Kaur, N., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Expert Opinion on Drug Discovery. [Link]

  • Kumar, A., et al. (2012). Novel Heterocyclic scaffold as COX-2 selective inhibitors. ResearchGate. [Link]

  • Li, J., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4887-4893. [Link]

  • Ghorab, M. M., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 85, 465-479. [Link]

  • Bosson, J., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Scientific Reports, 8(1), 15822. [Link]

  • Nickson, C. (2019). COX Inhibitors - Part One. LITFL. [Link]

  • Küçükgüzel, Ş. G., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]

  • El-Sayed, M. A. A., et al. (2021). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 11(53), 33261-33276. [Link]

  • Kumar, A., & Narasimhan, B. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]

  • Le, N.-D., et al. (2021). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

  • Kumar, R., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

  • Javed, M., et al. (2016). Synthesis, characterization and biodistribution of novel amine thiophene 99mTc labeled complex. ResearchGate. [Link]

  • Gallardo-Vara, E., et al. (2003). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Journal of the Mexican Chemical Society, 47(2), 143-148. [Link]

  • El-Sayed, M. A. A., et al. (2021). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Semantic Scholar. [Link]

  • PrepChem. (n.d.). Synthesis of 5-(phenylmethyl)thiophene-2-methanol. PrepChem.com. [Link]

  • The Good Scents Company. (n.d.). 2-thienyl methanol thiophen-2-ylmethanol. The Good Scents Company. [Link]

  • Google Patents. (2014). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Davis, M. C., et al. (2005). Convenient Preparation of Diethyl (2‐Thienyl)methanephosphonate. Synthetic Communications, 35(15), 2079-2083. [Link]

Sources

Method

Application Note: Chemoselective Catalytic Oxidation of 4-Methylthiophenyl-(2-thienyl)methanol

Abstract This application note details the chemoselective catalytic conversion of 4-Methylthiophenyl-(2-thienyl)methanol (Substrate 1 ) to its corresponding ketone, 4-Methylthiophenyl-(2-thienyl)methanone (Product 2 ). T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective catalytic conversion of 4-Methylthiophenyl-(2-thienyl)methanol (Substrate 1 ) to its corresponding ketone, 4-Methylthiophenyl-(2-thienyl)methanone (Product 2 ). This transformation is a critical step in the synthesis of Type I photoinitiators (e.g., morpholino-ketone derivatives) and specific pharmaceutical intermediates. The presence of two oxidation-sensitive moieties—a thioether (sulfide) and a thiophene ring —renders traditional oxidation methods (Jones, unbuffered KMnO₄) unsuitable due to competing S-oxidation (sulfoxide/sulfone formation) and ring degradation. We present a validated Aerobic Cu(I)/TEMPO protocol that achieves >98% chemoselectivity for the alcohol, avoiding sulfur oxidation.

Introduction & Significance

The Substrate Challenge

The substrate, 4-Methylthiophenyl-(2-thienyl)methanol, contains three reactive sites:

  • Secondary Alcohol: The target site for oxidation to a ketone.[1]

  • Methyl Thioether (-SMe): Highly susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) by electrophilic oxidants (e.g., peracids, high-valent metals).

  • Thiophene Ring: Electron-rich heteroaromatic prone to electrophilic attack or polymerization under strong acidic conditions.

Industrial Relevance

The resulting ketone is a structural precursor to high-performance photoinitiators used in UV-curable inks and coatings. Preserving the sulfide oxidation state is essential, as the -SMe group acts as a critical electron donor in the final photoactive chromophore.

Mechanistic Insight: Why Cu/TEMPO?

To solve the chemoselectivity challenge, we utilize a Copper(I)/TEMPO catalyst system with ambient air as the terminal oxidant.[2] Unlike oxo-metal oxidants (Cr(VI), Mn(VII)) which transfer oxygen atoms directly to electron-rich centers (like Sulfur), the Cu/TEMPO system operates via a hydrogen atom transfer (HAT) mechanism.

  • Selectivity Basis: The active oxoammonium species (

    
    ) reacts much faster with the O-H bond of the alcohol (via hydride abstraction) than it does with the lone pairs of the sulfur atom.
    
  • Kinetic Control: Under the specific conditions of the Stahl Protocol (Cu(OTf) / bipyridine / NMI), the oxidation potential is tuned to activate the alcohol while leaving the sulfide and thiophene untouched.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the selective catalytic cycle.

G Substrate Substrate (Alcohol) (-CH(OH)- + -SMe) Oxidant_Trad Traditional Oxidants (KMnO4, mCPBA) Substrate->Oxidant_Trad Oxidant_Cat Cu(I)/TEMPO/Air (Stahl Protocol) Substrate->Oxidant_Cat Sulfoxide Byproduct: Sulfoxide/Sulfone (Over-oxidation) Oxidant_Trad->Sulfoxide S-Oxidation (Fast) Ketone Target: Ketone (Intact -SMe) Oxidant_Trad->Ketone Low Yield Oxidant_Cat->Sulfoxide Negligible Oxidant_Cat->Ketone Selective HAT

Caption: Comparative reaction pathways showing the chemoselectivity of Cu/TEMPO vs. traditional oxidants.

Experimental Protocol

Materials
  • Substrate: 4-Methylthiophenyl-(2-thienyl)methanol (1.0 equiv)

  • Catalyst: Cu(MeCN)₄OTf (5 mol%)

  • Co-Catalyst: TEMPO (5 mol%)

  • Ligand: 2,2'-Bipyridine (5 mol%)

  • Base: N-Methylimidazole (NMI) (10 mol%)

  • Solvent: Acetonitrile (MeCN) (0.5 M concentration)

  • Oxidant: Ambient Air (Balloon or open flask)

Step-by-Step Procedure (Aerobic Oxidation)
  • Catalyst Pre-formation: In a small vial, dissolve Cu(MeCN)₄OTf (19 mg, 0.05 mmol) and 2,2'-Bipyridine (7.8 mg, 0.05 mmol) in 2 mL of Acetonitrile. Stir for 5 minutes until a deep red-brown complex forms.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add:

    • 4-Methylthiophenyl-(2-thienyl)methanol (236 mg, 1.0 mmol)

    • TEMPO (7.8 mg, 0.05 mmol)

    • Acetonitrile (3 mL)

  • Initiation: Add the pre-formed Copper/Bipyridine solution to the reaction flask. Add N-Methylimidazole (8 µL, 0.1 mmol). Note: The solution will turn dark green/brown.

  • Oxidation: Equip the flask with an O₂ balloon (or leave open to air with vigorous stirring if small scale). Stir at Room Temperature (20-25°C) . Monitor: Check TLC every 1 hour (Eluent: 20% EtOAc/Hexanes). The alcohol (Rf ~0.3) should disappear, replaced by the ketone (Rf ~0.6).

  • Completion & Workup: Reaction is typically complete in 4–6 hours. Quench: Dilute with 20 mL Et₂O. Wash with 10 mL aqueous citric acid (5% w/v) to remove copper. Extraction: Wash organic layer with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.[3][4]

  • Purification: Concentrate in vacuo. The crude product is often >95% pure. If necessary, purify via short silica plug (10% EtOAc/Hexane).

Alternative Method: Anelli Oxidation (TEMPO/Bleach)

Use only if Aerobic setup is unavailable. Requires strict temperature/pH control.

  • Buffer: 0.5 M NaHCO₃/K₂CO₃ (pH 9.5). Critical: Acidic pH leads to thiophene polymerization; pH < 8.5 risks sulfide oxidation.

  • Oxidant: NaOCl (1.1 equiv) added dropwise at 0°C.

  • Quench: Excess NaOCl must be quenched immediately with Na₂S₂O₃ to prevent S-oxidation.

Data Analysis & Troubleshooting

Method Comparison Table
ParameterMethod A: Aerobic Cu/TEMPOMethod B: Anelli (Bleach)Method C: Jones Reagent
Conversion >99%>95%>99%
Ketone Yield 96% 82%<40%
Sulfoxide Byproduct <1% 5-10% (pH dependent)>50%
Thiophene Integrity IntactIntact (if T < 5°C)Polymerization/Degradation
Green Score High (Uses Air)Moderate (Chlorinated waste)Low (Cr toxic waste)
Catalytic Cycle Visualization (Cu/TEMPO)

Cycle Cu1 Cu(I)-Ligand Cu2 Cu(II)-OH Cu1->Cu2 O2 Cu2->Cu1 H2O TEMPO TEMPO (Radical) Oxo Oxoammonium (TEMPO+) TEMPO->Oxo Cu(II) -> Cu(I) Oxo->TEMPO Alcohol -> Ketone Product Ketone (Product) Oxo->Product Substrate Alcohol (Substrate) Substrate->Oxo Hydride Transfer O2 O2 (Air) H2O H2O

Caption: The Stahl Aerobic Oxidation Cycle. The Cu(I)/Cu(II) redox couple shuttles electrons from TEMPO to Oxygen, enabling the selective dehydrogenation of the alcohol.

Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst deactivation (often by chloride impurities or thiophene coordination).

    • Fix: Add another 1-2 mol% of NMI base. Ensure vigorous stirring to maximize O₂ mass transfer.

  • Problem: Appearance of a new spot (Rf ~0.1) on TLC.[4][5]

    • Cause: Sulfoxide formation.

    • Fix: In Method A, ensure temperature does not exceed 30°C. In Method B, check pH (must be >9).

  • Problem: Dark tar formation.

    • Cause: Thiophene polymerization.

    • Fix: Avoid acidic conditions absolutely. Do not use unbuffered silica for purification; add 1% Et₃N to the eluent.

References

  • Stahl, S. S. (2004). "Palladium- and Copper-Catalyzed Aerobic Oxidations of Organic Chemicals." Science, 305(5687). Link

  • Hoover, J. M., & Stahl, S. S. (2011). "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 133(42). Link

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). "Fast and selective oxidation of primary alcohols to aldehydes... mediated by nitroxyl radicals." The Journal of Organic Chemistry, 52(12). Link

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1). Link

  • Hill, C. L. (2010). "Selective Oxidation of Sulfides and Alcohols." Nature Chemistry. (Contextual grounding for S-oxidation selectivity). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methylthiophenyl-(2-thienyl)methanol

Welcome to the dedicated technical support center for the synthesis of 4-Methylthiophenyl-(2-thienyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-Methylthiophenyl-(2-thienyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important chemical intermediate. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you maximize your yield and purity. This resource is structured into a troubleshooting guide and a set of frequently asked questions to directly address the challenges you may encounter.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the likely cause and a detailed, actionable solution.

Question 1: My reaction yield is extremely low or zero, and I primarily recover my starting material, 4-methylthiobenzaldehyde. What went wrong?

Answer: This is the most common issue in Grignard-based syntheses and almost always points to a problem with the Grignard reagent itself, either in its formation or its stability. The Grignard reagent is a potent nucleophile but also a very strong base, making it exquisitely sensitive to acidic protons, particularly from water.[1]

  • Likely Cause 1: Contamination with Water or Air. The primary culprit is the presence of moisture in your glassware, solvents, or inert gas stream. Grignard reagents react rapidly with water in an acid-base reaction, which quenches the reagent and renders it inactive for the desired nucleophilic attack on the aldehyde.[2][3][4] Similarly, oxygen can oxidize the Grignard reagent, reducing its effective concentration.[1]

  • Solution & Protocol Validation:

    • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried. The most reliable method is to oven-dry all components at >120°C for at least 4 hours (overnight is preferable) and assemble them hot under a stream of dry, inert gas (Argon or Nitrogen).[4][5] Allow the apparatus to cool to room temperature under the inert atmosphere before adding reagents.

    • Solvent Anhydrousness: Use a freshly opened bottle of an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[6][7] THF is often preferred as it is a better solvent for stabilizing the Grignard reagent.[6] For ultimate certainty, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

    • Inert Atmosphere: Maintain a positive pressure of dry Argon or Nitrogen throughout the entire experiment, from reagent addition to quenching. This can be achieved using a gas bubbler or a balloon filled with the inert gas.[8]

  • Likely Cause 2: Incomplete Formation of the Grignard Reagent. The reaction between magnesium metal and 2-bromothiophene can be difficult to initiate. An oxide layer on the magnesium turnings can prevent the reaction from starting.

  • Solution & Protocol Validation:

    • Magnesium Activation: The magnesium turnings should be fresh and shiny. If they appear dull, they require activation. This can be done by adding a small crystal of iodine to the flask with the magnesium turnings and gently warming.[6][9] The disappearance of the purple iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.[10]

    • Initiation: Add a small portion (approx. 10%) of your 2-bromothiophene solution to the activated magnesium. You should observe signs of reaction, such as gentle bubbling or a gray cloudiness, before continuing with the dropwise addition of the remaining halide.[8] If the reaction does not start, gentle warming may be required.

Question 2: My reaction worked, but I have a significant amount of a major byproduct, which I've identified as 2,2'-bithiophene. How can I prevent this?

Answer: The formation of 2,2'-bithiophene is a classic example of a Wurtz-type coupling reaction.[5][11] This occurs when the newly formed 2-thienylmagnesium bromide attacks a molecule of unreacted 2-bromothiophene.

  • Causality: This side reaction is favored under conditions of high local concentration of the alkyl halide (2-bromothiophene) and elevated temperatures.[5]

  • Solution & Protocol Validation:

    • Slow & Controlled Addition: The key to minimizing this byproduct is to maintain a very low concentration of 2-bromothiophene in the reaction flask at all times. This is achieved by adding the solution of 2-bromothiophene to the magnesium suspension very slowly, drop-by-drop, using a pressure-equalizing dropping funnel. This ensures that as soon as a molecule of the halide is added, it has a much higher probability of reacting with the magnesium surface rather than an already-formed Grignard reagent molecule.

    • Temperature Management: During the formation of the Grignard reagent, maintain a gentle reflux. Avoid excessive heating, which can accelerate the rate of the undesired coupling reaction.[5]

    • Stoichiometry: Using a slight excess of magnesium (e.g., 1.2 equivalents) can help ensure that the 2-bromothiophene is consumed efficiently, leaving less available for the coupling side reaction.[11]

Question 3: The reaction seems to start but then stalls, and the final conversion is poor. What factors could be at play?

Answer: A stalling reaction can be due to several factors, often related to reagent quality, stoichiometry, or the physical conditions of the reaction.

  • Likely Cause 1: Inaccurate Grignard Reagent Concentration. If you are using a commercially prepared Grignard solution, its concentration may have decreased over time due to gradual degradation during storage.[1]

  • Solution & Protocol Validation: Always titrate your Grignard reagent immediately before use to determine its exact molarity. A common method is titration against a known concentration of a non-nucleophilic acid like menthol in the presence of an indicator such as 1,10-phenanthroline. This ensures you are using the correct stoichiometry (typically 1.1-1.3 equivalents) relative to your aldehyde.[1]

  • Likely Cause 2: Poor Reagent Purity. The purity of your 4-methylthiobenzaldehyde is critical. Impurities can interfere with the reaction.

  • Solution & Protocol Validation: Ensure the aldehyde is pure. If it is a solid, recrystallization may be necessary. If it is an oil, distillation under reduced pressure can remove non-volatile impurities. The aldehyde should also be thoroughly dried before being dissolved in anhydrous solvent for the reaction.

  • Likely Cause 3: Heterogeneous Reaction Issues. The reaction of magnesium metal is heterogeneous (solid-liquid). If stirring is inadequate, the magnesium surface may become coated with byproducts, preventing further reaction.

  • Solution & Protocol Validation: Use vigorous mechanical or magnetic stirring throughout the Grignard formation step to keep the magnesium turnings suspended and the surface clear.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for this synthesis?

The synthesis of 4-Methylthiophenyl-(2-thienyl)methanol is a classic Grignard reaction.[12] It involves the nucleophilic addition of a 2-thienyl Grignard reagent to the electrophilic carbonyl carbon of 4-methylthiobenzaldehyde. The reaction is followed by an acidic or aqueous workup to protonate the resulting alkoxide and yield the final secondary alcohol.[13]

Q2: Can I use 2-chlorothiophene instead of 2-bromothiophene to prepare the Grignard reagent?

While possible, it is generally not recommended. The reactivity of organohalides for Grignard formation follows the trend I > Br > Cl.[14] Chlorides are significantly less reactive and often require more forcing conditions, such as higher temperatures or the use of activators like diisobutylaluminium hydride (DIBALH), which can complicate the procedure and potentially lead to lower yields.[14] 2-Bromothiophene offers a good balance of reactivity and stability.

Q3: What is the best procedure for quenching the reaction and isolating the product?

A careful workup is crucial for maximizing isolated yield.

  • Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction flask in an ice-water bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This is preferred over water or dilute acid as it is less likely to cause emulsions and helps to precipitate magnesium salts as hydroxides, which are easier to remove.[2]

  • Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure full recovery of the product.[1]

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After filtering off the drying agent and concentrating the solvent under reduced pressure, the crude product can be purified. Column chromatography on silica gel is a standard method.[15] Depending on the product's properties, recrystallization or distillation could also be viable options.

Data & Protocols

Troubleshooting Summary Table
Problem Observed Likely Cause(s) Recommended Corrective Action(s)
Low to No Yield 1. Moisture/Air Contamination2. Inactive Magnesium3. Inaccurate Reagent Concentration1. Rigorously dry all glassware and use anhydrous solvents under an inert atmosphere.[4]2. Activate Mg turnings with iodine or 1,2-dibromoethane.[6][10]3. Titrate the Grignard reagent before use.[1]
2,2'-Bithiophene Byproduct Wurtz-type coupling of Grignard reagent with unreacted 2-bromothiophene.[5]1. Add 2-bromothiophene solution slowly and dropwise during Grignard formation.2. Maintain moderate reaction temperature (gentle reflux).3. Use a slight excess of Mg turnings.[11]
Reaction Stalls 1. Poor Grignard Reagent Quality2. Impure Aldehyde3. Inefficient Stirring1. Use freshly prepared or recently titrated Grignard reagent.2. Purify the 4-methylthiobenzaldehyde (recrystallize or distill).3. Ensure vigorous stirring throughout the reaction.
Optimized Experimental Protocol

1. Preparation (Day 1):

  • Place all necessary glassware (three-neck round-bottom flask, pressure-equalizing dropping funnel, reflux condenser) in an oven at >120°C overnight.

2. Grignard Reagent Formation (Day 2):

  • Assemble the hot glassware under a positive pressure of dry argon or nitrogen. Equip the flask with a magnetic stir bar.

  • To the flask, add magnesium turnings (1.2 eq.).

  • Add one small crystal of iodine. The flask can be gently warmed with a heat gun until the purple vapor dissipates.

  • Allow the apparatus to cool to room temperature.

  • In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq.) in anhydrous THF.

  • Add ~10% of the 2-bromothiophene solution to the magnesium. Wait for signs of reaction initiation (cloudiness, gentle bubbling).

  • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the resulting dark grey/brown solution at room temperature for 1 hour to ensure complete formation.

3. Grignard Reaction:

  • Prepare a solution of 4-methylthiobenzaldehyde (1.0 eq., relative to the initial halide) in anhydrous THF in a separate, dry flask.

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes.

  • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

4. Workup and Purification:

  • Cool the reaction mixture to 0°C.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil/solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-Methylthiophenyl-(2-thienyl)methanol.

Visualizations

Reaction Mechanism

Caption: Figure 1: Grignard Reaction Mechanism

Experimental Workflow

Workflow prep Apparatus Preparation (Oven-dry, Assemble Hot) grignard_form Grignard Formation (Mg + 2-Br-Thiophene in THF) prep->grignard_form reaction Grignard Reaction (Add Aldehyde at 0°C) grignard_form->reaction quench Reaction Quench (Sat. aq. NH4Cl) reaction->quench extract Extraction & Drying (EtOAc, Brine, Na2SO4) quench->extract purify Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: Figure 2: Experimental Synthesis Workflow

Troubleshooting Decision Tree

Troubleshooting start Low Yield Issue check_sm Starting Material Recovered? start->check_sm yes_sm YES check_sm->yes_sm Yes no_sm NO check_sm->no_sm No cause_grignard Likely Grignard Failure - Check Anhydrous Conditions - Activate Mg - Titrate Reagent yes_sm->cause_grignard check_byproduct Byproducts Observed? no_sm->check_byproduct yes_byproduct YES check_byproduct->yes_byproduct Yes no_byproduct NO check_byproduct->no_byproduct No cause_coupling 2,2'-Bithiophene? - Slow Halide Addition - Control Temperature yes_byproduct->cause_coupling cause_other Other Impurities? - Check Aldehyde Purity - Optimize Workup yes_byproduct->cause_other cause_conditions Likely Incomplete Reaction - Increase Reaction Time - Check Stoichiometry no_byproduct->cause_conditions

Caption: Figure 3: Troubleshooting Logic Tree

References

  • LookChem. (n.d.). 2-Thienylmagnesium bromide. Retrieved February 15, 2026, from [Link]

  • Ottokemi. (n.d.). 2-Thienylmagnesium bromide solution, 1.0 M in THF. Retrieved February 15, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). THIOPHEN-2-YL-MAGNESIUM BROMIDE 1.0M. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved February 15, 2026, from [Link]

  • O'Brien, M., et al. (2013). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved February 15, 2026, from [Link]

  • Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 15, 2026, from [Link]

  • Chegg. (2021). Solved: During the Grignard reaction, I obtained a low percent yield... Retrieved February 15, 2026, from [Link]

  • University of Texas at Dallas. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved February 15, 2026, from [Link]

  • Ay, M., et al. (2014). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Asian Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 5-(phenylmethyl)thiophene-2-methanol. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved February 15, 2026, from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Preventing polymerization of thiophene rings during alcohol synthesis

Topic: Preventing Polymerization of Thiophene Rings During Alcohol Synthesis Ticket ID: THIO-OH-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The Thiophene Paradox: While thio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization of Thiophene Rings During Alcohol Synthesis

Ticket ID: THIO-OH-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The Thiophene Paradox: While thiophene is an aromatic heterocycle (


 electrons), it is significantly more electron-rich than benzene. This makes it highly susceptible to electrophilic attack. In the context of alcohol synthesis (e.g., reducing acetylthiophenes or Grignard additions), the thiophene ring acts as a nucleophile.

The Failure Mode: The presence of strong Brønsted or Lewis acids during reaction workup triggers cationic chain-growth polymerization . This results in the formation of "polythiophene tars"—insoluble, dark solids that entrap the target alcohol and destroy yield.

The Solution: The key to stability is maintaining a pH-neutral or slightly basic environment throughout the synthetic pathway, particularly during the quenching and isolation steps.

Mechanism of Failure

To prevent the issue, you must understand the invisible enemy. Polymerization is not random; it is a specific cascade triggered by protonation at the


-carbon (C2/C5).
Figure 1: Acid-Catalyzed Cationic Polymerization Pathway

This diagram illustrates how a single proton triggers the dimerization and subsequent polymerization of the thiophene ring.

ThiophenePolymerization Monomer Thiophene Monomer Cation Sigma Complex (C2-Protonated Cation) Monomer->Cation Protonation at α-position Acid Acid Catalyst (H+) Acid->Cation Dimer Dimerization (Electrophilic Attack) Cation->Dimer Attacks Neutral Monomer Polymer Polythiophene (Insoluble Tar) Dimer->Polymer Chain Propagation (-2H+)

Caption: Acid-catalyzed generation of the reactive


-complex leading to irreversible polymerization.

Experimental Protocols & Troubleshooting

Module A: Reduction of Thiophene Carbonyls (Ketones/Aldehydes)

Scenario: Reducing 2-acetylthiophene or 2-thiophenecarboxaldehyde to the corresponding alcohol. Risk Factor: High. Standard acidic workups will destroy the product.

Protocol: Buffered Borohydride Reduction

This protocol uses Sodium Borohydride (


) with a buffered quench to prevent transient acidity.
  • Dissolution: Dissolve substrate (1.0 eq) in Methanol (

    
    ) or Ethanol (
    
    
    
    ). Cool to
    
    
    .
  • Addition: Add

    
     (1.1–1.5 eq) portion-wise.
    
    • Note: Evolution of

      
       gas is normal.
      
  • Monitoring: Stir at

    
     until TLC indicates consumption of starting material.
    
  • The Critical Quench (The "Safe" Step):

    • DO NOT use

      
       or 
      
      
      
      .
    • DO add Acetone (1.0 eq) first to destroy excess hydride.

    • DO pour the mixture into Saturated Aqueous Ammonium Chloride (

      
      )  or Phosphate Buffer (pH 7.0) .
      
  • Extraction: Extract immediately with Ethyl Acetate or Ether. Wash organic layer with Brine.[1]

Comparative Analysis of Reducing Agents
ReagentRisk LevelWorkup RequirementNotes

Low

(Sat.)
Best choice. Mild, selective for ketones/aldehydes.

Medium Fieser WorkupStronger base. Requires careful quenching (Water/NaOH) to avoid aluminum emulsions.

High FiltrationAvoid. Catalytic hydrogenation often reduces the thiophene ring (poisoning the catalyst) or opens the ring (desulfurization).
Meerwein-Ponndorf-Verley Low NeutralExcellent for acid-sensitive substrates but requires Aluminum Isopropoxide workup.
Module B: Grignard & Organolithium Additions

Scenario: Adding a Grignard reagent (


) to a thiophene carbonyl, or adding Thienyl-MgBr to a ketone.
Risk Factor:  Critical. The alkoxide intermediate is basic; adding strong acid to protonate it often overshoots pH into the danger zone.
Troubleshooting the "Black Flask" Phenomenon

If your reaction turns black/tarry upon quenching, you likely used a mineral acid (


).

Corrective Protocol:

  • Cooling: Chill the reaction vessel to

    
     or 
    
    
    
    .
  • Quenching Agent: Use Saturated Aqueous Ammonium Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) .[2]
    
    • Why?

      
       is a weak acid (
      
      
      
      ). It is acidic enough to protonate the magnesium alkoxide (
      
      
      ) but not acidic enough to protonate the thiophene ring (
      
      
      required < -5).
  • Alternative for Acid-Sensitive Substrates: Use Rochelle Salt (Sodium Potassium Tartrate) solution. This solubilizes magnesium salts without lowering pH significantly.

Decision Framework

Use this logic tree to select the safest synthetic route for your specific target molecule.

Figure 2: Safe Synthesis Workflow

SafeSynthesis Start Target: Thiophene Alcohol Route Choose Route Start->Route Red Reduction of Carbonyl Route->Red Add Organometallic Addition Route->Add Agent Reagent Selection Red->Agent Quench Quench Selection Add->Quench NaBH4 Use NaBH4 (Methanol) Agent->NaBH4 H2 Avoid H2/Pd (Ring Opening Risk) Agent->H2 NH4Cl Sat. NH4Cl (Safe pH ~9) Quench->NH4Cl HCl Dilute HCl (HIGH RISK) Quench->HCl Finish Isolate Product NaBH4->Finish NH4Cl->Finish

Caption: Decision tree for reagent and quench selection to minimize polymerization risk.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned dark red/black after adding HCl. Is it recoverable? A: Likely not. The color change indicates the formation of conjugated polythiophene chains (the "tar"). You can attempt to filter the solution through a short plug of silica gel or Celite to remove the polymer, but the yield of your alcohol will be significantly impacted. Next time, use


. 

Q: Can I use Lewis Acids (like


 or 

) to catalyze the reduction?
A: Avoid if possible. Thiophene rings are extremely sensitive to Lewis acids, which can complex with the sulfur atom or catalyze polymerization at the 2-position. If a Lewis acid is strictly necessary (e.g., Luche reduction), use Cerium(III) Chloride (

), as it is lanthanide-based and milder than Titanium or Boron species.

Q: Why is the 2-position more reactive than the 3-position? A: The resonance stabilization of the cation intermediate is higher when the attack occurs at the 2-position (adjacent to Sulfur). This allows the positive charge to be delocalized onto the sulfur atom effectively. Consequently, 2-substituted thiophenes are slightly more stable to polymerization than unsubstituted thiophenes, but they are still fragile compared to benzenes.

Q: I need to distill my product. Will it polymerize in the pot? A: It might. Traces of acid from the workup can concentrate in the distillation pot and trigger polymerization upon heating.

  • Tip: Add a small amount of solid Sodium Carbonate (

    
    )  or a few drops of Triethylamine to the distillation flask to act as an "acid scavenger" during heating.
    

References

  • Mechanism of Thiophene Polymeriz

    • Title: "Polythiophene: Synthesis, Properties, and Applic
    • Source: Wikipedia / Encyclopedia of Polymer Science
    • URL:[Link]

    • Relevance: Defines the oxidative and cationic coupling mechanisms
  • Grignard Quenching Protocols

    • Title: "Effective Quenching Methods for Grignard Reactions"
    • Source: BenchChem Technical Support[3]

    • Relevance: Validates the use of Ammonium Chloride over HCl to prevent side reactions in acid-sensitive substr
  • Sodium Borohydride Reduction Standards

    • Title: "Sodium Borohydride (NaBH4) Reduction - Organic Synthesis"
    • Source: Organic-Synthesis.com
    • URL:[Link]

    • Relevance: Provides standard operating procedures for ketone reductions and workup str
  • Acid-Catalyzed Polymeriz

    • Title: "Acid-Catalyzed Polycondensation of 2-Hydroxymethylthiophene"[4]

    • Source: ACS Public
    • URL:[Link]

    • Relevance: Specifically details how hydroxymethylthiophenes (the target alcohols) self-condense/polymerize under acidic conditions.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methylthiophenyl-(2-thienyl)methanol

An essential, yet often challenging, step in the synthesis of pharmacologically relevant molecules is the purification of the final product. This guide provides a comprehensive technical support center for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, step in the synthesis of pharmacologically relevant molecules is the purification of the final product. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Methylthiophenyl-(2-thienyl)methanol via column chromatography. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to empower you to overcome common purification hurdles.

This center is structured to first answer fundamental questions you might have before or during your purification process and then dive into specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Methylthiophenyl-(2-thienyl)methanol that influence its purification?

A1: Understanding the molecule's structure is the first step to a successful purification strategy. 4-Methylthiophenyl-(2-thienyl)methanol possesses several key features:

  • A hydroxyl group (-OH): This makes the molecule polar and capable of hydrogen bonding.

  • Two aromatic rings (phenyl and thienyl): These impart a degree of non-polar character and can engage in π-π stacking interactions.

  • A methylthio group (-SMe): The sulfur atom can interact with the stationary phase. Thiophene derivatives themselves are a unique class of heterocyclic aromatic compounds.[1]

  • Overall Polarity: The combination of these features results in a molecule of moderate polarity. This is crucial for selecting the appropriate stationary and mobile phases for chromatography.

Q2: Which stationary phase is best suited for purifying this compound?

A2: For moderately polar compounds like 4-Methylthiophenyl-(2-thienyl)methanol, silica gel is the most common and effective stationary phase.[2] Its polar surface (silanol groups, Si-OH) interacts strongly with the polar hydroxyl group of your compound, allowing for separation from less polar impurities. For most applications, a standard silica gel with a pore size of 60 Å and a particle size of 230-400 mesh is appropriate.[3]

Q3: How do I select the optimal mobile phase (eluent)?

A3: The selection of the mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) experiments.[4] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 . This generally provides the best separation on a column.

  • Starting Solvent System: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is an excellent starting point.[5]

  • Optimization: Run several TLC plates with varying ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between your product spot and any impurities.

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the separation complexity.

  • Isocratic Elution (constant solvent composition): If your TLC shows all impurities are well-separated from the product in a single solvent system, isocratic elution can be used.

  • Gradient Elution (increasing polarity over time): This is often more effective.[4] You can start with a low-polarity mixture (e.g., 95:5 hexane/ethyl acetate) to elute non-polar impurities, then gradually increase the proportion of ethyl acetate to elute your product, and finally, more polar impurities. This technique can improve resolution and shorten the purification time.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography process.

Problem 1: Poor Separation or Co-elution of Product and Impurities

This is one of the most frequent challenges, where fractions contain a mixture of the desired compound and closely-related impurities.

dot

Caption: Decision tree for troubleshooting poor separation.

Detailed Solutions:

  • Sub-optimal Solvent System: If the Rf values of your product and a key impurity are too close on the TLC plate, they will not separate on the column. You must find a solvent system that maximizes the difference in Rf values (ΔRf).[6] Try different solvent combinations, such as dichloromethane/methanol or toluene/acetone.

  • Column Overloading: Loading too much crude material onto the column is a common mistake. A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1.[6] Exceeding this can cause band broadening and lead to co-elution.

  • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase. This leads to very poor separation.[6] Always use a well-prepared slurry and carefully pack the column to ensure a uniform bed.[5]

  • Incorrect Sample Loading: The initial band of the sample applied to the column should be as narrow as possible. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent, and load it carefully onto the top of the silica bed.[7]

Problem 2: Compound Streaking or Tailing

This occurs when the eluted spots on the TLC plate of your collected fractions are elongated rather than round, indicating a slow and continuous release of the compound from the column.

Possible Causes & Solutions:

  • Strong Compound-Silica Interaction: The hydroxyl group on your molecule can bind very strongly to the acidic silanol groups of the silica gel. This can be exacerbated if there are acidic impurities in your crude mixture.

    • Solution: Add a small amount (0.1-1%) of a modifier to your eluent. For a neutral-to-acidic compound like this alcohol, adding a few drops of acetic acid can sometimes help. However, for sulfur-containing compounds that might be base-sensitive, a more common approach is to add a small amount of triethylamine to the eluent to deactivate the most acidic sites on the silica.[6]

  • Sample Over-concentration: Loading a sample that is too concentrated can cause it to precipitate at the top of the column, leading to it slowly redissolving and "tailing" as the column runs.

    • Solution: Ensure your sample is fully dissolved before loading and use a minimal volume. If solubility is an issue, consider using a different, stronger solvent for loading, but keep the volume extremely small.[7]

Problem 3: Compound Does Not Elute or Elutes Very Slowly

You've run a large volume of eluent, but your product is nowhere to be found.

Possible Causes & Solutions:

  • Eluent Polarity is Too Low: The chosen solvent system may not be strong enough to move your moderately polar compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase.[8] If you started with 10% ethyl acetate in hexane, move to 20%, then 30%, and so on, while monitoring the eluate with TLC.

  • Compound Decomposition on Silica: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel and may decompose on the column.[6][8]

    • Solution: Perform a stability test. Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. Then, run the TLC. If a new spot appears or the product spot diminishes, it indicates instability.[8] In this case, you can use deactivated silica (by adding triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.

ProblemPotential CauseRecommended Solution
No Elution Eluent polarity too low.Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase ethyl acetate in hexane).[8]
Compound decomposed.Test for stability on a TLC plate. Consider using deactivated silica or an alternative stationary phase like alumina.[6]
Slow Elution / Tailing Strong interaction with silica.Add a modifier to the eluent (e.g., 0.1% triethylamine) to reduce strong acidic interactions.[6]
Sample overloaded or precipitated.Reduce the amount of sample loaded or ensure it is fully dissolved in a minimal volume before loading.[7]

Experimental Protocol: Standard Purification Workflow

This protocol provides a step-by-step methodology for the purification of 4-Methylthiophenyl-(2-thienyl)methanol.

G

Sources

Optimization

Optimizing reaction temperature for 4-methylthiobenzaldehyde reduction

Topic: Optimizing Reaction Temperature for 4-(Methylthio)benzyl Alcohol Synthesis Introduction Welcome to the technical support guide for the reduction of 4-(methylthio)benzaldehyde (CAS: 3446-89-7) to 4-(methylthio)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 4-(Methylthio)benzyl Alcohol Synthesis

Introduction

Welcome to the technical support guide for the reduction of 4-(methylthio)benzaldehyde (CAS: 3446-89-7) to 4-(methylthio)benzyl alcohol .

This transformation is a cornerstone in the synthesis of pharmaceutical intermediates (e.g., precursors for COX-2 inhibitors or sulfur-containing ligands). While the reduction of benzaldehydes is a standard undergraduate reaction, the presence of the thioether (sulfide) moiety introduces specific constraints regarding temperature and oxidant exposure.

This guide moves beyond "recipe" chemistry to explain the thermodynamic and kinetic rationale for temperature control, ensuring you achieve high yield (>95%) and purity without compromising the sulfur center.

Part 1: The "Gold Standard" Protocol

Use this baseline workflow for 90% of laboratory-scale applications.

Reaction Type: Nucleophilic Addition (Hydride Transfer) Reagent: Sodium Borohydride (


)
Solvent System:  Methanol (MeOH) or THF/MeOH (for solubility)
ParameterSpecificationTechnical Rationale
Start Temp

(Ice Bath)
Controls the initial exotherm of hydride addition; prevents "runaway" hydrogen evolution.
Process Temp

(RT)
Ensures complete conversion. The electron-rich thio-group slightly deactivates the aldehyde; RT provides necessary activation energy.
Max Temp

CRITICAL: Higher temps promote solvent boiling and potential borate ester polymerization, complicating workup.
Stoichiometry 1.2 equiv

Slight excess accounts for reagent decomposition by protic solvent (solvolysis).
Visual Workflow (DOT Diagram)

ReductionWorkflow Start Start: 4-MTB Aldehyde Solvent Dissolve in MeOH/THF (Check Solubility) Start->Solvent Cool Cool to 0°C Solvent->Cool Add Slow Addition of NaBH4 (Vent H2 Gas) Cool->Add Exotherm Control Warm Warm to RT (25°C) Stir 1-2 h Add->Warm Kinetics Quench Quench: Sat. NH4Cl (pH 6-7) Warm->Quench Product Product: 4-MTB Alcohol Quench->Product

Figure 1: Optimized workflow for the reduction of 4-(methylthio)benzaldehyde. Note the temperature ramp from 0°C to RT.

Part 2: Troubleshooting Guides

Issue 1: Reaction Stalled (Incomplete Conversion)

Symptom: TLC or HPLC shows remaining aldehyde after 2 hours at Room Temperature. Context: 4-(Methylthio)benzaldehyde is a solid (mp 41–43 °C). In pure methanol at


, it may precipitate, reducing the effective surface area for reaction.

Diagnosis & Solution:

  • The Solubility Trap: If the reaction mixture became cloudy/slurry upon cooling, your substrate precipitated. Heterogeneous reduction with

    
     is significantly slower.[1]
    
  • Corrective Action:

    • Do not heat to dissolve (safety risk).[2]

    • Add Tetrahydrofuran (THF) as a co-solvent. A 1:1 MeOH:THF mixture maintains solubility at

      
       while providing the protic source (MeOH) needed for the borohydride mechanism [1].
      
Issue 2: "Violent" Bubbling or Foaming

Symptom: Rapid gas evolution upon adding


, potentially overflowing the flask.
Context: 

reacts with protic solvents (methanol) to release Hydrogen gas (

), a side reaction competing with reduction.

Diagnosis & Solution:

  • Temperature Mismatch: You likely added the reagent too fast at Room Temperature. The rate of solvolysis (decomposition of

    
    ) increases exponentially with temperature.
    
  • Corrective Action:

    • Cool to

      
        before addition.
      
    • Stepwise Addition: Add

      
       in 3-4 portions over 10 minutes. This keeps the local concentration of 
      
      
      
      manageable and prevents thermal runaway [2].
Issue 3: Impurity Profile (Sulfur Oxidation)

Symptom: Product contains sulfoxide (M+16 peak in MS) or sulfone. Context: The thioether group (


) is electron-rich and susceptible to oxidation.

Diagnosis & Solution:

  • Workup Oxidants: While

    
     is a reducing agent, the quenching step often introduces risks. Using oxidative acids or vigorous stirring in air at high temps can oxidize the sulfur.
    
  • Corrective Action:

    • Quench Cold: Perform the quench (adding

      
       or dilute 
      
      
      
      ) at
      
      
      .[3]
    • Avoid Nitric Acid: Never use oxidizing acids for pH adjustment.

    • Degas Solvents: If high purity is required for catalysis downstream, use degassed solvents to prevent aerobic oxidation of the sulfur [3].

Part 3: Advanced Logic (Decision Tree)

Use this logic flow to determine the optimal temperature strategy based on your specific constraints.

TempLogic Start Start Optimization SolubilityCheck Is Substrate Soluble at 0°C in MeOH? Start->SolubilityCheck Standard Standard Protocol: 0°C Start -> Warm to RT SolubilityCheck->Standard Yes CoSolvent Add THF (1:1 ratio) Maintain 0°C Start SolubilityCheck->CoSolvent No Yes Yes No No SpeedCheck Is Reaction Too Slow (>4 hrs)? Standard->SpeedCheck CoSolvent->SpeedCheck Heat Do NOT Reflux. Add 0.5 eq NaBH4 Check pH (ensure basic) SpeedCheck->Heat Yes Done Proceed to Workup (Cold Quench) SpeedCheck->Done No

Figure 2: Decision matrix for solvent and temperature selection.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H2/Pd-C) instead of NaBH4? A: Proceed with extreme caution. The thioether group in 4-(methylthio)benzaldehyde is a classic "catalyst poison." Sulfur binds strongly to Palladium (Pd) and Platinum (Pt) surfaces, deactivating the catalyst almost immediately. If you must use hydrogenation, you will require specialized sulfided catalysts (e.g., Pt(S)/C) or massive catalyst loadings, which is economically inefficient compared to the cheap, effective


 route [4].

Q: Why not heat to reflux to finish the reaction faster? A: Heating is thermodynamically unnecessary and kinetically dangerous.

  • Solvent Loss: Methanol boils at

    
    . Refluxing degrades the 
    
    
    
    rapidly (reacting with solvent) before it can reduce your aldehyde.
  • Impurity Formation: Higher temperatures increase the risk of over-reduction (rare) or side-reactions involving the sulfur center.

  • Safety:

    
     decomposition releases hydrogen gas; heating accelerates this, increasing pressure/fire hazards.
    

Q: My product is an oil, but the literature says it's a solid. Did temperature affect this? A: Likely, yes.[2] If the reaction was run too hot or the workup was warm, you may have residual solvent or minor impurities (like the acetal) preventing crystallization. 4-(Methylthio)benzyl alcohol should be a white solid (mp 41-43°C). High-vacuum drying usually induces crystallization.

References

  • Ward, D. E.; Rhee, C. K. (1989).[1] Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206–1211.

  • Sigma-Aldrich. (n.d.). 4-(Methylthio)benzyl alcohol Product Sheet & Safety Data.

  • ChemicalBook. (n.d.). 4-(Methylthio)benzaldehyde Reaction Properties and Synthesis.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text refuting Pd/C use with sulfides).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Methylthiophenyl-(2-thienyl)methanol

Here is the technical support guide for 4-Methylthiophenyl-(2-thienyl)methanol , designed as a high-level troubleshooting resource for research scientists. Executive Diagnostic The Challenge: You are likely observing tha...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 4-Methylthiophenyl-(2-thienyl)methanol , designed as a high-level troubleshooting resource for research scientists.

Executive Diagnostic

The Challenge: You are likely observing that 4-Methylthiophenyl-(2-thienyl)methanol (MW ~236.35 Da) acts as a "brick dust" molecule.[1][2] Despite having a hydroxyl group, it remains stubbornly insoluble in aqueous media.[1]

The Chemical Causality: This behavior is dictated by its structure.[1] The molecule consists of two highly lipophilic domains—a 4-(methylthio)phenyl ring and a 2-thienyl ring—hinged on a central methanol carbon.[1][2]

  • High LogP: The estimated LogP is >3.[1]5. The sulfur atoms in both the thiophene ring and the methylthio ether group increase lipophilicity significantly compared to their oxygen analogs.[1]

  • Crystal Lattice Energy: The planar aromatic rings facilitate strong

    
    -
    
    
    
    stacking in the solid state, creating a high lattice energy that water dipoles cannot overcome.[1]
  • Lack of Ionization: Crucially, the central hydroxyl is a secondary alcohol with a pKa > 15.[1] It is not ionizable at physiological pH. [1]

Immediate Action: Stop attempting simple pH adjustments (acid/base). This will not work and may degrade the thiophene ring.[1] Use the protocols below.

Decision Matrix & Workflow

Before starting wet lab work, determine your end-use requirement.[1][2]

SolubilityWorkflow Start START: 4-Methylthiophenyl-(2-thienyl)methanol (Solid Powder) EndUse Determine End-Use Application Start->EndUse BioAssay In Vitro Bioassay (Cell Culture/Enzyme) EndUse->BioAssay ChemSynth Chemical Synthesis (Reaction Solvent) EndUse->ChemSynth Animal In Vivo Study (Animal Dosing) EndUse->Animal DMSO Protocol A: Organic Cosolvent (DMSO/Ethanol) BioAssay->DMSO Low Conc. (<100 µM) Cyclo Protocol B: Complexation (HP-Beta-Cyclodextrin) BioAssay->Cyclo High Conc. (>100 µM) or DMSO Sensitive ChemSynth->DMSO Standard Animal->Cyclo Preferred (Low Toxicity) Micelle Protocol C: Surfactant System (Polysorbate 80) Animal->Micelle Alternative Soluble STABLE SOLUTION DMSO->Soluble Cyclo->Soluble Micelle->Soluble

Figure 1: Solubility Strategy Decision Matrix. Select the protocol based on your downstream application sensitivity.

Detailed Protocols

Protocol A: The "Quick Fix" (DMSO Cosolvent)

Best for: High-throughput screening, chemical synthesis, or assays tolerant to <1% DMSO.[2]

Mechanism: DMSO disrupts the water self-association network, creating cavities for the hydrophobic solute.[1]

Step-by-Step:

  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Note: The solution should be clear and slightly yellow.[1] If cloudy, sonicate for 30 seconds.[1]

  • Calculate Dilution: Ensure the final DMSO concentration in your aqueous buffer is

    
     (v/v) to avoid cytotoxicity.[1]
    
  • The "Crash-Out" Prevention Technique:

    • Do not add DMSO stock directly to a static volume of water.[1] This causes local supersaturation and immediate precipitation.[1]

    • Correct Method: Place the aqueous buffer on a vortex mixer. While vortexing rapidly, inject the DMSO stock into the center of the vortex.

Troubleshooting Table:

Observation Diagnosis Remediation
Immediate White Precipitate "Crash-out" nucleation. Use the vortex injection method.[1] Warm buffer to 37°C before addition.

| Oiling Out | Phase separation of the melted solute.[1] | Concentration is above the solubility limit.[1] Reduce stock concentration by 50%. |

Protocol B: The "Gold Standard" (HP- -Cyclodextrin)

Best for: Animal studies, sensitive cell lines, and preventing precipitation over time.[2]

Mechanism: The thiophene and phenyl rings are ideal "guests" for the hydrophobic cavity of


-Cyclodextrin. We use Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
because it is highly water-soluble (>600 mg/mL) and does not crystallize like native

-CD.[1][2]

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1][2]
    
    • Example: Dissolve 2 g of HP-

      
      -CD in 10 mL of water.[1][2] Filter through a 0.22 µm filter.[1]
      
  • Addition: Add your solid 4-Methylthiophenyl-(2-thienyl)methanol to this vehicle. Target concentration: 1 to 5 mg/mL .[1]

  • Equilibration:

    • Vortex for 2 minutes.

    • Place on a shaking incubator (orbit shaker) at 25°C for 6–24 hours.

    • Why? Complexation is an equilibrium process.[1] It requires time for the drug to enter the CD cavity.[1]

  • Filtration: Filter the resulting suspension through a 0.45 µm PVDF filter to remove uncomplexed solid. The filtrate is your drug-CD complex solution.[1]

CDComplex cluster_0 Mechanism: Hydrophobic Shielding Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Thiophene Ring Enters Cavity CD HP-Beta-CD (Host) CD->Complex Hydrophilic Shell Solubilizes

Figure 2: Host-Guest interaction.[1][2] The lipophilic thiophene/phenyl rings are shielded from water by the cyclodextrin torus.

Protocol C: Surfactant Micelles

Best for: Very high concentration requirements where CDs fail.

Mechanism: Surfactants form micelles above the Critical Micelle Concentration (CMC).[1][3] The drug partitions into the lipophilic core of the micelle.

Recommended Surfactants:

  • Polysorbate 80 (Tween 80): Low toxicity, common in pharma.[1]

  • Kolliphor EL: Better for very lipophilic drugs but higher toxicity risk.[1]

Step-by-Step:

  • Weigh the drug solid.[1]

  • Add pure surfactant (e.g., Tween 80) directly to the solid.[1] Do not add water yet.

  • Mix/Sonicate until the drug is fully dissolved in the surfactant (forming a clear oil phase).[1]

  • Slowly add water/saline while stirring to form a clear micellar solution.[1]

    • Ratio: Typically 5% Tween 80 / 95% Water.[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaOH or HCl to dissolve it? A: NO. The hydroxyl group is an alcohol, not a phenol or carboxylic acid.[1] Its pKa is >15.[1] Adding NaOH will not deprotonate it effectively in water and may lead to chemical degradation of the thiophene ring (ring-opening or polymerization) under harsh conditions.[1]

Q: My solution turns yellow over time. Is it degrading? A: Likely, yes. Thiophene and thioether derivatives are susceptible to oxidation (forming sulfoxides/sulfones) and photolysis.[1]

  • Fix: Store all solutions in amber glass vials. Flush headspace with nitrogen or argon if storing for >24 hours.[1]

Q: I need to inject this into mice. Which protocol is best? A: Protocol B (HP-


-CD). 
DMSO causes pain and tissue damage at high concentrations.[1][2] Surfactants can cause histamine release (pseudo-allergy).[1] HP-

-CD is generally well-tolerated parenterally and orally.[1][2]

Q: What is the estimated solubility in pure water? A: Based on structural analogs (e.g., 2-phenylthiophene derivatives), the intrinsic solubility (


) is likely < 10 µg/mL .[1] This classifies it as a BCS Class II compound.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Basis for Protocol B: Establishes HP-β-CD as the preferred solubilizer for lipophilic aromatics.[1][2]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1]

    • Basis for Solubility Prediction: Provides data on structural analogs (thiophene/phenyl derivatives).[1]

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

    • Basis for Protocol A: Theoretical underpinning of the log-linear solubility increase with DMSO/Ethanol.
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link[1][2]

    • Basis for Diagnostic: Analysis of LogP and "brick dust" characteristics.

Sources

Optimization

Technical Guide: Chemoselective Oxidation of 4-Methylthiophenyl-(2-thienyl)methanol

The following technical guide details the chemoselective oxidation of 4-Methylthiophenyl-(2-thienyl)methanol to its corresponding ketone. This transformation presents a classic "competing nucleophile" challenge: oxidants...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemoselective oxidation of 4-Methylthiophenyl-(2-thienyl)methanol to its corresponding ketone. This transformation presents a classic "competing nucleophile" challenge: oxidants must target the hydroxyl group while sparing the highly reactive thioether (sulfide) and the electron-rich thiophene ring.

Executive Summary & Reaction Context

The substrate, 4-Methylthiophenyl-(2-thienyl)methanol , contains three reactive sites:

  • Secondary Alcohol (Target): Activated by both the phenyl and thienyl rings (benzylic/heteroarylic).

  • Methylthio Ether (-SMe): Highly susceptible to electrophilic oxidation (S-oxidation) to sulfoxide or sulfone.

  • Thiophene Ring: Electron-rich and prone to electrophilic aromatic substitution (e.g., chlorination) or ring oxidation.

The Core Challenge: Most standard oxidants (Jones reagent, unbuffered Bleach/TEMPO) will aggressively oxidize the sulfur atom before or concurrently with the alcohol. Success requires an oxidant that relies on a mechanism favored by the activated nature of the alcohol rather than raw oxidation potential.

Reaction Pathway & Side Reactions

The following diagram outlines the desired pathway versus the critical failure modes.

ReactionPathways Substrate Substrate: 4-Methylthiophenyl-(2-thienyl)methanol Target Target Product: Ketone Substrate->Target Chemoselective Oxidation Sulfoxide Side Product A: Sulfoxide (S=O) Substrate->Sulfoxide Over-active Oxidant RingDeg Side Product C: Chlorinated Thiophene Substrate->RingDeg Cl+ Source (e.g. Bleach) Sulfone Side Product B: Sulfone (O=S=O) Sulfoxide->Sulfone Excess Oxidant

Figure 1: Reaction landscape. The green path requires exploiting the "activated" status of the alcohol.

Troubleshooting & FAQ Center

Category A: Chemoselectivity Issues (S-Oxidation)

Q: I see a new spot on TLC slightly more polar than my product. What is it? A: This is almost certainly the sulfoxide . The methylthio group (-SMe) oxidizes to the sulfoxide (-S(O)Me) very easily.

  • Diagnostic: The sulfoxide spot typically stains strongly with iodine or KMnO4. In NMR, the S-Me singlet will shift downfield (from ~2.5 ppm to ~2.7-2.8 ppm).

  • Correction: Switch to Protocol A (MnO₂) . If you are already using MnO₂, your reagent may be too "wet" or the reaction time is too long.

Q: Can I use Swern Oxidation (DMSO/Oxalyl Chloride)? A: Proceed with extreme caution. While Swern is generally mild, the activated dimethylchlorosulfonium ion can react with the sulfide in your substrate, leading to complex mixtures or S-alkylation.

  • Recommendation: If you must use a DMSO-based method, use Parikh-Doering (SO₃·Pyridine) instead of Swern. It avoids the generation of free chloride ions and is milder.[1]

Q: Why is my yield low with TEMPO/Bleach? A: Bleach (NaOCl) is a strong oxidant for sulfides. Even with TEMPO catalysis, the hypochlorite will competitively oxidize the sulfur to sulfoxide/sulfone and potentially chlorinate the thiophene ring. Avoid Bleach/TEMPO for this substrate.

Category B: Reaction Stalling & Workup

Q: I am using MnO₂, but the reaction is stuck at 50% conversion after 24 hours. A: MnO₂ activity is highly dependent on its water content and surface area.

  • Fix 1 (Activation): Azeotropically dry your MnO₂ with toluene before use or heat it at 110°C for 12 hours.

  • Fix 2 (Loading): This reaction is heterogeneous. You typically need a 10:1 to 20:1 mass ratio of MnO₂ to substrate. Do not skimp on the reagent.

  • Fix 3 (Sonication): Briefly sonicating the mixture can break up MnO₂ aggregates and expose fresh surface area.

Q: How do I remove the fine black MnO₂ particles? They are clogging my filter. A: MnO₂ fines are notorious for clogging frits.

  • Technique: Filter through a pad of Celite (diatomaceous earth) packed on top of a glass frit. Do not pour directly onto filter paper. Rinse the cake thoroughly with warm ethyl acetate, as the product can adsorb to the manganese surface.

Recommended Protocols

Protocol A: Activated Manganese Dioxide (MnO₂)

Best for: Small to mid-scale (<20g), highest chemoselectivity. Mechanism: Radical mechanism on the solid surface. Specific for allylic/benzylic alcohols. Inert to sulfides at room temperature.

  • Preparation: Use "Activated MnO₂" (commercial grade is usually sufficient). If old, activate by heating at 110°C in an oven overnight.

  • Solvent: Dissolve 4-Methylthiophenyl-(2-thienyl)methanol (1.0 equiv) in Dichloromethane (DCM) or Chloroform . (Concentration: ~0.1 M).

  • Addition: Add Activated MnO₂ (10–15 equiv by weight). Note: Large excess is standard.

  • Reaction: Stir vigorously at room temperature. Monitor by TLC every 2 hours.

    • Tip: Conversion should be complete in 4–16 hours.

  • Workup: Filter the black suspension through a Celite pad . Wash the pad with copious DCM or EtOAc.

  • Purification: Concentrate filtrate. The product is usually pure enough for the next step.

Protocol B: IBX (2-Iodoxybenzoic acid)

Best for: If MnO₂ fails or is too messy. Mechanism: Ligand exchange. Generally spares sulfides in the absence of water/heat.

  • Solvent: IBX is insoluble in most organic solvents. Use DMSO (0.5 M).

  • Reaction: Add IBX (1.1 equiv) to the solution of the alcohol in DMSO at room temperature.

  • Monitoring: Stir for 2–4 hours. The reaction is homogeneous.[2]

  • Workup: Dilute with water (precipitates IBX byproducts and excess reagent). Filter off the white solid.[3] Extract the aqueous filtrate with Diethyl Ether or EtOAc.

    • Critical: Wash organic layer with saturated NaHCO₃ and then water to remove residual DMSO.

Protocol C: Oppenauer Oxidation (The "Safety Net")

Best for: Large scale (>100g) where solid waste (MnO₂) is prohibitive, or if absolute S-protection is required. Mechanism: Aluminum-catalyzed hydride transfer. No oxidative species present.

  • Reagents: Aluminum Isopropoxide (Al(OiPr)₃, 0.2–0.5 equiv) and Acetone (excess, acts as solvent and oxidant).

  • Reaction: Reflux the mixture. Acetone accepts the hydride to become isopropanol; your alcohol becomes the ketone.

  • Pros: Impossible to oxidize Sulfur or Thiophene (thermodynamically controlled).

  • Cons: Slower; requires separating the product from aluminum salts (use Rochelle's salt wash).

Decision Matrix: Choosing Your Oxidant

Use the following logic flow to select the optimal protocol for your specific constraints.

DecisionTree Start Start: Oxidize 4-Methylthiophenyl-(2-thienyl)methanol Scale What is your scale? Start->Scale Small < 20 grams Scale->Small Large > 20 grams Scale->Large MnO2_Check Is MnO2 waste acceptable? Small->MnO2_Check Method_Opp Protocol C: Oppenauer Oxidation Large->Method_Opp Safety Priority Method_Parikh Protocol D: Parikh-Doering (SO3.Py) Large->Method_Parikh Speed Priority Method_MnO2 Protocol A: Activated MnO2 (Highest Selectivity) MnO2_Check->Method_MnO2 Yes Method_IBX Protocol B: IBX in DMSO MnO2_Check->Method_IBX No

Figure 2: Oxidant Selection Decision Tree.

Comparative Data: Oxidant Performance

OxidantS-Oxidation RiskThiophene RiskWorkup DifficultyScalabilityRecommendation
MnO₂ (Activated) Low Very LowModerate (Filtration)Low (Solid waste)Primary Choice
Swern (DMSO/Cl) HighModerateLowHighAvoid
Bleach/TEMPO Very High HighLowHighAvoid
IBX Low/ModerateLowModerateLowSecondary Choice
Oppenauer Zero ZeroHigh (Emulsions)HighBest for Scale-up
PCC/PDC LowLowHigh (Cr waste)ModerateLegacy Method

References

  • Chemoselectivity in Alcohol Oxidation

    • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Discusses MnO₂ selectivity for benzylic alcohols).
    • Link:

  • Manganese Dioxide (MnO₂)

    • Cahiez, G., et al. (2010). "Manganese Dioxide: A Mild and Selective Oxidant." Organic Syntheses.
    • Link:

  • Sulfur Tolerance in Oxidation

    • Mukaiyama, T., et al. (1978). "Selective oxidation of alcohols in the presence of sulfides."[4][5] Chemistry Letters. (Foundational work on S-sparing oxidations).

    • Link:

  • Oppenauer Oxidation Mechanism

    • Djerassi, C. (1951). "The Oppenauer Oxidation." Organic Reactions.[2][4][5][6][7][8][9][10] (The definitive review on the thermodynamic control that prevents side reactions).

    • Link:

Sources

Troubleshooting

Stability of 4-Methylthiophenyl-(2-thienyl)methanol under acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 4-Methylthiophenyl-(2-thienyl)methanol Under Acidic Conditions Welcome to the technical support center for 4-Methylthiophenyl-(2...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 4-Methylthiophenyl-(2-thienyl)methanol Under Acidic Conditions

Welcome to the technical support center for 4-Methylthiophenyl-(2-thienyl)methanol. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when working with 4-Methylthiophenyl-(2-thienyl)methanol, particularly concerning its stability in acidic environments. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter during your experiments involving 4-Methylthiophenyl-(2-thienyl)methanol under acidic conditions. We provide not just solutions, but also the underlying scientific principles to empower your decision-making.

Issue 1: Rapid Degradation and Low Yield of Target Compound in Acidic Media

Symptoms:

  • Significantly lower than expected yield of the desired product in reactions involving acidic catalysts or solvents.

  • The appearance of new, less polar spots on Thin Layer Chromatography (TLC) that may be UV active.

  • Mass spectrometry data indicating the presence of a compound with a molecular weight corresponding to the loss of water (M-18).

Root Cause Analysis:

The primary degradation pathway for 4-Methylthiophenyl-(2-thienyl)methanol, a secondary alcohol, in the presence of acid is an E1 elimination reaction, also known as acid-catalyzed dehydration.[1][2][3] The mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[2][3]

  • Formation of a Carbocation Intermediate: The protonated alcohol loses a water molecule to form a secondary carbocation. This carbocation is resonance-stabilized by both the 4-methylthiophenyl and the 2-thienyl rings, making its formation relatively facile.

  • Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding an alkene.[1]

Troubleshooting Protocol:

  • Selection of a Milder Acid Catalyst:

    • Rationale: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used for dehydration but can be too harsh.[3] The rate of dehydration is directly related to the acidity of the medium.

    • Recommendation: Consider using milder acidic catalysts such as p-toluenesulfonic acid (TsOH) or acidic resins (e.g., Amberlyst®). These provide a localized acidic environment with potentially fewer side reactions.

  • Control of Reaction Temperature:

    • Rationale: Dehydration reactions are often accelerated by heat.[1][3] Lowering the reaction temperature can significantly reduce the rate of this undesired side reaction.

    • Recommendation: Run the reaction at the lowest temperature at which the primary transformation is still efficient. Consider starting at 0 °C or even lower and gradually increasing the temperature as needed.

  • Minimization of Reaction Time:

    • Rationale: Prolonged exposure to acidic conditions increases the likelihood of degradation.

    • Recommendation: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Quench the reaction as soon as the starting material is consumed to the desired extent.

  • Use of Aprotic Solvents:

    • Rationale: Protic solvents can participate in the reaction and may facilitate protonation and carbocation formation.

    • Recommendation: If the reaction chemistry allows, consider using aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Experimental Workflow for Optimizing Reaction Conditions:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Outcome start Reaction with 4-Methylthiophenyl-(2-thienyl)methanol and strong acid (e.g., H₂SO₄) at elevated temperature step1 Replace strong acid with milder catalyst (e.g., TsOH, acidic resin) start->step1 If degradation is observed step2 Lower reaction temperature (e.g., to 0 °C or room temperature) step1->step2 step3 Monitor reaction closely and minimize time step2->step3 step4 Consider using an aprotic solvent step3->step4 end_node Optimized conditions with minimized degradation and improved yield of the target compound step4->end_node

Caption: Troubleshooting workflow for minimizing acid-catalyzed degradation.

Issue 2: Formation of Colored Impurities and Polymeric Byproducts

Symptoms:

  • The reaction mixture turns dark, often brown or black.

  • Isolation of an insoluble, tar-like material.

  • Complex mixture of products observed by analytical techniques, often with a broad signal in the baseline of the NMR spectrum.

Root Cause Analysis:

While the thiophene ring is generally more stable in acidic conditions than furan or pyrrole, it is not completely inert.[4][5][6] Under strongly acidic conditions, several side reactions can occur:

  • Protonation of the Thiophene Ring: The electron-rich thiophene ring can be protonated, particularly at the C2 and C5 positions.[4][7] This can lead to the formation of reactive intermediates.

  • Acid-Catalyzed Polymerization: The carbocation intermediate formed during dehydration can act as an electrophile and attack another molecule of the starting material or the alkene product, initiating polymerization.

  • Oxidation: In the presence of oxidizing acids (like nitric acid) or even air under harsh acidic conditions, the electron-rich thiophene ring can be susceptible to oxidation, leading to complex degradation products.[4][8][9]

Troubleshooting Protocol:

  • Deoxygenate the Reaction Mixture:

    • Rationale: Removing dissolved oxygen can mitigate oxidative degradation pathways.

    • Recommendation: Purge the solvent and the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use of Scavengers:

    • Rationale: Cationic polymerization can be suppressed by the addition of a proton scavenger.

    • Recommendation: For reactions where a slight excess of a non-nucleophilic base can be tolerated, consider adding a hindered base like 2,6-di-tert-butylpyridine in a sub-stoichiometric amount to scavenge excess protons without interfering with the desired catalysis.

  • Re-evaluate the Synthetic Strategy:

    • Rationale: If the desired transformation requires harsh acidic conditions that inevitably lead to degradation, an alternative synthetic route may be necessary.

    • Recommendation: Explore protecting the hydroxyl group before performing other synthetic steps that require acidic conditions. Alternatively, investigate reactions that proceed under neutral or basic conditions.

Degradation Pathways Visualization:

G cluster_0 Starting Material cluster_1 Acidic Conditions (H+) cluster_2 Degradation Products SM 4-Methylthiophenyl-(2-thienyl)methanol Dehydration Dehydration (E1) SM->Dehydration Major Pathway RingOpening Thiophene Ring Reactions SM->RingOpening Minor Pathway (Strong Acid) Alkene Alkene Product Dehydration->Alkene Polymerization Polymerization Colored Colored Impurities RingOpening->Colored Alkene->Polymerization Further Reaction Polymer Polymeric Byproducts

Caption: Potential degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for 4-Methylthiophenyl-(2-thienyl)methanol in acidic solutions?

A1: The primary mechanism of instability is acid-catalyzed dehydration, which proceeds via an E1 elimination mechanism.[1][2][3] This involves the protonation of the alcohol's hydroxyl group, its departure as a water molecule to form a resonance-stabilized carbocation, and subsequent deprotonation to yield an alkene.

Q2: How does the stability of 4-Methylthiophenyl-(2-thienyl)methanol compare to a similar benzylic alcohol without the thiophene ring?

A2: The presence of the electron-rich 2-thienyl group, in addition to the 4-methylthiophenyl group, helps to stabilize the intermediate carbocation through resonance. This increased stability of the carbocation can lead to a faster rate of dehydration compared to a benzylic alcohol with a less electron-donating substituent.

Q3: Are there any recommended storage conditions for 4-Methylthiophenyl-(2-thienyl)methanol, especially if it needs to be stored in a solution?

A3: For long-term storage, it is best to keep 4-Methylthiophenyl-(2-thienyl)methanol as a solid in a cool, dark, and dry place under an inert atmosphere. If storage in a solution is necessary, use a neutral, aprotic solvent and protect it from light and air. Avoid acidic conditions for storage.

Q4: Can I use protic solvents like methanol or ethanol for reactions with this compound under acidic conditions?

A4: While possible, using protic solvents can be problematic. They can act as nucleophiles and potentially react with the carbocation intermediate, leading to ether formation as a side product. Aprotic solvents are generally a better choice to minimize side reactions.

Q5: At what pH range does the degradation become significant?

A5: Significant degradation is expected in strongly acidic conditions (pH < 3). However, the rate of degradation is also highly dependent on temperature and the specific acid used. Even mildly acidic conditions can cause slow degradation over extended periods, especially at elevated temperatures. It is advisable to conduct a stability study under your specific experimental conditions if prolonged exposure to an acidic environment is required.

Quantitative Data Summary: Relative Reactivity in Dehydration

Alcohol TypeCarbocation StabilityRelative Dehydration Rate
PrimaryLowSlow
SecondaryModerateModerate
TertiaryHighFast
4-Methylthiophenyl-(2-thienyl)methanol High (Resonance Stabilized) Fast

This table provides a qualitative comparison of dehydration rates based on carbocation stability.

References

  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • Yan, Z., et al. (2015). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 43(9), 1467-1476. [Link]

  • Asati, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(6), 983-1015. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • Capozzi, G., et al. (1995). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. Journal of Organic Chemistry, 60(20), 6416-6426. [Link]

  • Antal, M. J., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 676-686. [Link]

  • Taylor, R. (1990).
  • Gronowitz, S. (Ed.). (1991).
  • Clark, J. (2015). Dehydration of more complicated alcohols. Chemguide. Retrieved from [Link]

  • Gol'dfarb, Y. L. (Ed.). (1992). New Trends in Thiophene Chemistry. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Renders, T., et al. (2020). Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment. Scientific Reports, 10(1), 11037. [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17475–17486. [Link]

  • Faraoni, E., et al. (2021). The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. Frontiers in Pharmacology, 12, 707613. [Link]

  • Allan, G. R., & Carnell, A. J. (2001). Microbial Deracemization of 1-Aryl and 1-Heteroaryl Secondary Alcohols. The Journal of Organic Chemistry, 66(19), 6495–6497. [Link]

  • Nakajima, K., et al. (2022). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science, 13(28), 8211-8218. [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17475-17486. [Link]

  • Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (4-(Methylthio)thiophen-3-yl)methanol 100mg. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Methylthiophenyl-(2-thienyl)methanol

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-Methylthiophenyl-(2-thienyl)methanol , also known as (4-(methylthio)phenyl)(thiophen-2-yl)methanol . This guide is structured to as...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-Methylthiophenyl-(2-thienyl)methanol , also known as (4-(methylthio)phenyl)(thiophen-2-yl)methanol .

This guide is structured to assist researchers in confirming structural identity, assessing purity, and differentiating the target product from common synthetic precursors and impurities.

A Comparative Publish Guide for Structural Validation

Part 1: Executive Summary & Compound Profile

4-Methylthiophenyl-(2-thienyl)methanol is a secondary alcohol featuring two distinct aromatic systems: an electron-rich thiophene ring and a 4-(methylthio)phenyl group.[1] This compound often serves as a key intermediate in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) and photoinitiators.

Accurate NMR analysis is critical because the thiophene and phenyl protons often overlap in the aromatic region (6.9–7.5 ppm). This guide focuses on the diagnostic signals that definitively distinguish the product from its ketone precursor ((4-methylthiophenyl)(2-thienyl)methanone) and starting aldehyde (4-(methylthio)benzaldehyde).[1]

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: (4-(Methylthio)phenyl)(thiophen-2-yl)methanol[1]

  • Molecular Formula: C₁₂H₁₂OS₂[1]

  • Molecular Weight: 236.35 g/mol [1]

  • Key Functional Groups: Secondary Alcohol (-CHOH), Thiophene, Thioether (-SMe).[1]

Part 2: Synthesis & Critical Intermediates (Visualized)[1]

To understand the NMR spectrum, one must understand the potential impurities derived from the synthesis. The two primary routes are Grignard Addition and Ketone Reduction .[1]

SynthesisPathways Aldehyde 4-(Methylthio)benzaldehyde (Precursor A) Product 4-Methylthiophenyl-(2-thienyl)methanol (Target) Aldehyde->Product Route 1: Grignard Addition (Target: Disappearance of -CHO) Thiophene 2-Thienyl Lithium/Grignard (Reagent) Thiophene->Product Ketone (4-Methylthiophenyl)(2-thienyl)methanone (Precursor B) Ketone->Product Route 2: Reduction (NaBH4) (Target: Appearance of -CHOH) Impurity Over-reduced / Side Products Product->Impurity Degradation

Figure 1: Synthetic pathways highlighting the precursors (Red) that must be absent in the final product (Green) NMR spectrum.[1]

Part 3: Comparative Spectral Analysis[1]

The following analysis compares the target alcohol with its most common precursor, 4-(methylthio)benzaldehyde .[1] The disappearance of the aldehyde proton and the appearance of the methine proton are the primary metrics for reaction completion.

Diagnostic Signal Table (CDCl₃, 400 MHz)
Proton EnvironmentTarget Product (δ ppm)Precursor (Aldehyde) (δ ppm)Comparison / Notes
-CHO (Aldehyde) Absent 9.90 - 10.0 (s) Primary Indicator of Conversion.
-CH(OH)- (Methine) 5.90 - 6.10 (s/d) AbsentDistinctive singlet (or doublet if OH couples).[1]
-OH (Hydroxyl) 2.20 - 3.00 (br) AbsentBroad, exchangeable with D₂O.[1]
-SCH₃ (Methylthio) 2.48 - 2.52 (s) 2.55 (s)Slight upfield shift in the product.[1]
Thiophene (H-5) 7.25 - 7.30 (dd) N/AOverlaps with solvent/phenyl in some fields.[1]
Thiophene (H-3) 6.90 - 7.00 (m) N/AUpfield aromatic region.[1]
Phenyl (AA'BB') 7.20 - 7.45 (m) 7.30 - 7.80 (m)Aldehyde phenyl protons are more deshielded.[1]

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1] Values are predicted based on fragment analysis of analogous aryl(thienyl)methanols.[1]

Detailed Region Analysis[1]
A. The Aliphatic Region (2.0 – 3.0 ppm)
  • The Methylthio Anchor (2.50 ppm): This singlet is the most stable signal. It integrates to 3H.[1] If you see two singlets here (e.g., 2.50 and 2.55), you likely have unreacted starting material.

  • The Hydroxyl Proton (~2.5 ppm, variable): In CDCl₃, the -OH proton often appears as a broad singlet. Its position is concentration-dependent.[1] Validation: Add a drop of D₂O to the NMR tube; this peak should disappear (D-exchange).[1]

B. The Methine "Bridge" (5.9 – 6.1 ppm)
  • This is the definitive peak for the secondary alcohol.[1]

  • It appears as a singlet (if exchange is fast) or a doublet (

    
     Hz) if coupling to the OH proton is preserved (common in dry DMSO-d₆).[1]
    
  • Comparison: If this peak is absent but the aromatic region is intact, you may have the ketone form ((4-methylthiophenyl)(2-thienyl)methanone).[1]

C. The Aromatic Region (6.9 – 7.5 ppm)
  • Thiophene Ring: Look for the characteristic 3-proton pattern.[1] H-5 is usually the most deshielded thiophene proton (~7.3 ppm), while H-3 and H-4 appear slightly upfield (~6.9-7.0 ppm).[1]

  • Phenyl Ring: The 4-methylthio substitution creates a classic AA'BB' system (two doublets), but interaction with the thiophene ring can cause these to merge into a multiplet.[1]

  • Differentiation: The aldehyde precursor has phenyl protons pushed significantly downfield (up to 7.8 ppm) due to the electron-withdrawing carbonyl.[1] In the alcohol, these relax back to the 7.2–7.4 ppm range.

Part 4: Experimental Protocol for Validation

To ensure high-quality data that meets publication standards (E-E-A-T), follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the isolated product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Why CDCl₃? It provides excellent solubility for thiophene derivatives and clear separation of the aromatic region.[1]

  • Filtration: If the solution is cloudy (common if inorganic salts from Grignard quench remain), filter through a small cotton plug into the NMR tube.

Step 2: Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 scans (to visualize minor impurities).

  • Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the methylthio singlet.

Step 3: Data Processing & Integration
  • Reference: Calibrate the residual CHCl₃ peak to 7.26 ppm .

  • Integration Strategy:

    • Set the Methylthio singlet (2.5 ppm) to 3.00 .[1]

    • Check the Methine singlet (6.0 ppm) .[1] It must integrate to 1.00 .

    • Check the Aromatic region (6.9–7.5 ppm) .[1] It must integrate to 7.00 (4 Phenyl + 3 Thienyl).[1]

Part 5: Troubleshooting & Impurity Identification

Common issues encountered during the synthesis and how to spot them in NMR.

IssueNMR SymptomCorrective Action
Unreacted Aldehyde Small singlet at ~10.0 ppm .Recrystallize or perform bisulfite wash.[1]
Ketone Contamination Missing methine peak at 6.0 ppm; Aromatic region shifted downfield.[1]Reduce further with NaBH₄.[1]
Residual Solvent (THF) Multiplets at 1.85 ppm and 3.76 ppm .[1]Dry under high vacuum (>2 hrs).[1]
Water Broad singlet at ~1.56 ppm (in CDCl₃).[1]Use fresh CDCl₃ or add molecular sieves.[1]

References

  • Spectral Database for Organic Compounds (SDBS). NMR data for 2-thiophenemethanol and 4-(methylthio)benzaldehyde.[1][1]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • PubChem Compound Summary. 2-Thiophenemethanol (Analogous fragment data).[1][1]

  • ChemicalBook. 4-(Methylthio)phenol NMR Spectrum (Fragment validation).[1]

Sources

Comparative

C13 NMR chemical shifts of 4-Methylthiophenyl-(2-thienyl)methanol

Topic: Comparative 13C NMR Analysis: 4-Methylthiophenyl-(2-thienyl)methanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 13C NMR Analysis: 4-Methylthiophenyl-(2-thienyl)methanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

4-Methylthiophenyl-(2-thienyl)methanol is a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and selective estrogen receptor modulators (SERMs). Its structural duality—combining an electron-rich thiophene ring with a para-substituted thioanisole moiety—creates a unique magnetic environment that challenges routine NMR assignment.

This guide provides a definitive 13C NMR chemical shift analysis , distinguishing this compound from its structural analogs. By comparing it against Phenyl(2-thienyl)methanol (lacking the sulfide) and Bis(4-methylthiophenyl)methanol (symmetric), we isolate the specific electronic contributions of the methylthio group and the thiophene ring.

Structural Analysis & Chemical Shift Assignments

The 13C NMR spectrum of 4-Methylthiophenyl-(2-thienyl)methanol is characterized by three distinct zones: the aliphatic methylthio/carbinol region, the complex aromatic region, and the heteroaromatic thiophene signature.

Predicted Chemical Shift Data (CDCl₃, 100 MHz)
Carbon EnvironmentAssignmentChemical Shift (δ, ppm)MultiplicityCausality & Diagnostic Notes
Aliphatic
Thio-methyl-S-CH₃ 15.5 – 16.0 qUpfield signal characteristic of S-methyl; distinct from O-methyl (~55 ppm).
CarbinolCH-OH 72.5 – 74.5 dDeshielded by -OH and two aromatic systems. Shifts ~2 ppm downfield in DMSO-d₆.
Thiophene Ring
C2 (Ipso)C-2 (Th) 148.0 – 149.5 sMost deshielded aromatic signal due to electronegative Sulfur and alkyl attachment.
C3, C4, C5CH (Th) 124.0 – 127.0 dC5 typically resonates downfield of C3/C4 due to proximity to Sulfur.
Benzene Ring
C4 (Ipso-S)C-SMe 138.0 – 139.5 sIpso to sulfur; shielded relative to C-O analogs (~160 ppm) due to lower electronegativity of S.
C1 (Ipso-CH)C-CHOH 140.0 – 141.5 sQuaternary carbon linking to the carbinol; sensitive to steric environment.
C2/C6 (Ortho)CH (Ar) 126.5 – 127.5 dOrtho to the carbinol linker.
C3/C5 (Meta)CH (Ar) 129.0 – 130.0 dOrtho to the -SMe group; typically deshielded slightly by the heavy atom effect of Sulfur.

Analyst Note: The critical distinction in this spectrum is the ~110 ppm gap between the aliphatic -SMe signal and the aromatic region. Unlike methoxy analogs, where the -OMe signal appears at ~55 ppm, the -SMe signal at ~16 ppm is unmistakable.

Comparative Performance Analysis

To validate the identity of 4-Methylthiophenyl-(2-thienyl)methanol, we compare its spectral "fingerprint" against two common alternatives found during synthesis optimization.

Table 1: Comparative Shift Deltas (CDCl₃)
FeatureTarget Compound Alternative A: Phenyl(2-thienyl)methanol Alternative B: Bis(4-methylthiophenyl)methanol
Structure Thiophene + ThioanisoleThiophene + BenzeneThioanisole + Thioanisole
Symmetry Asymmetric (High complexity)AsymmetricSymmetric (Simplified spectrum)
-SMe Signal Yes (~16 ppm) Absent Yes (~16 ppm)
Carbinol (CH-OH) ~73.5 ppm~76.3 ppm~75.2 ppm
Thiophene C2 ~149 ppm ~148 ppmAbsent
Aromatic Complexity High (7 distinct Ar-C signals)Medium (6 distinct Ar-C signals)Low (4 distinct Ar-C signals due to symmetry)
Key Insights:
  • Thiophene vs. Benzene Discrimination: The target compound exhibits a characteristic quaternary signal at ~149 ppm (Thiophene C2). If this signal is missing, but the -SMe signal is present, the product is likely the symmetric impurity Alternative B (Bis-thioanisole), a common byproduct if the Grignard reagent equilibrates.

  • Electronic Shielding: The presence of the electron-donating -SMe group on the phenyl ring slightly shields the carbinol carbon (~73.5 ppm) compared to the unsubstituted Phenyl analog (~76.3 ppm).

Visualization of Logic & Workflow

Figure 1: Structural Assignment Logic

Mapping the electronic effects governing the chemical shifts.

ChemicalShifts Compound 4-Methylthiophenyl- (2-thienyl)methanol SMe Thiomethyl Group (-SMe) Compound->SMe Carbinol Carbinol Carbon (CH-OH) Compound->Carbinol Thiophene Thiophene Ring (Heteroaromatic) Compound->Thiophene Phenyl Phenyl Ring (Aromatic) Compound->Phenyl Shift_SMe δ 15.5 - 16.0 ppm (Diagnostic) SMe->Shift_SMe Heavy Atom Effect Shift_Carb δ 72.5 - 74.5 ppm (Chiral Center) Carbinol->Shift_Carb Inductive Effect Shift_Thio δ 148-149 ppm (C2) δ 124-127 ppm (C3-5) Thiophene->Shift_Thio Electron Rich Shift_Ph δ 138-141 ppm (Quat) δ 126-130 ppm (CH) Phenyl->Shift_Ph Resonance

Caption: Logical decomposition of 13C NMR signals based on electronic environments.

Figure 2: Synthesis & Characterization Workflow

A self-validating protocol to ensure product purity.

Workflow Start Start: 4-(Methylthio)benzaldehyde Reagent Add 2-Thienyllithium (THF, -78°C) Start->Reagent Quench Quench (NH4Cl) & Extraction Reagent->Quench Crude Crude Oil Analysis (1H NMR) Quench->Crude Decision Is -SMe singlet present? Crude->Decision Decision->Start No (Reaction Failed) Purify Flash Chromatography (Hexane/EtOAc) Decision->Purify Yes Final Final Characterization (13C NMR + HSQC) Purify->Final

Caption: Experimental workflow for synthesis and validation of the target alcohol.

Experimental Protocol

To replicate the data and ensure high-fidelity spectra, follow this optimized protocol.

A. Synthesis (Brief)
  • Reagent Prep: Generate 2-thienyllithium in situ by treating thiophene with n-BuLi in anhydrous THF at -78°C.

  • Addition: Add 4-(methylthio)benzaldehyde dropwise. The aldehyde carbonyl carbon (191.1 ppm) will convert to the carbinol (73.5 ppm).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

B. NMR Acquisition Parameters (Best Practice)
  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: CDCl₃ is preferred for resolution. Use DMSO-d₆ if OH coupling analysis is required in 1H NMR.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2-Thiophene and C-SMe) have long T1 relaxation times. Insufficient D1 will suppress these critical diagnostic peaks.

  • Scans: Minimum 512 scans to resolve the low-intensity quaternary carbons.

References

  • Synthesis of Canagliflozin Intermediates: Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 2010, 53(17), 6355–6360. Link

  • Thiophene NMR Data: "Phenyl(2-thienyl)methanol 13C NMR Spectrum." SpectraBase, John Wiley & Sons.[1] Link

  • Thioanisole NMR Data: "4-(Methylthio)benzaldehyde NMR Data." ChemicalBook Database. Link

  • Solvent Impurities & Standards: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010, 29(9), 2176–2179. Link

  • General 13C Prediction: Pretsch, E., et al.

Sources

Validation

FT-IR characteristic peaks of 4-Methylthiophenyl-(2-thienyl)methanol

An In-Depth Guide to the FT-IR Analysis of 4-Methylthiophenyl-(2-thienyl)methanol: A Comparative Spectroscopic Study Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FT-IR Analysis of 4-Methylthiophenyl-(2-thienyl)methanol: A Comparative Spectroscopic Study

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 4-Methylthiophenyl-(2-thienyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It delves into the structural rationale for the observed vibrational modes and objectively compares the target molecule's spectrum with that of structurally significant alternatives. The insights provided herein are grounded in established spectroscopic principles to empower confident structural elucidation and differentiation.

The Role of FT-IR in Modern Chemical Analysis

FT-IR spectroscopy is an indispensable technique in the modern chemistry lab. Its power lies in its ability to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific, quantized frequencies. This absorption pattern creates a unique spectral "fingerprint," providing invaluable information about the functional groups present. For novel compounds like 4-Methylthiophenyl-(2-thienyl)methanol, FT-IR serves as a rapid, non-destructive first-pass analysis to confirm the presence of key structural motifs, such as the hydroxyl group, the thiophene ring, and the substituted phenyl ring, thereby validating synthetic pathways and ensuring sample identity.

Structural Breakdown and Predicted Vibrational Modes

The FT-IR spectrum of 4-Methylthiophenyl-(2-thienyl)methanol is a composite of the vibrations from its distinct structural components. Understanding these individual contributions is key to interpreting the full spectrum.

Caption: Key functional groups and associated vibrational modes in 4-Methylthiophenyl-(2-thienyl)methanol.

Key Functional Group Predictions:
  • Alcohol (O-H and C-O): The secondary alcohol is the most prominent feature. A very intense and broad absorption is expected for the O-H stretch, typically in the 3500-3200 cm⁻¹ region.[1][2] This broadening is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational states.[3] The C-O stretching vibration for a secondary alcohol is anticipated to appear as a strong band between 1150 and 1075 cm⁻¹.[4]

  • Thiophene Ring: The thiophene moiety contributes several characteristic peaks. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, typically around 3100 cm⁻¹.[5] In-ring C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[6][7] The C-S stretching vibration within the ring is often found in the 900-650 cm⁻¹ range and can be of variable intensity.[6]

  • 4-Methylthiophenyl Group: This group displays features of a 1,4-disubstituted (para) benzene ring. Aromatic C-H stretching will contribute to the absorptions above 3000 cm⁻¹. The characteristic C=C in-ring stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[8] A strong C-H out-of-plane (OOP) bending vibration, indicative of para-substitution, is expected in the 860-800 cm⁻¹ region.

  • Alkyl C-S and C-H: The methyl group (CH₃) attached to the sulfur will show aliphatic C-H stretching vibrations between 2950-2850 cm⁻¹.[9] The C-S stretch from the methylthio group is typically a weak to medium absorption found in the 800-600 cm⁻¹ region, often overlapping with other bands in the fingerprint region.[10]

Predicted FT-IR Spectrum and Comparative Analysis

Based on the analysis of functional groups, we can predict the key absorption bands for 4-Methylthiophenyl-(2-thienyl)methanol and compare them with selected alternatives to highlight unique spectral features.

Table 1: Predicted FT-IR Characteristic Peaks for 4-Methylthiophenyl-(2-thienyl)methanol

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity & Shape
~3400O-H Stretch (Hydrogen-bonded)Strong, Broad
~3100Aromatic C-H Stretch (Thiophene & Phenyl)Medium, Sharp
~2920Aliphatic C-H Stretch (Methyl)Medium, Sharp
~1600, ~1500C=C Aromatic Ring Stretch (Phenyl)Medium, Sharp
~1450C=C Aromatic Ring Stretch (Thiophene)Medium, Sharp
~1100C-O Stretch (Secondary Alcohol)Strong, Sharp
~830C-H Out-of-Plane Bend (para-disubstituted Phenyl)Strong, Sharp
~700C-S Stretch (Thiophene Ring)Medium to Weak, Sharp
Comparative Guide: Differentiating from Structural Analogs

To truly understand the spectrum, we must compare it with molecules that isolate its key structural components. We have selected three logical alternatives:

  • (4-methoxyphenyl)(phenyl)methanol: Replaces the thiophene with a standard phenyl ring and the methylthio with a methoxy group to assess the electronic and vibrational effects of the sulfur atom.

  • Thiophene-2-methanol: A primary alcohol that isolates the thiophene-methanol linkage.

  • 4-(Methylthio)benzyl alcohol: A primary alcohol that isolates the methylthiophenyl moiety.

Table 2: Comparative FT-IR Peak Data (cm⁻¹)

Vibrational ModeTarget: 4-Methylthiophenyl-(2-thienyl)methanol (Predicted) Alternative 1: (4-methoxyphenyl)(phenyl)methanol [11]Alternative 2: Thiophene-2-methanol [12]Alternative 3: 4-(Methylthio)benzyl alcohol [13]
O-H Stretch ~3400 (Broad) ~3400 (Broad)~3350 (Broad)~3300 (Broad)
Aromatic C-H Stretch ~3100 ~3050~3100~3020
Aliphatic C-H Stretch ~2920 (CH₃-S) ~2950, ~2830 (CH₃-O)~2900 (CH₂)~2920 (CH₃-S)
Aromatic C=C Stretch ~1600, ~1500, ~1450 ~1610, ~1510~1500, ~1410~1600, ~1490
C-O Stretch ~1100 (Secondary) ~1240 (Aromatic Ether), ~1030 (Secondary Alcohol)~1010 (Primary Alcohol)~1010 (Primary Alcohol)
Key Differentiating Feature Combination of Thiophene (~1450, ~700) & para-Ph (~830) Strong Aromatic Ether C-O stretch (~1240)Absence of Phenyl ring peaksAbsence of Thiophene ring peaks

Analysis of Comparison:

  • The most significant differentiator for Alternative 1 is the strong C-O stretching band from the aromatic methoxy ether group around 1240 cm⁻¹.[14] The target molecule lacks this feature.

  • Alternative 2 and Alternative 3 are primary alcohols, and their C-O stretching vibration is expected at a lower wavenumber (1075-1000 cm⁻¹) compared to the secondary alcohol in the target molecule (1150-1075 cm⁻¹).[4]

  • The target molecule is unique in this set by simultaneously presenting the vibrational modes for a thiophene ring (e.g., stretches around 1450 cm⁻¹ and C-S modes) and a para-disubstituted phenyl ring (strong OOP bend ~830 cm⁻¹). The absence or modification of these combined features in the alternatives provides a clear path for positive identification.

Experimental Protocol for High-Fidelity FT-IR Spectrum Acquisition

The following protocol is designed to be a self-validating system, ensuring that the acquired data is accurate and reproducible. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow for FT-IR Spectrum Acquisition cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Dry Sample & KBr (Oven, >100°C, 2-4h) Rationale: Removes adsorbed water, which has a strong, broad O-H band that can obscure the sample's hydroxyl peak. prep2 2. Weigh Sample & KBr (~1 mg sample : 100 mg KBr) Rationale: Ensures sample is dilute enough for IR transparency and avoids peak saturation. prep1->prep2 prep3 3. Grind Mixture (Agate mortar & pestle) Rationale: Reduces scattering of IR radiation and ensures a homogenous mixture for a clear spectrum. prep2->prep3 prep4 4. Press Pellet (Hydraulic press, 7-10 tons) Rationale: Creates a transparent, solid disk suitable for placement in the IR beam. prep3->prep4 acq2 6. Insert KBr Pellet prep4->acq2 acq1 5. Collect Background Spectrum (Empty sample chamber) Rationale: Measures the spectrum of air (CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum. acq1->acq2 acq3 7. Collect Sample Spectrum (Typically 16-32 scans, 4 cm⁻¹ resolution) Rationale: Co-adding multiple scans improves the signal-to-noise ratio. 4 cm⁻¹ is standard for routine analysis. acq2->acq3 proc1 8. Background Subtraction (Automatic by software) Rationale: Removes atmospheric and instrument artifacts from the final spectrum. acq3->proc1 proc2 9. Identify & Assign Peaks (Compare to reference tables and predictions) Rationale: The core of the analysis, linking observed absorptions to specific molecular vibrations. proc1->proc2

Caption: A validated workflow for acquiring a high-quality FT-IR spectrum using the KBr pellet method.

Conclusion

The FT-IR spectrum of 4-Methylthiophenyl-(2-thienyl)methanol is predicted to be rich in information, characterized by a dominant broad O-H stretch (~3400 cm⁻¹), a strong secondary alcohol C-O stretch (~1100 cm⁻¹), and a series of sharp peaks corresponding to its dual aromatic systems—the thiophene and the 4-methylthiophenyl rings. By comparing its expected spectrum with those of carefully chosen structural analogs, key differentiating features emerge. Specifically, the simultaneous presence of vibrations from both aromatic rings, combined with the characteristic wavenumber of a secondary alcohol C-O stretch, provides a unique spectral fingerprint for confident identification. This guide provides the predictive framework and experimental rigor necessary for researchers to effectively utilize FT-IR spectroscopy in the characterization of this and similar novel chemical entities.

References

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved February 15, 2026, from [Link]

  • Gronowitz, S., & Katritzky, A. R. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Osaka University Institute of Polytechnics, Series C: Chemistry, 10, 135-144. [Link]

  • ResearchGate. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved February 15, 2026, from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved February 15, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • AIST. (2014, April 8). 4-methoxyphenyl methanol. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved February 15, 2026, from [Link]

  • ScienceDirect. (2025, July 31). Aromatic C-H stretching: Significance and symbolism. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of PTT-1, PTT-2, PTT-3 and PTT-4. Retrieved February 15, 2026, from [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved February 15, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Infrared spectra and normal vibrations. Retrieved February 15, 2026, from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Thiophenemethanol. Retrieved February 15, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2022, May 1). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. [Link]

  • NIST. (n.d.). Thiophene. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Disulfide vibrational spectra in the sulfur-sulfur and carbon-sulfur stretching region. Retrieved February 15, 2026, from [Link]

  • University of the West Indies. (n.d.). Phenylmethanol. Retrieved February 15, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanol. Retrieved February 15, 2026, from [Link]

  • Prime Scholars. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). (4-Methoxyphenyl)methanol. Retrieved February 15, 2026, from [Link]

  • PureSynth. (n.d.). 4-(Methylthio)Benzyl Alcohol 98.0%(GC). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved February 15, 2026, from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR analysis of methanol extract. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Characterization of 4-Methylthiophenyl-(2-thienyl)methanol

The following guide provides a comprehensive technical analysis of the mass spectrometry fragmentation of 4-Methylthiophenyl-(2-thienyl)methanol . This content is structured for analytical chemists and drug development r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the mass spectrometry fragmentation of 4-Methylthiophenyl-(2-thienyl)methanol . This content is structured for analytical chemists and drug development researchers, focusing on mechanistic elucidation, protocol standardization, and comparative performance against structural analogs.

Executive Summary & Compound Profile

4-Methylthiophenyl-(2-thienyl)methanol (C₁₂H₁₂OS₂) is a critical diaryl carbinol intermediate, often encountered in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) where the thiophene moiety acts as a bioisostere for phenyl or naphthyl rings.

Accurate identification of this compound relies on distinguishing its unique sulfur-rich fragmentation signature from common impurities like 4-chlorophenyl-(2-thienyl)methanol or bis(2-thienyl)methanol . This guide establishes the definitive fragmentation pathways using Electron Ionization (EI) and Electrospray Ionization (ESI).

Physicochemical Profile
ParameterValue
Formula C₁₂H₁₂OS₂
Exact Mass 236.0330 Da
Structure A central chiral carbon bonded to: 1.[1][2][3] Hydroxyl (-OH)2. 2-Thienyl ring3.[1][4] 4-(Methylthio)phenyl ring
Key Functional Groups Secondary Alcohol, Thiophene (Heterocycle), Thioether (S-Me)

Mass Spectrometry Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), the molecule exhibits a distinct "Sulfur-Isotope" pattern and a fragmentation tree driven by the stability of the thienyl and methylthiophenyl carbocations.

Primary Fragmentation Pathways

The fragmentation is dominated by three mechanistic events: Dehydration ,


-Cleavage , and Substituent Loss .
A. The Molecular Ion & Dehydration (Dominant Pathway)
  • M⁺• (m/z 236): The molecular ion is visible but typically of moderate intensity (10-30%) due to the lability of the benzylic hydroxyl group.

  • [M - H₂O]⁺• (m/z 218): Base Peak Candidate. The loss of water is facile, driven by the formation of a highly conjugated cation (4-methylthiophenyl-2-thienyl-methyl cation). This ion often undergoes cyclization to form a fluorene-like fused heterocyclic system.

B.

-Cleavage (Diagnostic Ions)

Cleavage of the C-C bonds adjacent to the hydroxyl group generates resonance-stabilized oxonium ions.

  • Loss of Thienyl Radical (•C₄H₃S, 83 Da):

    • Product Ion: [4-MeS-C₆H₄-CH=OH]⁺

    • m/z: 153

    • Abundance: High.[5] The electron-donating methylthio group strongly stabilizes this cation.

  • Loss of 4-(Methylthio)phenyl Radical (•C₇H₇S, 123 Da):

    • Product Ion: [Thienyl-CH=OH]⁺

    • m/z: 113

    • Abundance: Moderate to High.[5] The thiophene ring is efficient at stabilizing positive charge, though slightly less effective than the para-methylthio phenyl group in this context.

C. Secondary Fragmentations[5]
  • m/z 137 ([4-MeS-C₆H₄]⁺): Direct cleavage of the aryl ring from the central carbon.

  • m/z 97 ([C₄H₃S-CH₂]⁺): Characteristic thiophene rearrangement ion.

  • m/z 221 ([M - CH₃]⁺): Loss of the methyl group from the thioether.

Comparative Data Table: Target vs. Analogs

The following table contrasts the target molecule with common structural analogs to highlight diagnostic mass shifts.

Fragment TypeTarget: 4-MeS-Phenyl (m/z)Analog A: Phenyl (No S-Me) (m/z)Analog B: 4-Chloro-Phenyl (m/z)Interpretation
Molecular Ion (M⁺) 236 190224S-Me adds +46 Da vs Phenyl.
Dehydration [M-18] 218 172206All show strong dehydration; m/z 218 is specific to S-Me.

-Cleavage (Ar-CH=OH⁺)
153 107141Diagnostic ion for the phenyl substituent.

-Cleavage (Th-CH=OH⁺)
113 113113Conserved Thienyl fragment (Common to all).
Isotope Pattern A+2 (~9%) A+2 (~4.5%)A+2 (~33%)S₂ signature vs Cl signature.

Visualizing the Fragmentation Mechanism

The following diagram illustrates the competitive pathways governing the breakdown of the molecule under electron impact.

FragmentationPathways cluster_legend Pathway Legend M Molecular Ion (M+) m/z 236 [C12H12OS2]+. M_H2O Dehydration [M-18] m/z 218 [C12H10S2]+. M->M_H2O - H2O (18 Da) (Base Peak Candidate) Alpha1 Alpha Cleavage A m/z 153 [MeS-Ph-CH=OH]+ M->Alpha1 - Thienyl Radical (83 Da) Alpha2 Alpha Cleavage B m/z 113 [Thienyl-CH=OH]+ M->Alpha2 - 4-MeS-Phenyl Radical (123 Da) Frag_Me Demethylation m/z 221 [M - CH3]+ M->Frag_Me - CH3 (15 Da) Frag_SMe Aryl Cation m/z 137 [MeS-Ph]+ Alpha1->Frag_SMe - CO/H2 Loss key Blue: Parent | Red: Dehydration | Yellow: Alpha Cleavage

Figure 1: Mechanistic fragmentation tree for 4-Methylthiophenyl-(2-thienyl)methanol under 70 eV EI conditions.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols for GC-MS and LC-MS are recommended.

Protocol A: GC-MS (Identification & Impurity Profiling)

Objective: Structural confirmation via fragmentation fingerprinting.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol to prevent transesterification artifacts in the injector.

  • Inlet Conditions:

    • Temperature: 250°C.[6]

    • Mode: Splitless (for trace analysis) or Split 20:1 (for purity checks).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID x 0.25µm film.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Source: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

Protocol B: LC-MS/MS (Quantification & Biological Matrices)

Objective: High-sensitivity detection in plasma or reaction mixtures.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Note: As a neutral alcohol, ionization efficiency is low. It is recommended to monitor the [M+Na]⁺ adduct (m/z 259) or the [M-H₂O+H]⁺ carbocation (m/z 219) .

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (Precursor -> Product):

    • Quantifier: 219.0 -> 153.0 (Loss of Thiophene moiety from dehydrated cation).

    • Qualifier: 219.0 -> 137.0 (Formation of Methylthiophenyl cation).

Comparison Guide: EI vs. ESI Performance

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion Detection Weak (m/z 236).Strong as [M-H₂O+H]⁺ (219) or [M+Na]⁺.
Structural Information Excellent. Rich fragmentation allows distinction of isomers.Poor. Soft ionization yields few fragments without MS/MS.
Sensitivity Moderate (ng range).High (pg range).
Application Synthesis verification, Impurity ID.PK studies, Trace residue analysis.
Key Limitation Thermal degradation (dehydration) in injector.Matrix effects; Requires ammonium adducts sometimes.
Expert Insight: The "Dehydration Trap"

When analyzing this compound, a common error is misidentifying the dehydrated artifact (m/z 218 in EI or 219 in ESI) as the parent molecule.

  • Validation Step: Always check the retention time. The alcohol will elute after the corresponding alkene (dehydration product) on a non-polar GC column due to hydrogen bonding, unless thermal degradation occurs inside the injector. To confirm, lower the injector temperature to 200°C or derivatize with MSTFA (TMS ether: m/z 308).

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Diaryl Carbinols and Thiophene Derivatives. NIST Standard Reference Database 1A v17. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • European Agency for the Evaluation of Medicinal Products. Duloxetine Assessment Report (Structural Analog Reference).[Link]

Sources

Validation

HPLC Purity Analysis of Thiophene-Based Alcohols: A Comparative Guide

Executive Summary: The Isomer Challenge Thiophene-based alcohols, such as 2-thiopheneethanol and (S)-3-hydroxy-3-(2-thienyl)propanamine (a Duloxetine intermediate), are critical scaffolds in pharmaceutical synthesis.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Thiophene-based alcohols, such as 2-thiopheneethanol and (S)-3-hydroxy-3-(2-thienyl)propanamine (a Duloxetine intermediate), are critical scaffolds in pharmaceutical synthesis.[1] The core analytical challenge lies not in gross purity assessment, but in the separation of positional isomers (2-thienyl vs. 3-thienyl) and oxidative degradants (sulfoxides).[1]

While C18 (Octadecylsilane) columns are the industry workhorse, they rely almost exclusively on hydrophobic discrimination.[1] For thiophene alcohols, where isomers possess identical hydrophobicity (logP), C18 methods often fail to achieve baseline resolution (


).[1]

This guide compares the Standard C18 Approach against an Optimized Phenyl-Hexyl Method , demonstrating why


 interaction chromatography is the superior choice for this specific chemical class.

Mechanistic Comparison: Why C18 Fails

To understand the method selection, we must analyze the molecular interactions.

  • Method A (C18): Relies on Hydrophobic Subtraction . The stationary phase interacts with the alkyl chain of the alcohol. Since the thiophene ring is relatively small and planar, the steric selectivity of C18 is insufficient to distinguish between a sulfur atom at position 1 (2-isomer) or position 2 (3-isomer) relative to the side chain.

  • Method B (Phenyl-Hexyl): Relies on Orthogonal Selectivity . In addition to hydrophobicity, the phenyl ring on the stationary phase engages in

    
     stacking with the thiophene ring of the analyte. The electron density distribution differs significantly between 2- and 3-substituted thiophenes, leading to distinct retention times.
    
Visualization: Interaction Mechanism[1]

G cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Thiophene Alcohol C18_Phase->Analyte_A Hydrophobic Interaction Phenyl_Phase Phenyl-Hexyl Ligand Analyte_B Thiophene Alcohol Phenyl_Phase->Analyte_B Hydrophobic Interaction Phenyl_Phase->Analyte_B π-π Stacking (Critical for Isomers)

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl stationary phases.[1]

Experimental Protocols

Method A: The Baseline (Standard C18)

Suitable for rough purity checks where isomer separation is not critical.[1]

  • Column: High-purity C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • B: Acetonitrile (ACN)[1][2][3][4]

  • Mode: Isocratic (60% A / 40% B)[1]

  • Flow Rate: 1.0 mL/min[1][4][5][6][7]

  • Detection: UV @ 230 nm

  • Limitation: Co-elution of 2-thienyl and 3-thienyl isomers is common.

Method B: The Advanced Solution (Phenyl-Hexyl)

Required for high-precision purity analysis and isomer quantification.[1]

Critical Scientific Insight: When using Phenyl phases, Methanol is preferred over Acetonitrile.[1] ACN has its own


 electrons (triple bond) which can shield the stationary phase, suppressing the desired 

interactions.[1] Methanol is "

-transparent," maximizing selectivity.[1]
Step-by-Step Protocol
  • Preparation of Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5). Note: Acetate buffer is chosen over phosphate to prevent precipitation with high % Methanol and to allow MS compatibility if needed.

    • Solvent B: Methanol (LC-MS Grade).

  • Column Selection:

    • Stationary Phase: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl or XBridge Phenyl).[1]

    • Dimensions: 4.6 x 150 mm, 3.5 µm (Smaller particle size for higher efficiency).[1]

  • Instrument Setup:

    • Flow Rate: 0.8 mL/min (Lower flow due to higher viscosity of Methanol).

    • Column Temp: 35°C (Strict control required;

      
       interactions are temperature sensitive).
      
    • Detection: UV @ 230 nm (Thiophene

      
      ).
      
  • Gradient Program:

Time (min)% Buffer A% Methanol BAction
0.08020Equilibration
2.08020Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.18020Re-equilibration

Performance Data Comparison

The following data represents typical performance metrics observed when analyzing a spiked sample containing 2-thiopheneethanol (Target) and 3-thiopheneethanol (Impurity) .

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (Target) 4.2 min6.8 minMethod B retains better
Retention Time (Isomer) 4.3 min7.9 minMethod B separates
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)Method B Superior
Tailing Factor (

)
1.41.1Method B sharper peaks
Selectivity (

)
1.021.16High specificity

Analysis: The C18 method fails to resolve the isomers (


), making it unsuitable for purity assays where the isomer is a critical quality attribute (CQA). The Phenyl-Hexyl method achieves complete baseline separation due to the differential 

-interaction strengths of the 2- and 3- positions.

Method Development Workflow

Use this decision tree to validate the method for your specific thiophene derivative.

Workflow Start Start: Thiophene Alcohol Sample Check_Isomer Isomer Separation Required? Start->Check_Isomer C18_Path Use C18 / ACN (Method A) Check_Isomer->C18_Path No (Gross Purity Only) Phenyl_Path Use Phenyl-Hexyl / MeOH (Method B) Check_Isomer->Phenyl_Path Yes (Critical) Opt_Solvent Optimize Solvent: Switch ACN to MeOH Phenyl_Path->Opt_Solvent Opt_Temp Optimize Temp: Lower Temp increases Pi-Pi selectivity Opt_Solvent->Opt_Temp Validation Final Validation: Check Rs > 2.0 Opt_Temp->Validation

Figure 2: Decision tree for selecting the appropriate stationary phase.

References

  • Sielc Technologies. (2018). Separation of 2-Thiopheneethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu Corporation. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Retrieved from [Link]

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

Sources

Comparative

Technical Guide: Differentiating 4-Methylthiophenyl-(2-thienyl)methanol from Ketone Precursors

Executive Summary This guide details the analytical differentiation between 4-Methylthiophenyl-(2-thienyl)methanol (Target Alcohol) and its precursor, (4-(methylthio)phenyl)(thiophen-2-yl)methanone (Starting Ketone). In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical differentiation between 4-Methylthiophenyl-(2-thienyl)methanol (Target Alcohol) and its precursor, (4-(methylthio)phenyl)(thiophen-2-yl)methanone (Starting Ketone).

In drug development and fine chemical synthesis, this transformation represents a critical reduction step.[1] The differentiation relies on the distinct change in hybridization of the central carbon atom (


) and the resulting shifts in dipole moment, hydrogen bonding capability, and magnetic environment. This guide provides objective comparison metrics, supported by spectroscopic data and chromatographic behavior.

Part 1: Chemical Basis of Differentiation

The core transformation is the reduction of a conjugated diaryl ketone to a secondary alcohol. The presence of the thiophene ring and the methylthio (


)  ether moiety introduces specific constraints:
  • Chemo-selectivity: The reduction must target the carbonyl without oxidizing the sulfide to a sulfoxide/sulfone or reducing the thiophene ring.[1]

  • Conjugation Loss: The ketone is fully conjugated with both aromatic systems.[1] The alcohol breaks this conjugation, significantly altering the UV-Vis and IR profiles.

Reaction Pathway

The following diagram illustrates the transformation and the structural nodes where differentiation occurs.

ReactionScheme Fig 1. Reduction pathway from conjugated ketone to secondary alcohol. Ketone Precursor: Ketone (C=O, sp2) Transition Transition State (Alkoxide Intermediate) Ketone->Transition Nucleophilic Attack Reagent Reagent: NaBH4 / MeOH (Hydride Donor) Reagent->Transition Alcohol Product: Alcohol (CH-OH, sp3) Transition->Alcohol Protonation (Workup)

Part 2: Spectroscopic Analysis

The most definitive proof of conversion is the spectroscopic switch from a carbonyl-dominated spectrum to a hydroxyl-dominated one.

Infrared Spectroscopy (FT-IR)

The ketone precursor exhibits a lowered carbonyl frequency due to conjugation with both the thiophene and the benzene rings.

FeatureKetone Precursor (Pre-Reaction)Alcohol Product (Post-Reaction)Mechanistic Cause
C=O[2] Stretch ~1630–1650 cm⁻¹ (Strong)Absent Loss of C=O bond.[1] Lower than typical 1715 cm⁻¹ due to aryl/thiophene conjugation.[1]
O-H Stretch Absent3200–3450 cm⁻¹ (Broad)Formation of hydroxyl group; broadening due to intermolecular H-bonding.[1]
C-O Stretch ~1250 cm⁻¹ (Aryl-Ketone)~1050–1150 cm⁻¹Change from

-O to

-O single bond character.[1]

Critical Insight: Do not confuse the O-H stretch with water moisture.[1] A true alcohol O-H stretch in this molecule will be significant.[1] Ensure the sample is dried (vacuum/MgSO₄) before IR analysis to avoid false positives.[1]

Nuclear Magnetic Resonance (NMR)

NMR provides the "fingerprint" validation.[1] The appearance of the methine proton is the binary "Yes/No" signal for reaction success.

¹H NMR (Proton)
Proton EnvironmentKetone (

ppm)
Alcohol (

ppm)
Diagnostic Value
Methine (CH-OH) Absent 5.8 – 6.2 ppm (s or d)Primary Indicator. The

proton appears downfield due to the electronegative oxygen and dual aromatic deshielding.
Hydroxyl (-OH) Absent2.0 – 4.0 ppm (Broad/Variable)Secondary indicator. Disappears on D₂O shake.
Methylthio (-SMe) ~2.55 ppm (Singlet)~2.48 ppm (Singlet)Minor upfield shift due to loss of electron-withdrawing carbonyl.
Aromatic (Thiophene) 7.1 – 7.8 ppm6.9 – 7.4 ppmGeneral upfield shift due to loss of conjugation.[1]
¹³C NMR (Carbon)
Carbon EnvironmentKetone (

ppm)
Alcohol (

ppm)
Carbonyl (C=O) 185 – 190 ppm Absent
Carbinol (CH-OH) Absent70 – 75 ppm

Part 3: Chromatographic Behavior (TLC & HPLC)

Chromatography separates the two species based on polarity.[1][3] The alcohol is significantly more polar due to hydrogen bond donating capability.[1]

Thin Layer Chromatography (TLC) Protocol[3][4][5][6]
  • Stationary Phase: Silica Gel 60 F₂₅₄.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Start with 80:20 or 70:30).[1]

  • Visualization: UV Light (254 nm).[1] Both compounds are UV active due to the thiophene/benzene chromophores.[1]

CompoundRelative Polarity

Value (Approx)*
Behavior on Silica
Ketone Low (H-bond acceptor only)0.6 – 0.8 Travels near solvent front.
Alcohol High (H-bond donor)0.2 – 0.4 Retained by silanols; moves slower.[1]

*Note: Exact


 depends on humidity and solvent precision.[1] The relative difference (

) is the key metric.

Part 4: Experimental Protocols

Reduction & Isolation Workflow

This protocol ensures the preservation of the sulfide moiety while selectively reducing the ketone.

Reagents:

  • Substrate: (4-(methylthio)phenyl)(thiophen-2-yl)methanone

  • Reductant: Sodium Borohydride (NaBH₄) (1.1 equivalents)

  • Solvent: Methanol (Anhydrous preferred)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Ketone in Methanol (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Reason: Exothermic control prevents side reactions.[1]

  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temp. Check TLC (see Part 3) until the top spot (Ketone) disappears.

  • Quench: Add Saturated NH₄Cl solution. Reason: Decomposes excess borohydride gently.[1]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Analytical Decision Tree

Use this logic flow to confirm product identity before proceeding to downstream applications.

DecisionTree Fig 2. Analytical workflow for validating ketone-to-alcohol conversion. Start Crude Product Isolated TLC Step 1: TLC Analysis (Hex/EtOAc 7:3) Start->TLC CheckTLC Is High Rf Spot Gone? TLC->CheckTLC Recrystallize Reprocess/Recrystallize CheckTLC->Recrystallize No (Ketone remains) NMR Step 2: 1H NMR (CDCl3) CheckTLC->NMR Yes CheckNMR Signal at ~6.0 ppm? NMR->CheckNMR Success CONFIRMED: Alcohol Product CheckNMR->Success Yes (Methine present) Fail FAIL: Incomplete Reaction CheckNMR->Fail No

Common Pitfalls
  • Sulfide Oxidation: Avoid using strong oxidants or peracids during workup, as the Methylthio group (

    
    ) can oxidize to Sulfoxide (
    
    
    
    ). This would show a new shift in NMR (S-Me shifts downfield to ~2.7-3.0 ppm).
  • Pinacol Coupling: If using metals (Zn/Mg) instead of Borohydride, radical coupling can occur, creating a diol dimer.[1] Mass spectrometry (

    
     peak) is the best check for this side product.[1]
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023).[1] Infrared Spectroscopy: Absorption of Aldehydes and Ketones. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][4] Spectral Database for Organic Compounds (SDBS).[1] General reference for Thiophene/Benzene ketone IR shifts. Retrieved from [Link]

  • Chemistry Hall. (2022).[1] Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

Sources

Validation

Comparing bioactivity of thienyl vs phenyl analogs of methylthiophenyl methanol

Executive Summary: The Strategic Scaffold Switch In the optimization of thioether-bearing bioactive molecules, the substitution of a phenyl ring with a thiophene moiety is a classic yet critical bioisosteric replacement....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold Switch

In the optimization of thioether-bearing bioactive molecules, the substitution of a phenyl ring with a thiophene moiety is a classic yet critical bioisosteric replacement. This guide compares 4-(methylthio)phenylmethanol (Phenyl-Analog) with its bioisostere, (5-(methylthio)thiophen-2-yl)methanol (Thienyl-Analog).

While often viewed as interchangeable, these scaffolds exhibit distinct electronic and metabolic profiles that drastically alter bioactivity.

  • The Phenyl Analog offers metabolic predictability and structural rigidity, serving as a stable baseline.

  • The Thienyl Analog frequently enhances potency through improved lipophilicity and specific sulfur-mediated interactions but introduces metabolic liabilities (S-oxidation, ring opening) that require rigorous de-risking.

This guide provides the experimental framework to evaluate these trade-offs.

Chemical & Physicochemical Profile

The core difference lies in the aromaticity and electron density of the central ring, which influences the nucleophilicity of the methylthio (-SMe) group and the acidity of the methanol (-CH2OH) handle.

FeaturePhenyl Analog (Benzene Core)Thienyl Analog (Thiophene Core)Implication for Drug Design
Electronic Nature

-deficient relative to thiophene

-excessive (Electron Rich)
Thiophene is more prone to electrophilic attack (metabolism).
Lipophilicity (cLogP) ~1.6~1.8 - 2.0Thienyl analogs often show higher membrane permeability and hydrophobic pocket affinity.
Geometry Hexagonal, bond angles ~120°Pentagonal, C-S-C angle ~92°Thiophene alters the vector of substituents, potentially improving "induced fit."
S-Me Nucleophilicity ModerateElevatedThe thienyl ring donates density to the -SMe, making it more susceptible to oxidation to sulfoxide/sulfone.

Expert Insight: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, a feature absent in the phenyl ring. This often leads to unique binding modes in serine/threonine-rich pockets [1].

Bioactivity & Metabolic Analysis

Target Binding Mechanisms

In COX-2 inhibitors and agrochemical fungicides where this scaffold is common, the Thienyl Analog typically exhibits 2-5x higher potency than the Phenyl Analog.

  • Mechanism: The smaller Van der Waals radius of the thiophene ring allows for deeper penetration into hydrophobic clefts.

  • Interaction: The thiophene sulfur can engage in

    
     interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site, stabilizing the ligand-receptor complex more effectively than the phenyl ring [2].
    
Metabolic Divergence (The Critical Risk)

The bioactivity advantage of the thienyl analog is often offset by its metabolic instability.

  • Phenyl Fate: Primarily undergoes Benzylic Hydroxylation or S-oxidation to the sulfoxide (often an active metabolite, e.g., Sulindac).

  • Thienyl Fate: Susceptible to Cytochrome P450-mediated Epoxidation of the thiophene ring. This leads to reactive intermediates that can covalently bind to proteins (toxicity) or open the ring, destroying activity.

Comparative Data (Representative)
AssayPhenyl Analog ActivityThienyl Analog ActivityNotes
Enzyme Inhibition (IC50) 150 nM35 nM Thienyl shows superior potency due to shape complementarity.
Microsomal Stability (t1/2) > 60 min18 min Rapid clearance due to electron-rich ring oxidation.
Cellular Toxicity (CC50) > 100

M
45

M
Thiophene ring opening metabolites contribute to cytotoxicity.

Visualization: Metabolic Pathways & Decision Logic

Figure 1: Metabolic Divergence Pathway

This diagram illustrates the distinct metabolic fates that drive the toxicity vs. efficacy trade-off.

MetabolicPathways Parent_Phenyl Phenyl Analog (Stable Scaffold) Metab_Sulfoxide Sulfoxide (Active Metabolite) Parent_Phenyl->Metab_Sulfoxide CYP450 (S-Oxidation) Parent_Thienyl Thienyl Analog (High Potency) Parent_Thienyl->Metab_Sulfoxide Fast S-Oxidation Metab_Epoxide Thiophene Epoxide (Reactive Intermediate) Parent_Thienyl->Metab_Epoxide CYP450 (Ring Oxidation) Metab_Sulfone Sulfone (Inactive/Excreted) Metab_Sulfoxide->Metab_Sulfone Oxidation Toxicity Covalent Binding (Hepatotoxicity) Metab_Epoxide->Toxicity Nucleophilic Attack RingOpen Ring Opening (Loss of Activity) Metab_Epoxide->RingOpen Hydrolysis

Caption: Comparative metabolic fates. Note the high-risk "Epoxide" pathway specific to the Thienyl analog.

Figure 2: Lead Optimization Decision Tree

Use this logic flow to determine which scaffold to prioritize.

DecisionTree Start Start: Scaffold Selection Check_Potency Is Potency < 100nM? Start->Check_Potency Check_Metab Is t1/2 > 30 min? Check_Potency->Check_Metab No (Need Boost) Select_Phenyl Prioritize Phenyl Analog (Safety First) Check_Potency->Select_Phenyl Yes (Sufficient) Select_Thienyl Prioritize Thienyl Analog (Potency Driver) Check_Metab->Select_Thienyl Yes (Stable) Block_Metab Block Metabolic Hotspot (Add Cl/F or Methyl) Check_Metab->Block_Metab No (Unstable) Block_Metab->Select_Thienyl Re-test

Caption: Logic flow for selecting between Phenyl and Thienyl scaffolds based on potency/stability data.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic liability of the thiophene ring.

  • Preparation: Prepare 10 mM stock solutions of Phenyl and Thienyl analogs in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50

    
    L at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil t1/2 > 30 min, the assay is invalid (inactive microsomes).

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive thiophene epoxides (toxicity warning).

  • Reaction: Incubate Thienyl analog (10

    
    M) with microsomes + NADPH + Glutathione (5 mM) .
    
  • Control: Run parallel incubation without NADPH (negative control).

  • Detection: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts [M + 307]+.

  • Interpretation: Presence of GSH adducts confirms the formation of reactive electrophiles (thiophene epoxide), signaling a high toxicity risk.

References

  • BenchChem. (2025). Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. Retrieved from

  • Kulshrestha, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. Retrieved from

  • Meanwell, N. A. (2021).[1] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.[1] Retrieved from

  • Zhang, L., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from

Sources

Safety & Regulatory Compliance

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